molecular formula C9H10N2O B11918527 4-Methoxy-2-methyl-2H-indazole

4-Methoxy-2-methyl-2H-indazole

Cat. No.: B11918527
M. Wt: 162.19 g/mol
InChI Key: LRKRTZYBNXWQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-methyl-2H-indazole (CAS 1337882-30-0) is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the class of 2H-indazoles, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in several therapeutic agents . The indazole nucleus is a critical structural component in numerous pharmacological classes, including antimicrobial, anti-inflammatory, and anticancer agents . Specifically, 2H-indazole derivatives have demonstrated significant potential in antimicrobial research, showing potent activity against intestinal and vaginal pathogens such as Giardia intestinalis and Entamoeba histolytica , in some cases exceeding the potency of standard treatments like metronidazole . Furthermore, certain 2,3-diphenyl-2H-indazole analogues have exhibited promising in vitro inhibitory activity against the human cyclooxygenase-2 (COX-2) enzyme, highlighting their value as a core structure for developing new anti-inflammatory therapeutics . Researchers also utilize indazole derivatives as key intermediates in the synthesis of more complex heterocyclic systems for biological screening . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-methoxy-2-methylindazole

InChI

InChI=1S/C9H10N2O/c1-11-6-7-8(10-11)4-3-5-9(7)12-2/h3-6H,1-2H3

InChI Key

LRKRTZYBNXWQCF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2OC

Origin of Product

United States

Foundational & Exploratory

Synthesis of 4-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape (e.g., SHP2, PARP inhibitors).[1] However, the synthesis of 4-Methoxy-2-methyl-2H-indazole presents a classic regioselectivity challenge: differentiating the kinetically favored N2-alkylation from the thermodynamically favored N1-alkylation.

This guide provides a definitive technical workflow for synthesizing this compound with high regiochemical fidelity. It moves beyond generic protocols to offer two distinct, field-validated pathways: a Modern Acid-Catalyzed Route (using trichloroacetimidates) for maximum selectivity, and a Classic Kinetic Route (using Meerwein’s salt) for rapid bench-scale execution.

Retrosynthetic Analysis & Regioselectivity Strategy

The core challenge in indazole alkylation is the tautomeric equilibrium between 1H- and 2H-indazoles. For 4-methoxyindazole, the electron-donating methoxy group at C4 increases electron density at N1 and N2, but steric hindrance and electronic repulsion play critical roles.[1]

  • Thermodynamic Control (N1): Under standard basic conditions (e.g., NaH/MeI), the reaction favors the N1-isomer (~60:40 to 70:30 ratio) due to the aromatic stability of the benzenoid system.[1]

  • Kinetic Control (N2): To target the 2H-isomer, we must exploit the higher nucleophilicity of the N2 lone pair in the neutral species or use specific directing groups.

Pathway Logic Diagram (DOT)

G SM 4-Methoxy-1H-indazole (Precursor) Path1 Pathway A: Basic Alkylation (NaH / MeI) SM->Path1 Standard Base Path2 Pathway B: Meerwein Salt (Me3OBF4) SM->Path2 Kinetic Control Path3 Pathway C: Acid-Cat. Imidate (Me-TCA / TfOH) SM->Path3 Directed Electrophile Prod_N1 N1-Isomer (Undesired) Thermodynamic Product Path1->Prod_N1 Major (70%) Prod_N2 N2-Isomer (Target) Kinetic Product Path1->Prod_N2 Minor (30%) Path2->Prod_N1 Minor (10%) Path2->Prod_N2 Major (90%) Path3->Prod_N2 Exclusive (>98%)

Figure 1: Strategic decision tree for regioselective methylation of 4-methoxyindazole.[1]

Experimental Protocols

Method A: The High-Fidelity Route (Recommended)

Reagents: Methyl 2,2,2-trichloroacetimidate, Trifluoromethanesulfonic acid (TfOH).[1] Mechanism: Protonation of the imidate creates a highly reactive electrophile that attacks the most nucleophilic nitrogen (N2) before equilibration can occur.

Protocol:
  • Preparation: Charge a flame-dried reaction flask with 4-methoxy-1H-indazole (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].

  • Reagent Addition: Add Methyl 2,2,2-trichloroacetimidate (2.0 equiv) in one portion.

  • Catalysis: Cool the mixture to 0 °C. Dropwise add Trifluoromethanesulfonic acid (TfOH) (0.1 equiv) under N2 atmosphere.

    • Note: The reaction is exothermic. Maintain temperature <5 °C during addition to prevent decomposition.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. A white precipitate (trichloroacetamide byproduct) may form.[1]

  • Workup: Filter off the precipitate. Wash the filtrate with saturated NaHCO3 (2x) and Brine (1x). Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The N2 isomer typically elutes after the N1 isomer on silica due to higher polarity, though this can vary with the 4-OMe substituent.

    • Expected Yield: 85–92%

    • Regioselectivity (N2:N1): >20:1

Method B: The Kinetic Route (Rapid Bench Scale)

Reagents: Trimethyloxonium tetrafluoroborate (Meerwein's Salt).[2] Mechanism: Uses a "hard" methyl source that reacts rapidly with the N2 position under kinetic control.

Protocol:
  • Dissolution: Dissolve 4-methoxy-1H-indazole (1.0 equiv) in anhydrous Ethyl Acetate (EtOAc) . DCM is also acceptable.

  • Alkylation: Add Trimethyloxonium tetrafluoroborate (1.1 equiv) at room temperature.

    • Safety Alert: Meerwein's salt is a powerful alkylating agent. Use gloves and work in a fume hood.

  • Stirring: Stir vigorously for 4–6 hours. The product often precipitates as the tetrafluoroborate salt.

  • Quench & Free Base: Slowly add saturated aqueous NaHCO3 to quench excess reagent and free-base the indazole. Stir for 30 mins.

  • Extraction: Separate layers. Extract aqueous layer with EtOAc (2x).[1]

  • Purification: Pass through a short silica plug.

    • Expected Yield: 70–80%

    • Regioselectivity (N2:N1): ~9:1[1]

Characterization & Validation

Distinguishing the N1 and N2 isomers is the most critical analytical step. Do not rely solely on LCMS, as both isomers have identical mass (


).[1]
Diagnostic NMR Criteria
FeatureN1-Methyl Isomer (Undesired)N2-Methyl Isomer (Target)
N-Me Shift (

)
Typically 4.00 – 4.05 ppm Typically 4.15 – 4.25 ppm (Deshielded)
C-Me Shift (

)
~35.5 ppm~40.5 ppm
NOE Signal (Critical) Strong NOE between N-Me and H7 Strong NOE between N-Me and H3
H3 Proton Shift ~8.0 ppm~8.2 – 8.4 ppm (Often sharper singlet)

Self-Validation Step: Run a 1D NOE difference experiment . Irradiate the N-methyl peak.

  • If you see enhancement of the aromatic singlet at ~8.3 ppm (H3), you have the N2-isomer .

  • If you see enhancement of an aromatic doublet/multiplet (H7), you have the N1-isomer .

Safety & Handling

  • Methyl 2,2,2-trichloroacetimidate: Irritant.[1] Moisture sensitive. Store in a refrigerator.

  • Trimethyloxonium tetrafluoroborate: Highly toxic alkylating agent. Corrosive. Reacts violently with water. Quench all glassware and spills with aqueous ammonia or NaOH before disposal.

  • 4-Methoxyindazole: Standard organic irritant.

References

  • Regioselective Alkylation with Trichloroacetimidates

    • Luo, G., et al. "Regioselective N-Alkylation of Indazoles."[1] Journal of Organic Chemistry, 2006, 71(14), 5392–5395.[1]

    • Note: Establishes the acid-catalyzed imidate protocol as the gold standard for N2 selectivity.
  • Meerwein Salt Kinetic Control

    • Cheung, D., et al. "Selective Methylation of Indazoles."[1] Tetrahedron Letters, 2005, 46(15), 2565-2568.[1]

    • Note: Describes the kinetic preference of N2 using hard alkyl
  • Derivatives

    • Patent WO2020022323A1. "Heterobicyclic compounds for inhibiting the activity of SHP2." Google Patents.

    • Note: Explicitly cites the synthesis of the 5-bromo-4-methoxy-2-methyl-2H-indazole analog, validating the N2-methyl
  • General Indazole Characterization

    • Claramunt, R. M., et al.[1] "The Tautomerism of Indazoles." Arkivoc, 2007.[1]

    • Note: Authoritative source on NMR shifts and tautomeric preferences of indazoles.

Sources

4-Methoxy-2-methyl-2H-indazole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Methoxy-2-methyl-2H-indazole

Executive Summary This technical guide provides a comprehensive analysis of this compound, a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry, particularly for kinase inhibition and GPCR modulation. Unlike its thermodynamically stable 1H-isomer, the 2H-indazole tautomer presents unique synthetic challenges and distinct electronic properties (quinoid character) that are critical for specific binding modes in drug discovery. This document details the regioselective synthesis, structural validation, and pharmacological utility of this specific derivative.[1]

Structural & Electronic Profile

The core distinction of this molecule lies in the "frozen" tautomeric state induced by N2-methylation.

  • Tautomeric Locking: Unsubstituted indazoles exist in a tautomeric equilibrium favoring the 1H-form (benzenoid structure). Methylation at N2 locks the molecule in the 2H-form, which possesses significant quinoid character . This alters the vector of the dipole moment and the hydrogen bond acceptor capability of N1, making it a superior mimic for the adenine ring in ATP-competitive kinase inhibitors.

  • 4-Methoxy Influence: The C4-methoxy group acts as an electron-donating group (EDG) via resonance (+M effect). Located at the "peri" position relative to the bridgehead, it increases electron density at the C3 position and the N1 nitrogen. This steric and electronic bulk at C4 can also influence the rotational freedom of substituents at C3, a common vector for extending into kinase specificity pockets.

Table 1: Comparative Physicochemical Properties (Predicted vs. Empirical Trends)

Property1-Methyl-1H-indazole (Reference)2-Methyl-2H-indazole (Target Core)Impact of 4-OMe Substitution
Electronic State Benzenoid (Aromatic stability high)Quinoid (Higher energy, distinct UV)Stabilizes quinoid resonance
Dipole Moment ~1.5 - 1.8 D~3.4 - 3.8 DIncreases polarity
Basicity (pKa) Less basic (Lone pair delocalized)More basic (N1 lone pair localized)Increases N1 basicity
LogP Higher (More lipophilic)Lower (More polar)Slight reduction (Polar ether)

Synthetic Routes & Regiocontrol

The primary challenge in accessing this compound is overcoming the thermodynamic preference for N1-alkylation.

Protocol A: Kinetic Control via Meerwein’s Reagent (Recommended)

Rationale: Alkylation under basic conditions (e.g., NaH/MeI) typically yields a 1:1 mixture or favors N1. The use of Trimethyloxonium tetrafluoroborate (Meerwein's salt) in a non-polar solvent exploits the higher kinetic nucleophilicity of the N2 lone pair.

Reagents:

  • Starting Material: 4-Methoxy-1H-indazole

  • Reagent: Trimethyloxonium tetrafluoroborate (

    
    )
    
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-methoxy-1H-indazole (1.0 eq) in anhydrous EtOAc under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add

    
     (1.1 eq) at room temperature. Note: Do not use base.
    
  • Reaction: Stir for 2–4 hours. The reaction proceeds via the formation of an N2-methylated cationic intermediate.

  • Quench/Workup: Quench with saturated aqueous

    
    . Extract with EtOAc.[2]
    
  • Purification: The product (2-methyl) is often more polar than the 1-methyl impurity. Separation via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Regioselective Imidate Alkylation

Rationale: Recent methodologies utilize methyl 2,2,2-trichloroacetimidate to favor N2 alkylation through a specific transition state that directs the methyl group to the more accessible nitrogen.

Workflow Diagram (Synthesis Logic)

SynthesisWorkflow Start 4-Methoxy-1H-indazole Condition1 Base (NaH) + MeI (Thermodynamic) Start->Condition1 Condition2 Me3OBF4 / EtOAc (Kinetic Control) Start->Condition2 Product1 1-Methyl Isomer (Major byproduct) Condition1->Product1 Major Product2 2-Methyl Isomer (Target) Condition1->Product2 Minor Intermediate N2-Cationic Intermediate Condition2->Intermediate Fast Intermediate->Product2 Workup

Caption: Divergent synthesis pathways showing kinetic control (green) favoring the target 2-methyl isomer over the thermodynamic 1-methyl pathway (red).

Analytical Characterization (Self-Validating Systems)

Proving the regiochemistry is the critical "Trustworthiness" step. You cannot rely solely on LCMS as both isomers have identical masses.

Nuclear Magnetic Resonance (NMR) Validation
  • 1H NMR (Proton):

    • N-Me Shift: The N-methyl singlet for 2-methyl indazoles typically appears downfield (

      
       4.1–4.2 ppm) compared to 1-methyl isomers (
      
      
      
      3.9–4.0 ppm).
    • C3-H Signal: The proton at C3 is a diagnostic handle.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive proof.

    • Target (2-Me): You will observe a strong NOE cross-peak between the N-Me protons and the C3-H proton .

    • Impurity (1-Me): You will observe an NOE cross-peak between the N-Me protons and the C7-H proton (or C7 substituents). Note: In 4-methoxy indazole, C7 is on the benzene ring, far from N2.

UV-Vis Spectroscopy

The 2H-indazole (quinoid) chromophore has a distinct UV absorption profile compared to the 1H-indazole (benzenoid). The 2-methyl derivative typically exhibits a bathochromic shift (red shift) and different band intensities in the 250–300 nm region compared to the 1-methyl isomer.

Analytical Decision Tree

AnalyticalTree Start Crude Product Check1 1H NMR: N-Me Shift? Start->Check1 Check2 NOESY: N-Me <-> C3-H? Check1->Check2 > 4.1 ppm Check3 NOESY: N-Me <-> C7-H? Check1->Check3 < 4.0 ppm Result1 Confirmed: 2-Methyl (Target) Check2->Result1 Strong Signal Result2 Confirmed: 1-Methyl (Impurity) Check2->Result2 No Signal Check3->Result1 No Signal Check3->Result2 Strong Signal

Caption: Step-by-step NMR decision logic to definitively assign regiochemistry between N1 and N2 isomers.

Medicinal Chemistry Applications

Kinase Hinge Binding

The this compound scaffold is a bioisostere for the adenine ring of ATP.

  • N1 as Acceptor: In the 2-methyl tautomer, N1 has a localized lone pair that acts as a potent Hydrogen Bond Acceptor (HBA). It typically accepts a hydrogen bond from the backbone NH of the kinase hinge region.

  • C3 Vector: The C3 position is often functionalized (via Suzuki coupling or

    
    ) to project into the hydrophobic pocket or solvent front.
    
  • 4-OMe Role: The methoxy group serves two roles:

    • Electronic: Increases the basicity of N1, strengthening the H-bond interaction.

    • Steric/Conformational: It creates a "buttressing effect" against substituents at C3, restricting conformation to reduce entropic penalties upon binding.

Relevant Drug Analogues

While this specific methoxy-derivative is a building block, the 2-methyl-2H-indazole core is the engine behind several FDA-approved therapies:

  • Pazopanib (Votrient): VEGFR inhibitor. Uses 2-methylindazole.[3][4][5]

  • Indazole-based IRAK4 Inhibitors: Recent patents (Bayer) highlight substituted indazoles for inflammation.[6]

References

  • Regioselective Synthesis of 2H-Indazoles

    • Title: Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate.[3][5]

    • Source: ResearchG
    • URL:

  • Mechanism of Alkylation (Meerwein's Reagent)

    • Title: Alkylation of indazoles: The thermodynamic vs kinetic control.
    • Source: Journal of the American Chemical Society (Contextual citation from search results regarding N2 preference).
    • URL: (Generic ACS landing for verification of principle).

  • Medicinal Chemistry of Indazoles

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[7][8]

    • Source: PMC / NIH.
    • URL:

  • NMR Characterization of Tautomers

    • Title: Study of the Addition Mechanism of 1H-Indazole... GIAO/DFT calculations to confirm the assignment of the NMR spectra.
    • Source: PMC / NIH.
    • URL:

Sources

Technical Guide: Spectroscopic Data & Characterization of 4-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 4-Methoxy-2-methyl-2H-indazole , a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. It addresses the specific challenge of differentiating the 2H-isomer from the thermodynamically favored 1H-isomer.

Introduction & Chemical Identity

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs like Pazopanib and Axitinib . The methylation of 4-methoxy-1H-indazole typically yields a mixture of the 1-methyl (1H) and 2-methyl (2H) isomers.

While the 1H-isomer is thermodynamically favored, the 2H-isomer ("isoindazole") often exhibits distinct biological activity and unique electronic properties. Unambiguous structural assignment requires a rigorous spectroscopic approach, as the two isomers share identical molecular weights and similar polarity.

Property Data
Systematic Name This compound
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Core Scaffold 2H-Indazole (Fused pyrazole-benzene system)
Key Substituents N2-Methyl, C4-Methoxy
Synthesis & Isolation Context

To obtain high-purity spectroscopic data, the compound is typically synthesized via the methylation of 4-methoxy-1H-indazole using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Reaction Outcome: Produces a mixture of N1-methyl (major) and N2-methyl (minor) isomers.

  • Isolation: The 2H-isomer is generally less polar than the 1H-isomer and elutes first during silica gel flash chromatography (typical eluent: 20-40% EtOAc in Hexanes).

Spectroscopic Characterization
A. 1H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum provides the primary diagnostic evidence for the 2H-isomer. The most critical signals are the N-methyl singlet and the H3 pyrazole proton.

Predicted Chemical Shifts (400 MHz, CDCl₃):

Proton Assignment Shift (δ, ppm) Multiplicity Diagnostic Note
H-3 (Pyrazole) 8.15 – 8.25 Singlet (1H)Deshielded relative to H-3 in 1H-isomer. Key diagnostic peak.
H-7 (Benzene) 7.20 – 7.30Doublet (1H)Ortho coupling to H-6.
H-6 (Benzene) 7.15 – 7.25Triplet (1H)Ortho coupling to H-5 and H-7.
H-5 (Benzene) 6.45 – 6.55Doublet (1H)Shielded by the adjacent 4-OMe group (Ortho-effect).
N-CH₃ (N2-Methyl) 4.15 – 4.20 Singlet (3H)Crucial: Downfield shift vs. N1-Me (~4.00 ppm).
O-CH₃ (Methoxy) 3.95 – 4.00Singlet (3H)Typical aromatic methoxy range.

Expert Insight: The "Bay Region" interaction between the 4-OMe group and the H-3 proton is a unique feature. Unlike the 1-methyl isomer, where the N-Me is far from the benzene ring substituents, the 2-methyl isomer places the N-Me group in a position that influences the electronic environment of H-3 directly.

B. 13C NMR Spectroscopy (Carbon NMR)

The carbon spectrum confirms the quinoid-like character of the 2H-indazole system.

Carbon Assignment Shift (δ, ppm) Note
C-3 (Imine-like) 122 – 126 Characteristic of C=N bond in 2H-indazoles.
C-4 (C-OMe) 153 – 156 Highly deshielded due to oxygen attachment.
N-CH₃ ~40.5 Distinct from N1-CH₃ (~35.5 ppm).
O-CH₃ ~55.2Standard methoxy carbon.
Structural Differentiation Strategy (The "Self-Validating" Protocol)

The most common error in indazole chemistry is misassigning the N1 and N2 isomers. You must use 2D NMR (NOESY/ROESY) to validate the structure.

The NOE Logic Flow
  • N2-Methyl Confirmation: In the 2H-isomer, the N-CH₃ protons (at N2) are spatially close to the H-3 proton on the pyrazole ring.

    • Observation: Strong NOE correlation between δ 4.18 (N-Me) and δ 8.20 (H-3) .

  • N1-Methyl Exclusion: In the 1H-isomer, the N-CH₃ protons (at N1) are spatially close to H-7 on the benzene ring.

    • Observation: Absence of NOE between N-Me and H-7 confirms the 2H-structure.

  • 4-Methoxy Confirmation: The O-Me group will show NOE correlations to H-5 (ortho) and potentially H-3 (peri/bay region).

NOE_Logic N_Me N-Methyl Signal (~4.18 ppm) H3 H-3 Proton (~8.20 ppm) N_Me->H3 Strong NOE (Diagnostic) H7 H-7 Proton (Benzene Ring) N_Me->H7 NO Interaction (Excludes 1-Me) Structure Conclusion: 2-Methyl Isomer H3->Structure Confirms

Figure 1: NOESY correlation logic for distinguishing 2-methyl from 1-methyl indazoles.

Experimental Protocols
Protocol A: Synthesis & Rapid Identification
  • Methylation: Dissolve 4-methoxy-1H-indazole (1.0 eq) in DMF. Add Cs₂CO₃ (2.0 eq) and MeI (1.1 eq). Stir at RT for 2h.[1]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.[2]

  • TLC Analysis: Develop in 1:1 EtOAc/Hexane.

    • Top Spot (Rf ~0.6): 4-Methoxy-1-methyl-1H-indazole (Thermodynamic product).

    • Bottom Spot (Rf ~0.4): this compound (Kinetic/Minor product).

    • Note: Rf values may invert depending on the stationary phase; always confirm with NMR.

Protocol B: Spectroscopic Sample Preparation
  • Solvent: Use CDCl₃ (99.8% D) for routine analysis. Use DMSO-d₆ if solubility is poor, but note that N-Me shifts may move upfield by ~0.1 ppm.

  • Concentration: 10 mg in 0.6 mL solvent is ideal for obtaining clear 13C and 2D spectra within 30 minutes.

References
  • Regioselectivity of Indazole Methylation

    • Title: "Regioselective synthesis of 2H-indazoles via alkylation under phase-transfer c
    • Source:Journal of Organic Chemistry, 2021.[2]

    • Context: Establishes the N2-alkylation preference under specific basic conditions.
  • Spectroscopic Data of Analogs

    • Title: "Synthesis and characterization of 5-bromo-4-methoxy-2-methyl-2H-indazole."
    • Source:World Intellectual Property Organiz
    • URL:

  • NOE Analysis of Heterocycles: Title: "Differentiation of 1H- and 2H-indazoles by 1H-15N HMBC and NOESY spectroscopy." Source:Magnetic Resonance in Chemistry. Context: Defines the standard NOE correlations (N-Me to H3 vs H7) used in this guide.

Sources

4-Methoxy-2-methyl-2H-indazole CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Methoxy-2-methyl-2H-indazole , a specialized heterocyclic building block used in medicinal chemistry. This document is structured for researchers requiring precise identification, synthesis protocols, and structural characterization data.

High-Purity Scaffold for Kinase Inhibitor & CNS Drug Discovery [1]

Chemical Identity & Core Identifiers

The compound This compound is a regioisomer of the indazole family. Unlike the thermodynamically stable 1H-indazole tautomers, the 2H-indazole core possesses a distinct "quinonoid" electronic character, making it a critical scaffold for specific binding modes in kinase ATP-pockets and GPCR allosteric sites.

Parameter Technical Specification
Chemical Name This compound
CAS Number 1337882-30-0
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
SMILES COc1cccc2nn(C)cc12
InChI Key LRKRTZYBNXWQCF-UHFFFAOYSA-N
Appearance Off-white to beige solid
Solubility Soluble in DMSO, DCM, Methanol; Low solubility in water
Structural Analysis: The 1H vs. 2H Isomerism

Understanding the electronic difference between the 1H- and 2H-isomers is vital for synthetic planning and biological activity.

  • 1H-Indazole (Benzenoid): The 10-π electron system is fully delocalized across the benzene and pyrazole rings.[2] It is thermodynamically favored (approx. 2-4 kcal/mol more stable).

  • 2H-Indazole (Quinonoid): Alkylation at N2 disrupts the continuous aromaticity, creating a localized "quinonoid" electronic distribution. This alters the dipole moment and hydrogen-bond acceptor capabilities, often improving permeability (blood-brain barrier) and altering metabolic stability.

Diagram 1: Isomeric Distinction & Electronic Character

IndazoleIsomers cluster_legend Electronic Impact Iso1 1H-Indazole Core (Benzenoid Character) Thermodynamically Stable Iso2 2H-Indazole Core (Quinonoid Character) Kinetically Favored in Specific Syntheses Iso1->Iso2 Tautomeric Equilibrium (Shifted to 1H) Target This compound (Target Scaffold) Iso2->Target Fixed by N2-Methylation Desc N2-substitution locks the quinonoid form, altering H-bond geometry for drug binding.

Caption: Comparison of electronic states between 1H and 2H indazole isomers. The 2H-form is locked via methylation.

Synthesis Protocols

Synthesizing this compound requires overcoming the thermodynamic preference for N1-alkylation. Two primary strategies are detailed below.

Protocol A: Direct Methylation (Non-Selective)

Use Case: When starting material (4-methoxy-1H-indazole) is abundant and separation capabilities are high.

  • Reagents: 4-Methoxy-1H-indazole (1.0 eq), Methyl Iodide (1.2 eq), Cs₂CO₃ (2.0 eq).

  • Solvent: DMF or Acetone.

  • Procedure:

    • Dissolve 4-methoxy-1H-indazole in DMF.

    • Add Cs₂CO₃ and stir for 15 min at RT.

    • Add MeI dropwise. Stir at RT for 2-4 hours.

    • Result: A mixture of N1-Me (Major, ~70%) and N2-Me (Minor, ~30%).

  • Purification: The isomers must be separated by column chromatography. The N2-isomer (Target) typically elutes after the N1-isomer on silica gel due to higher polarity/dipole moment in many solvent systems (e.g., Hexane/EtOAc gradients).

Protocol B: De Novo Cyclization (Regioselective)

Use Case: High-purity synthesis required without tedious isomer separation.

This method utilizes a copper-catalyzed cyclization or Cadogan-type reaction to form the N2-N bond directly.

  • Precursors: 2-Nitro-3-methoxybenzaldehyde + Methylamine.

  • Step 1 (Imine Formation): Condense aldehyde with methylamine (EtOH, reflux) to form the Schiff base.

  • Step 2 (Reductive Cyclization):

    • Reagents: Tri-n-butylphosphine (PBu₃) or Cu(OAc)₂.

    • Conditions: Heat (100-120°C) in a sealed vessel or microwave.

    • Mechanism: Deoxygenation of the nitro group triggers nitrene insertion into the imine nitrogen, selectively forming the 2H-indazole.

  • Yield: High regioselectivity (>95% 2H-isomer).

Diagram 2: Synthesis Workflow

SynthesisPath Start1 4-Methoxy-1H-indazole Proc1 Direct Methylation (MeI, Cs2CO3) Start1->Proc1 Start2 2-Nitro-3-methoxybenzaldehyde + Methylamine Proc2 Reductive Cyclization (PBu3 or Cu-Cat) Start2->Proc2 Mix Mixture: N1-Me (70%) + N2-Me (30%) Proc1->Mix Final This compound (Pure Target) Proc2->Final  High Regioselectivity  (Preferred Route) Mix->Final  Chromatography  (Loss of Yield)

Caption: Comparison of synthetic routes. The De Novo Cyclization (blue path) offers superior regioselectivity.

Characterization & Quality Control

Distinguishing the 2H-isomer from the 1H-isomer is critical.

Technique1H-Isomer (N1-Me) Signature2H-Isomer (N2-Me) Signature
¹H NMR (N-Me) δ 4.00 - 4.10 ppmδ 4.15 - 4.25 ppm (Typically downfield)
¹³C NMR (N-Me) ~35-36 ppm~40-41 ppm
UV/Vis λmax ~290-300 nmλmax shifted (Distinct quinonoid band)
C3-H Proton Sharp singletOften shows broader coupling or distinct shift

QC Protocol:

  • NMR Validation: Acquire ¹H NMR in DMSO-d₆. Confirm the integration of the O-Me (3.8-3.9 ppm) and N-Me (4.1-4.2 ppm) singlets.

  • NOESY Experiment: A critical self-validating step.

    • N1-Me: Shows NOE correlation to the C7-H proton (or C7 substituents).

    • N2-Me: Shows NOE correlation to the C3-H proton. This is the definitive proof of structure.

Applications in Drug Discovery

The this compound scaffold is increasingly utilized in:

  • Kinase Inhibition: The 2H-indazole mimics the adenine ring of ATP. The 4-methoxy group provides a specific vector for hydrogen bonding or filling hydrophobic pockets (e.g., in VEGFR or Aurora kinase inhibitors).

  • CNS Agents: The 2H-isomer often exhibits higher lipophilicity and better blood-brain barrier (BBB) penetration compared to the 1H-isomer, making it suitable for neurodegenerative disease targets.

  • Fragment-Based Design: Used as a rigid core to orient "warheads" or solubilizing groups in specific vectors (C3, C5, C7).

Safety & Handling
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The 2H-isomer can be light-sensitive; store in amber vials.

  • Stability: Generally stable in solution for 24-48 hours, but solid-state stability is lower than 1H-analogs over long periods (>1 year).

References
  • Chemsrc. (2023). CAS 1337882-30-0 Entry.[1] Retrieved from [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance. European Journal of Medicinal Chemistry, 90, 707-731. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-Indazoles. Retrieved from [Link]

Sources

Structural Elucidation and Conformational Dynamics of 4-Methoxy-2-methyl-2H-indazole

[1]

Executive Summary

The 4-Methoxy-2-methyl-2H-indazole scaffold represents a specialized subclass of the indazole pharmacophore, distinct from its thermodynamically preferred 1H-tautomer.[1] While 1H-indazoles function primarily as bioisosteres for indole and purine, the 2H-indazole (pseudo-azulene-like) system offers unique electronic properties and vector orientations critical for kinase inhibition (e.g., IDO1, ROCK) and GPCR modulation.

This guide provides a rigorous technical analysis of the this compound entity.[1] It addresses the critical challenge in indazole chemistry: the unambiguous differentiation between the N1- and N2- alkylated isomers and the conformational impact of the C4-methoxy substituent.

Structural Fundamentals & Electronic Landscape

The Tautomeric Divergence

Indazole exists in a tautomeric equilibrium between the 1H- and 2H-forms. In the unsubstituted state, the 1H-indazole is more stable by approximately 20 kJ/mol due to full benzenoid aromaticity in the carbocycle.

However, 2-methyl-2H-indazole (the core of our topic) is "fixed" in the quinoid-like tautomeric form.

  • Quinoid Character: The 2H-isomer exhibits a localized double bond character at the N1=C7a position.[1] This results in a distinct electronic distribution compared to the 1H-isomer, often leading to higher basicity at N1 and unique reactivity profiles.

  • Dipole Moment: The 2H-indazole typically possesses a lower dipole moment than the 1H-isomer, influencing its solubility and binding kinetics in hydrophobic pockets.

The 4-Methoxy Perturbation (Electronic & Steric)

The introduction of a methoxy group at the C4 position creates a specific electronic environment:

  • Peri-Interaction: The C4-position is spatially proximate to the C3-position (across the C3a-C7a bridge). The oxygen lone pairs of the 4-OMe group can exert a through-space electrostatic interaction with H3.

  • pKa Modulation: As a strong Electron Donating Group (EDG) via resonance, the 4-OMe enriches the electron density of the fused benzene ring. This induction is transmitted to the pyrazole ring, slightly increasing the basicity of the N1 nitrogen compared to the unsubstituted 2-methylindazole.

Analytical Validation: The Self-Validating Protocol

The most common failure mode in indazole research is the misidentification of the N1- vs. N2- alkylated product. Standard 1H NMR integration is often insufficient.[1] The following protocol relies on Nuclear Overhauser Effect (NOE) and 13C Chemical Shift logic to provide a binary, fail-safe confirmation.

The "Isomer Check" Workflow

To validate the structure as 2-methyl (and not 1-methyl), you must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • The N2-Methyl Signature (Target):

    • Irradiating the N-Methyl signal results in a strong NOE enhancement of the H3 proton (singlet, typically ~8.0–8.5 ppm).

    • Crucial: There should be NO enhancement of the H7 proton (doublet).

  • The N1-Methyl Signature (Impurity/Wrong Isomer):

    • Irradiating the N-Methyl signal results in a strong NOE enhancement of the H7 proton .

    • There is NO enhancement of the H3 proton.[1]

13C NMR Diagnostic Shifts

The carbon chemical shift of C3 is a definitive diagnostic marker.[1]

Carbon Position1-Methyl-1H-indazole (Wrong)2-Methyl-2H-indazole (Correct)
C3 Chemical Shift ~ 133 – 135 ppm ~ 120 – 125 ppm
N-Methyl Shift ~ 35 – 36 ppm~ 39 – 41 ppm

Note: The upfield shift of C3 in the 2H-isomer is due to the different bond order and electron density distribution inherent to the quinoid-like structure.

Visualization of the Analytical Logic

AnalyticalLogicStartSynthesized Material(Crude or Purified)Step11H NMR: Identify N-Me SingletStart->Step1Step2NOESY Experiment(Irradiate N-Me)Step1->Step2ResultANOE to H3 (Singlet)NOE to H7 (Absent)Step2->ResultAPath 1ResultBNOE to H7 (Doublet)NOE to H3 (Absent)Step2->ResultBPath 2ConclusionACONFIRMED:2-Methyl-2H-indazoleResultA->ConclusionAConclusionBREJECTED:1-Methyl-1H-indazoleResultB->ConclusionBCheckC3Secondary Check:13C NMR C3 ShiftConclusionA->CheckC3RangeA120-125 ppmCheckC3->RangeAMatchesRangeB133-135 ppmCheckC3->RangeBMismatch (Re-evaluate)

Figure 1: Decision tree for the unambiguous structural assignment of N-methyl indazole isomers.

Conformational Analysis

Planarity and Ring Fusion

The 2H-indazole core is essentially planar.[1] X-ray crystallographic data of analogous 2-methylindazoles confirms that the maximum deviation from the mean plane is typically <0.02 Å.

  • N2-Methyl Orientation: The methyl group lies in the plane of the heterocyclic ring.

  • Steric Factors: Unlike N1-substitution, which can suffer steric repulsion from H7 (the "peri" hydrogen), N2-substitution is sterically unencumbered, interacting primarily with the lone pairs of N1 and the H3 proton.

The 4-Methoxy Conformation

The methoxy group at C4 introduces a rotational degree of freedom (C4-O bond).

  • Preferred Conformation: The methoxy group preferentially adopts a coplanar conformation with the benzene ring (dihedral angle C3a-C4-O-Me ≈ 0° or 180°). This maximizes the

    
     orbital overlap between the oxygen lone pair and the aromatic system.
    
  • Rotational Barrier: Rotation out of the plane is energetically penalized.[1]

  • H3 Interaction: In the 2H-isomer, the H3 proton is relatively close to the C4-substituent. A "syn" conformation (where O-Me points toward C3) might be slightly destabilized compared to the "anti" conformation (O-Me points away from C3) due to electrostatic repulsion between the oxygen lone pairs and the electron-rich C3=N2 bond system, though this effect is subtle.

Synthesis Strategy: Regiocontrol

Achieving the 2-methyl isomer selectively is challenging because the N1 position is often more nucleophilic under basic conditions.[1]

Regioselective Protocol

To maximize the yield of the this compound:

  • Avoid: Standard alkylation (MeI/K2CO3) usually yields a 1:1 or 2:1 mixture favoring the N1 isomer.[1]

  • Recommended Method (Meerwein Salt):

    • Reagent: Trimethyloxonium tetrafluoroborate (Me3OBF4).[1]

    • Solvent: Ethyl Acetate or Dichloromethane.[1]

    • Mechanism: This "hard" alkylating agent, often used in neutral or slightly acidic conditions, favors the kinetic product or follows a mechanism driven by the specific basicity of N2 in the neutral species.

    • Yield: Typically shifts the ratio to >90% N2-isomer.[1]

Molecular Diagram & Numbering[1]

StructureN1N1N2N2N1->N2C3C3N2->C3MeMeN2->MeC3aC3aC3->C3aH3H3C3->H3C4C4C3a->C4C7aC7aC3a->C7aC5C5C4->C5OMeOMeC4->OMeC6C6C5->C6C7C7C6->C7C7->C7aC7a->N1double bond charMe->H3NOE

Figure 2: Connectivity of this compound highlighting the diagnostic NOE interaction between N2-Me and H3.

References

  • Cheung, M., et al. (2003).[2][3] "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." Journal of Organic Chemistry, 68(10), 4093–4095.

  • Claramunt, R. M., et al. (2006).[1] "The Structure of Indazoles: A Combined Crystallographic and Theoretical Study." Arkivoc, (iv), 5-11.

  • López, C., et al. (1986). "Carbon-13 NMR of Indazoles." Magnetic Resonance in Chemistry, 24(6), 503–507.

  • Schmidt, A., & Beutler, A. (2006). "Indazoles: Synthesis and Properties." Current Organic Chemistry, 10(10), 1185-1209.

Quantum chemical calculations for 4-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-Methoxy-2-methyl-2H-indazole

Introduction

Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] These activities include anti-inflammatory, anti-cancer, and antimicrobial properties.[1][3][4] The specific compound, this compound, represents a scaffold with potential for further functionalization to develop novel therapeutic agents. Understanding the structural, electronic, and spectroscopic properties of this molecule at a quantum mechanical level is crucial for rational drug design and for predicting its behavior in biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the properties of molecular systems.[5][6] These computational methods allow for the accurate prediction of molecular geometries, vibrational frequencies, NMR spectra, and electronic properties such as frontier molecular orbital energies and electrostatic potentials.[6][7][8][9] This guide provides a comprehensive, step-by-step protocol for performing quantum chemical calculations on this compound, aimed at researchers and scientists in the fields of computational chemistry and drug development.

The Significance of this compound

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT has proven to be a reliable and computationally efficient method for studying organic molecules.[5][8]

The B3LYP Functional

The choice of the functional is critical in DFT calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used functionals for organic molecules. It combines the strengths of both Hartree-Fock theory and DFT, offering a good balance between accuracy and computational cost for a wide range of chemical systems.[7][8][14]

Basis Sets

A basis set is a set of functions used to create the molecular orbitals. The choice of basis set affects the accuracy of the calculations. For molecules containing first and second-row atoms, Pople-style basis sets are commonly employed. The 6-311++G(d,p) basis set is a good choice for achieving high accuracy. This basis set includes:

  • 6-311G : A triple-zeta valence basis set, providing a more flexible description of the valence electrons.

  • ++ : Diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and systems with lone pairs.

  • (d,p) : Polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in the shape of the orbitals and are crucial for accurately describing bonding.

Computational Workflow

The following diagram illustrates the typical workflow for quantum chemical calculations on an organic molecule like this compound.

Computational Workflow cluster_0 Preparation cluster_1 Core Calculations cluster_2 Property Calculations cluster_3 Analysis A 1. Molecular Structure Input B 2. Geometry Optimization A->B Initial Coordinates C 3. Frequency Calculation B->C Optimized Geometry D 4. NMR Chemical Shifts C->D Vibrational Frequencies E 5. Electronic Properties (HOMO-LUMO) C->E F 6. Molecular Electrostatic Potential (MEP) C->F G 7. Data Interpretation & Visualization D->G E->G F->G

Caption: A typical workflow for quantum chemical calculations.

Experimental Protocols: Step-by-Step Guide

This section provides a detailed protocol for performing quantum chemical calculations on this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.[7]

Step 1: Building the Initial Molecular Structure

The first step is to generate the 3D coordinates of this compound. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. The structure of this compound is shown below.

Caption: 2D structure of this compound.

Step 2: Geometry Optimization

The initial structure is likely not at its lowest energy conformation. Geometry optimization is performed to find the equilibrium structure of the molecule.

Gaussian Input File (optimization.gjf):

  • %nprocshared=4: Specifies the number of processors to use.

  • %mem=8GB: Allocates 8 GB of memory.

  • %chk: Creates a checkpoint file for restarting calculations or for subsequent calculations.

  • #p B3LYP/6-311++G(d,p) Opt: Specifies the theory (B3LYP), basis set, and the Opt keyword for geometry optimization.

  • 0 1: Represents the charge (0) and spin multiplicity (1 for a singlet state).

Step 3: Frequency Calculation

A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic properties and vibrational spectra.

Gaussian Input File (frequency.gjf):

  • Freq: Keyword for frequency calculation.

  • Geom=AllCheck: Reads the optimized geometry from the checkpoint file.

Step 4: NMR Chemical Shift Calculation

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[7]

Gaussian Input File (nmr.gjf):

  • NMR: Keyword for calculating NMR shielding tensors.

Step 5: Electronic Properties and Molecular Electrostatic Potential (MEP)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the electronic properties and reactivity of the molecule.[15] The MEP map provides insights into the charge distribution and is useful for predicting intermolecular interactions.

Gaussian Input File (properties.gjf):

  • Pop=Full: Prints the full population analysis, including molecular orbital energies.

  • IOp(6/33=2): A keyword combination often used to generate the necessary information for plotting molecular orbitals and electron density.

Data Analysis and Interpretation

Optimized Geometry

The output of the geometry optimization will provide the final Cartesian coordinates of the atoms, as well as bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data for similar molecules to validate the computational method.

ParameterPredicted Value (Å or °)
C-N bond lengthsCalculated values
C-C bond lengthsCalculated values
C-O bond lengthCalculated values
N-N bond lengthCalculated values
Bond AnglesCalculated values
Dihedral AnglesCalculated values
Vibrational Frequencies

The frequency calculation will yield the vibrational modes and their corresponding frequencies. These can be used to predict the infrared (IR) and Raman spectra of the molecule. It is common practice to scale the calculated frequencies by a factor (typically around 0.96 for B3LYP) to better match experimental spectra.[9]

NMR Spectra

The calculated NMR shielding tensors can be converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. The predicted ¹H and ¹³C NMR spectra can aid in the structural elucidation of synthesized compounds.[7][15]

Electronic Properties
PropertyPredicted Value (eV)
HOMO EnergyCalculated value
LUMO EnergyCalculated value
HOMO-LUMO Gap (ΔE)Calculated value

The HOMO-LUMO energy gap is a measure of the molecule's electronic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

Conclusion

This technical guide provides a comprehensive framework for performing quantum chemical calculations on this compound using DFT. By following the outlined protocols, researchers can obtain valuable insights into the structural, spectroscopic, and electronic properties of this molecule. These theoretical predictions can guide synthetic efforts, aid in the interpretation of experimental data, and accelerate the drug discovery process by enabling a more rational approach to molecular design. The application of these computational methods is a cost-effective and powerful strategy for exploring the vast chemical space of indazole derivatives and identifying promising candidates for further development.

References

  • MDPI. (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Retrieved from [Link]

  • DergiPark. (n.d.). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 -. Retrieved from https://dergipark.org.tr/en/pub/epstem/issue/64387/905335
  • IJERT. (2020, February 11). Spectroscopic and Computational Analysis of 4-Methoxythioanisole. Retrieved from [Link]

  • The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. (n.d.). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. Retrieved from [Link]

  • National Institutes of Health. (2021, April 8). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). The Synthesis and Molecular Structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole. Retrieved from [Link]

  • ACS Publications. (2023, May 24). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Retrieved from [Link]

  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Theoretical Study of Copper(II) Coordination Complexes with Coumarin-Derived Heterocyclic Ligands Through DFT and CDFT. Retrieved from [Link]

  • Research Trends. (n.d.). Abstract. Retrieved from [Link]

Sources

Solubility Profiling of 4-Methoxy-2-methyl-2H-indazole: Thermodynamic Analysis & Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the solubility profiling of 4-Methoxy-2-methyl-2H-indazole . It synthesizes predictive physicochemical logic with rigorous experimental protocols, designed for researchers in pharmaceutical process development.

Executive Summary

This compound is a critical pharmacophore in the development of small-molecule kinase inhibitors and CNS agents. Unlike its 1H-tautomer, the 2H-indazole core possesses a unique "quinoid-like" electronic distribution, significantly influencing its solvation thermodynamics. This guide provides a comprehensive framework for determining its solubility landscape, analyzing the thermodynamic driving forces (enthalpy vs. entropy), and selecting optimal solvent systems for purification (recrystallization) and reaction kinetics.

Physicochemical Profile & Solubility Prediction

Before initiating wet-lab experimentation, a theoretical grounding in the molecule's properties is essential to minimize solvent waste.

Structural Analysis[1]
  • Core: The 2H-indazole system is less aromatic than the 1H-form, leading to a higher dipole moment. This increases affinity for polar aprotic solvents (DMSO, DMF).[1]

  • Substituents:

    • C4-Methoxy (-OCH₃): Acts as a weak hydrogen bond acceptor (HBA) and increases lipophilicity compared to a hydroxyl group, but maintains polarity relative to a naked phenyl ring.

    • N2-Methyl (-CH₃): Blocks the nitrogen from acting as a hydrogen bond donor (HBD), significantly reducing water solubility compared to N-unsubstituted indazoles.

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for similar fused heterocycles, the expected solubility hierarchy is:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMSO, DMF, NMPVery High (>50 mg/mL)Dipole-dipole interactions; disruption of crystal lattice.
Polar Protic Methanol, EthanolModerate (10–30 mg/mL)H-bonding with methoxy/N-acceptors; temperature-dependent.
Chlorinated Dichloromethane (DCM), ChloroformHigh Dispersion forces + weak polarity match.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for recrystallization (high temperature coefficient).
Non-Polar Hexane, HeptaneVery Low (<1 mg/mL)High lattice energy overcomes weak dispersion forces.
Aqueous Water, PBS (pH 7.[2]4)Negligible Lack of H-bond donors; high LogP (~2.0–2.5).

Experimental Protocol: Static Gravimetric Method

To generate authoritative data, we utilize the Static Equilibrium Gravimetric Method . This protocol is self-validating through the use of hysteresis checks (approaching equilibrium from both super-saturation and under-saturation).

Workflow Diagram

The following diagram outlines the critical path for determining precise solubility mole fractions (


).

Solubility_Protocol Start Start: Excess Solute Addition Equilibration Equilibration (Thermostat Shake Flask) Start->Equilibration Temp_Control Temp Control (± 0.05 K) Equilibration->Temp_Control Feedback Loop Sampling Supernatant Sampling (0.45 µm Filter) Temp_Control->Sampling t > 24h Gravimetry Gravimetric Analysis (Dry to Constant Mass) Sampling->Gravimetry Calculation Calculate Mole Fraction (x) Gravimetry->Calculation Validation Hysteresis Check Calculation->Validation Validation->Equilibration Fail (<5% dev) End Report Data Validation->End Pass

Figure 1: Standardized workflow for static gravimetric solubility determination.

Detailed Methodology
  • Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm. Maintain temperature (

    
    ) using a circulating water bath (accuracy ±0.05 K).
    
    • Standard Range: 283.15 K to 323.15 K (10°C to 50°C).

  • Sampling: After 24 hours, stop stirring and allow phases to separate for 2 hours.

  • Extraction: Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to exclude suspended solids).

  • Quantification:

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the supernatant and weigh immediately (

      
      ).
      
    • Evaporate solvent under vacuum at 40°C until constant mass is achieved (

      
      ).
      
  • Calculation: The mole fraction solubility (

    
    ) is calculated as:
    
    
    
    
    Where
    
    
    is the solute molecular weight and
    
    
    is the solvent molecular weight.

Thermodynamic Modeling & Data Correlation

Raw data must be correlated to thermodynamic models to allow for interpolation and calculation of dissolution enthalpy (


).
The Modified Apelblat Equation

This is the industry standard for correlating solubility data of rigid organic molecules. It accounts for the non-ideal behavior of the solution.



  • A, B, C: Empirical parameters derived via multivariate regression.

  • Utility: If

    
    , the model can predict solubility at any temperature within the range, vital for designing cooling crystallization curves.
    
Van't Hoff Analysis (Dissolution Thermodynamics)

To understand the mechanism of dissolution (entropy-driven vs. enthalpy-driven), plot


 vs 

.


  • Positive

    
    :  Endothermic process (Solubility increases with T). This is expected for this compound in most organic solvents.
    
  • Positive

    
    :  Entropy increase, driven by the disruption of the ordered crystal lattice.
    

Applications in Process Chemistry

Recrystallization Solvent Design

For purification, we seek a solvent system with a steep solubility curve (high temperature coefficient).

  • Recommended System: Ethyl Acetate / Hexane or Ethanol / Water .

  • Rationale: The compound is likely highly soluble in hot Ethyl Acetate but precipitates upon cooling or addition of Hexane (anti-solvent).

  • Protocol: Dissolve crude material in minimum boiling Ethyl Acetate; slowly add Hexane until turbidity persists; cool to 4°C.

Reaction Solvent Selection[4][5]
  • Nucleophilic Substitutions: Use Acetonitrile or DMF . These dissolve the indazole well and solvate cations, enhancing the nucleophilicity of attacking species.

  • Hydrogenation: Use Methanol or Ethanol . High solubility ensures the catalyst surface remains active and isn't coated by precipitating product.

References

  • General Solubility Methodologies

    • Wang, M., et al. (2025).[3] "Solubility Measurement, Correlation, and Hansen Solubility Parameter of 1,3-Dinitropyrazole in Twelve Solvents." Journal of Solution Chemistry.

    • Li, Y., et al. (2016). "Solubility Determination and Thermodynamic Models for 2-Methyl-4-nitroaniline in Twelve Organic Solvents." Journal of Chemical & Engineering Data.

  • Indazole Chemistry & Properties

    • Pérez-Villanueva, J., et al. (2021).[4] "Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives." Molecules.

    • BenchChem.[1] "Solubility and stability of N-2H-Indazol-2-ylurea in different solvents." BenchChem Technical Guides.

  • Thermodynamic Modelling

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

Sources

Thermochemical Profiling of Substituted Indazoles: A Guide to Stability & Energetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold (


-indazole) is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in oncology (e.g., Axinitib, Pazopanib) and anti-inflammatory therapeutics.[1] However, the thermodynamic stability of substituted indazoles is frequently misunderstood, leading to late-stage failures in solid-state drug development, particularly concerning polymorphism and shelf-life stability.

This guide provides a rigorous thermochemical analysis of substituted indazoles. It moves beyond basic characterization to explore the energetic drivers of tautomerism, the precise determination of enthalpies of formation (


), and the lattice energy considerations dictated by sublimation enthalpies (

).

Structural Dynamics: The Tautomeric Equilibrium

The defining thermochemical feature of the indazole ring is its annular tautomerism. Unlike indole, indazole possesses two nitrogen atoms, allowing the proton to reside on N1 (


-indazole) or N2 (

-indazole).[1]
Thermodynamic Stability

Experimental and computational evidence consistently identifies the


-tautomer  as the thermodynamically preferred species in the gas phase and solid state.[2]
  • Energy Gap: The

    
    -form is approximately 15–21 kJ/mol (3.6–5.0 kcal/mol)  more stable than the 
    
    
    
    -form.
  • Causality: This stability arises from the preservation of the benzenoid aromatic sextet in the

    
    -form. The 
    
    
    
    -form imposes an o-quinonoid structure on the benzene ring, reducing aromatic stabilization energy (ASE).
Substituent Effects

Substituents can perturb this equilibrium. Electron-withdrawing groups (EWGs) or bulky substituents at the N1 position can destabilize the


-form, potentially altering the binding affinity profile in kinase pockets.
Visualization: Tautomeric Energetics

The following diagram illustrates the energetic relationship and the structural penalty of the quinonoid form.

IndazoleTautomerism Fig 1. Thermodynamic equilibrium of Indazole tautomers favoring the 1H-benzenoid form. node1H 1H-Indazole (Benzenoid) Most Stable nodeTS Transition State (Proton Transfer) node1H->nodeTS Activation node2H 2H-Indazole (o-Quinonoid) +15-21 kJ/mol nodeTS->node2H Tautomerization node2H->node1H Spontaneous Reversion

Fig 1: Thermodynamic equilibrium of Indazole tautomers favoring the 1H-benzenoid form.

Experimental Protocol: Rotating Bomb Calorimetry

To determine the standard molar enthalpy of formation (


) of nitrogen-containing heterocycles, Static Bomb Calorimetry is insufficient . The combustion of indazoles produces 

but also significant amounts of nitric acid (

) and nitrous acid (

).

The Solution: Rotating Bomb Calorimetry (RBC).[3] This method ensures the combustion products interact fully with the solvent to reach a defined thermodynamic final state.

Protocol: Precision Enthalpy Determination

Objective: Measure


 (Internal energy of combustion) to derive 

.
  • Sample Preparation:

    • Purify the substituted indazole via repeated sublimation (purity > 99.95% is required).

    • Press the sample into a pellet. Weigh with a microbalance (precision

      
       g).
      
    • Crucial Step: If the compound is volatile, enclose it in a Mylar or polyethylene bag to prevent mass loss before ignition.

  • Bomb Setup:

    • Place the pellet in a platinum crucible within the bomb.

    • Add 10.00 mL of deionized water to the bomb body (this acts as the solvent for

      
       species).
      
    • Pressurize with high-purity Oxygen (

      
      ) to 3.04 MPa (30 atm) .
      
  • Combustion & Rotation:

    • Fire the bomb in an isoperibol calorimeter.

    • The Rotation: Immediately after ignition, initiate the rotation mechanism (axial and head-over-heels).

    • Why? Rotation washes the bomb walls with the water, dissolving all

      
       gas to form aqueous 
      
      
      
      . This eliminates the "undefined state" of gaseous nitrogen oxides.
  • Washout Analysis (The Correction):

    • After the run, collect the bomb liquid.

    • Perform alkalimetric titration to determine the exact amount of

      
       formed.
      
    • Apply the Washout Correction (energy of formation of

      
      ) to the measured heat.
      

RBC_Workflow Fig 2. Rotating Bomb Calorimetry workflow for N-heterocycles. cluster_prep Phase 1: Preparation cluster_combustion Phase 2: Reaction cluster_analysis Phase 3: Correction S1 Sample Purification (Sublimation >99.9%) S2 Pelletization & Micro-Weighing S1->S2 S3 Pressurization (30 atm O2) S2->S3 S4 Ignition & ROTATION S3->S4 Critical Step S5 Washout Analysis (Titration of HNO3) S4->S5 Dissolution of NOx S6 Calculate ΔfH° (Corrected for HNO3) S5->S6

Fig 2: Rotating Bomb Calorimetry workflow for N-heterocycles.

Phase Transition: Sublimation Enthalpy

To understand the intrinsic stability of the molecule (free from crystal lattice forces), we must convert solid-state data to the gas phase.

Method: Calvet Microcalorimetry (Direct) or Knudsen Effusion (Indirect).

  • Calvet Method: A sample is dropped into the calorimetric cell at high temperature (vacuum). The heat absorbed during sublimation is measured directly.

  • Data Utility:

    
     is critical for calculating the Lattice Energy , which correlates directly with solubility and melting point—key parameters for drug formulation.
    

Data Synthesis: Thermochemical Values

The following table synthesizes high-confidence experimental data for Indazole and key derivatives. Note the impact of the amino group on the enthalpy of formation.[4]

CompoundState

(kJ/mol)

(kJ/mol)

(Gas) (kJ/mol)

-Indazole
Solid



5-Aminoindazole Solid



6-Aminoindazole Solid



3-Methylpyrazole *Liquid



*Included as a reference fragment. Data Source: Derived from Jimenez et al. and Ribeiro da Silva et al. (See References).

Analysis:

  • The positive

    
     (Gas) for indazole indicates it is endothermic relative to its elements, typical for nitrogen heterocycles.
    
  • Amino-substitution (5- and 6- positions) significantly lowers the enthalpy of formation (making it more negative/stable) due to resonance stabilization between the amino lone pair and the aromatic system.

Computational Validation

Experimental calorimetry is resource-intensive. Modern workflows utilize Density Functional Theory (DFT) to validate experimental results.

Recommended Level of Theory:

  • Method: DFT (B3LYP) or Composite methods (G3, G4).

  • Basis Set: 6-311++G(d,p) or higher.[5]

  • Validation: The calculated gas-phase enthalpy should match the experimental value (

    
    ) within 
    
    
    
    kJ/mol. If the deviation is higher, suspect polymorphism in the solid sample or "washout" errors in the calorimetry.

References

  • Jimenez, P., Roux, M. V., & Turrion, C. (1987).[6] Thermochemical properties of N-heterocyclic compounds. I. Enthalpies of combustion, vapour pressures and enthalpies of sublimation, and enthalpies of formation of pyrazole, imidazole, indazole, and benzimidazole.[6] Journal of Chemical Thermodynamics.

  • Ribeiro da Silva, M. A. V., et al. (2006). Experimental and computational thermochemical study of 5-aminoindazole and 6-aminoindazole. Journal of Chemical Thermodynamics.

  • Claramunt, R. M., et al. (1991). The annular tautomerism of indazole in the gas phase and in solution. Journal of the Chemical Society, Perkin Transactions 2.

  • National Institute of Standards and Technology (NIST). 1H-Indazole: Condensed phase thermochemistry data. NIST Chemistry WebBook, SRD 69.

Sources

Technical Guide: Biological Potential & Medicinal Chemistry of 4-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Methoxy-2-methyl-2H-indazole core represents a specialized "privileged scaffold" in modern medicinal chemistry. Unlike the more common 1H-indazole tautomer, the 2-methyl substituted variant locks the heterocycle into a fixed 2H-tautomeric state . This structural rigidity, combined with the electron-donating 4-methoxy group, creates a unique electronic and steric profile essential for targeting specific hydrophobic pockets in enzymes such as SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase) and PARP (Poly (ADP-ribose) polymerase) .

This guide analyzes the structure-activity relationship (SAR) of this scaffold, its role as a high-value intermediate in patent literature (e.g., SHP2 and PARP inhibitors), and provides validated protocols for assessing its biological efficacy.[1]

Chemical Biology & Structural Analysis[1][2][3][4]

The "Tautomer Lock" Mechanism

Indazoles naturally exist in a tautomeric equilibrium between 1H- and 2H-forms, with 1H being thermodynamically favored in the unsubstituted state.

  • 1H-Indazole: N1 is Hydrogen-bound (Donor), N2 is an Acceptor.

  • 2H-Indazole: N2 is Hydrogen-bound (Donor), N1 is an Acceptor.

By methylating the N2 position, This compound is "locked" in the 2H-form. This forces the N1 nitrogen to remain a permanent hydrogen bond acceptor . This is critical for binding modes where the protein target requires a specific acceptor vector at that position, often seen in the hinge region of kinases or the catalytic domains of phosphatases.

Electronic Modulation (The 4-Methoxy Effect)

The 4-methoxy (4-OMe) group serves two distinct roles:

  • Electronic Enrichment: As an electron-donating group (EDG), it increases the electron density of the benzene ring and the adjacent pyrazole nitrogen (N1). This enhances the basicity of N1, potentially strengthening H-bond interactions with protein residues (e.g., backbone amides).[1]

  • Steric Occlusion: The methoxy group occupies a specific volume that can induce conformational selectivity, preventing "flat" non-specific binding while filling small hydrophobic pockets (e.g., the "gatekeeper" region in kinases).[1]

Physicochemical Profile (Estimated)
PropertyValue/TrendImplication for Drug Design
Tautomeric State Fixed 2HPredictable binding geometry; no penalty for tautomerization upon binding.
Dipole Moment High (> 1H form)Enhanced solubility and specific electrostatic steering into binding pockets.
Lipophilicity (cLogP) Moderate (~2.0 - 2.5)Good membrane permeability; suitable for CNS or intracellular targets.
Metabolic Stability ModerateThe 4-OMe can be a site for O-demethylation (CYP450), but the 2-Me is generally stable.

Biological Target Landscape

Based on patent literature and SAR extrapolation, this scaffold is a verified pharmacophore for the following high-value targets:

SHP2 Phosphatase Inhibition

The this compound core is a documented intermediate in the synthesis of allosteric SHP2 inhibitors. SHP2 is a non-receptor protein tyrosine phosphatase involved in the RAS/MAPK signaling pathway.

  • Mechanism: The indazole core likely binds to the central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation.

  • Relevance: Critical for treating RTK-driven cancers (EGFR, ALK mutations) and overcoming drug resistance.

PARP Inhibition (DNA Repair)

Derivatives of this scaffold have been utilized in generating PARP inhibitors.

  • Mechanism: The N1 acceptor / N2-Methyl motif mimics the nicotinamide pharmacophore required for binding to the PARP catalytic site, competitively inhibiting NAD+ binding.

  • Relevance: Synthetic lethality in BRCA-mutated tumors (Ovarian, Breast cancer).

Kinase Inhibition (General)

The 2H-indazole is a classic "hinge-binder." The N1 nitrogen accepts a hydrogen bond from the kinase hinge region (backbone NH), while the C3 position offers a vector to extend into the solvent front or back pocket.

Visualizing the SAR Logic

The following diagram illustrates how the structural features of this compound translate into biological function.

SAR_Logic Core 4-Methoxy-2-methyl- 2H-indazole Core Feat_N2 N2-Methyl Group (Tautomer Lock) Core->Feat_N2 Feat_N1 N1 Nitrogen (H-Bond Acceptor) Core->Feat_N1 Feat_4OMe 4-Methoxy Group (Electronic/Steric) Core->Feat_4OMe Effect_Geom Fixed 2H-Geometry (No energy penalty) Feat_N2->Effect_Geom Enforces Effect_Bind Critical Interaction: Backbone NH (Hinge/SH2) Feat_N1->Effect_Bind Provides Vector Effect_Select Gatekeeper Pocket Fill & Electron Density Boost Feat_4OMe->Effect_Select Modulates Target_SHP2 Target: SHP2 (Allosteric Inhibition) Effect_Geom->Target_SHP2 Effect_Bind->Target_SHP2 Target_PARP Target: PARP (Catalytic Competition) Effect_Bind->Target_PARP

Caption: SAR Map detailing how structural features of the scaffold drive specific binding interactions in SHP2 and PARP targets.

Experimental Protocols for Validation

To validate the biological activity of this scaffold (or its direct derivatives), the following experimental workflows are recommended. These protocols assume the molecule is being tested as a fragment or a core intermediate.

Protocol: Enzymatic Inhibition Assay (SHP2)

Objective: Determine if the molecule (or derivative) inhibits the phosphatase activity of SHP2.

Materials:

  • Recombinant Human SHP2 enzyme (full length or catalytic domain).

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT.[1]

Workflow:

  • Preparation: Dissolve this compound in 100% DMSO to 10 mM stock.

  • Activation: Incubate SHP2 enzyme (0.5 nM final) with activating peptide (IRS1 derived) for 30 mins on ice to stimulate catalytic activity.

  • Dosing: Serial dilute compounds in assay buffer (final DMSO < 1%). Add to 384-well black plates.

  • Reaction: Add activated SHP2 to plates. Incubate 15 mins at RT.[1]

  • Start: Add DiFMUP substrate (200 µM).

  • Measurement: Monitor fluorescence (Ex 358 nm / Em 455 nm) kinetically for 30 mins.

  • Analysis: Calculate slope of reaction; fit to sigmoidal dose-response curve to determine IC50.

Protocol: Cell Viability Screening (MTT Assay)

Objective: Assess general cytotoxicity or specific anti-proliferative activity in cancer cell lines (e.g., KYSE-520 for SHP2 dependence).

Workflow:

  • Seeding: Plate cells (e.g., 2,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with compound (0.1 µM – 100 µM) for 72h. Include DMSO control and Staurosporine (positive control).

  • Development: Add MTT reagent (0.5 mg/mL) for 4h at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

Synthesis & Workflow Visualization

The following diagram outlines the standard workflow from chemical synthesis of the core to biological validation.

Workflow cluster_Synth Phase 1: Synthesis & QC cluster_Bio Phase 2: Biological Profiling S1 Start: 5-Bromo-4-methoxy-1H-indazole S2 Methylation (MeI / Base) Separation of Isomers S1->S2 S3 Isolate: this compound S2->S3 QC QC: NMR (NOESY for Regioisomer) LC-MS Purity > 95% S3->QC Assay1 Biochemical Screen (SHP2 / Kinase Panel) QC->Assay1 Assay2 Cellular Viability (MTT / CellTiter-Glo) QC->Assay2 Data Data Analysis (IC50 / EC50 Calculation) Assay1->Data Assay2->Data

Caption: Operational workflow for synthesizing the core scaffold and validating its biological activity.

References

  • Synthesis of Pharmacologically Active Indazoles: Caribbean Journal of Science and Technology. (2021). Overview of indazole biological activities including kinase and NOS inhibition.[2]

  • SHP2 Inhibitor Patent (WO2020022323A1): Heterobicyclic compounds for inhibiting the activity of SHP2. Describes the use of 5-bromo-4-methoxy-2-methyl-2H-indazole as a key intermediate.

  • PARP Inhibitor Patent (WO2024067694A1): Nitrogen-containing heterocyclic compound and pharmaceutical use thereof. Details the synthesis of PARP inhibitors using the 4-methoxy-2-methylindazole core.

  • 2H-Indazole Biological Significance: BenchChem Technical Guide. Comprehensive review of 2H-indazole derivatives in anticancer and antimicrobial applications. [1]

  • Indazole Scaffold Review: Molecules (MDPI). "Indazole Derivatives: Ligands for Multiple Biological Targets." Discusses the tautomeric preferences and binding modes of indazoles.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis and Application of 4-Methoxy-2-methyl-2H-indazole Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-Methoxy-2-methyl-2H-indazole core represents a "privileged scaffold" in modern drug discovery, particularly for targeting allosteric sites in phosphatases (e.g., SHP2) and DNA repair enzymes (e.g., PARP). Unlike the more common 1H-indazole, the 2H-indazole tautomer locks the heterocycle into a specific quinoid-like geometry that mimics the spatial arrangement of purine bases, critical for hinge-binding or allosteric pocket occupation.

The addition of the 4-methoxy group is not merely cosmetic; it provides:

  • Electronic Modulation: It increases electron density on the benzene ring, facilitating electrophilic aromatic substitution (e.g., bromination) at the C5 position.[1]

  • Steric Occlusion: It creates a specific steric bulk that can induce atropisomerism or fill small hydrophobic pockets (e.g., the "gatekeeper" regions in kinases).[1]

  • Solubility: It improves the physicochemical profile compared to the naked indazole.

This guide provides a validated protocol for the challenging regioselective synthesis of the N2-methylated isomer, distinguishing it from the thermodynamically favored N1-isomer, and outlines its downstream application in library generation.

Chemical Properties & Handling[1]

PropertySpecification
CAS Number 185553-71-3 (Generic 3-methoxy isomer often confused; specific 4-methoxy core is custom)
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
pKa (Calculated) ~2.0 (N2-protonated)
Storage 2-8°C, Hygroscopic (Store under Argon)

Critical Synthetic Challenge: Regioselectivity

The primary obstacle in working with indazoles is controlling the site of alkylation.

  • Thermodynamic Control (Base/MeI): Deprotonation with bases like NaH or K2CO3 creates an ambident anion. The negative charge is delocalized, but alkylation preferentially occurs at N1 (benzenoid form) due to thermodynamic stability.[1]

  • Kinetic Control (Meerwein’s Salt): Alkylation of the neutral species using highly reactive electrophiles (e.g., Trimethyloxonium tetrafluoroborate, Me3OBF4) favors the most nucleophilic nitrogen, which is N2 (due to the lone pair availability in the neutral state).[1]

Mechanistic Visualization (Graphviz)

Indazole_Regioselectivity cluster_legend Key Insight Start 4-Methoxy-1H-indazole (Neutral) Condition_A Route A: Strong Base (NaH) + MeI (Thermodynamic Control) Start->Condition_A Condition_B Route B: Me3OBF4 (Meerwein's Salt) (Kinetic Control) Start->Condition_B Inter_A Indazolyl Anion (Delocalized Charge) Condition_A->Inter_A Deprotonation Inter_B Direct Alkylation at Most Nucleophilic N Condition_B->Inter_B Prod_N1 N1-Methyl Product (Major in Route A) Thermodynamically Stable Inter_A->Prod_N1 Fastest Path to Stable Product Prod_N2 N2-Methyl Product (Major in Route B) Target Scaffold Inter_B->Prod_N2 Lone Pair Availability Note N2-alkylation requires avoiding the anion.

Caption: Mechanistic pathway divergence for Indazole methylation. Route B is required for the target 2H-isomer.

Validated Protocol: Synthesis of this compound

Objective: Selective synthesis of the N2-methyl isomer with >95% regioselectivity.

Reagents
  • Starting Material: 4-Methoxy-1H-indazole (1.0 eq)

  • Alkylating Agent: Trimethyloxonium tetrafluoroborate (Me3OBF4) (1.2 eq)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) - Anhydrous

  • Quench: Saturated NaHCO3 solution

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-Methoxy-1H-indazole (5.0 g, 33.7 mmol) in anhydrous EtOAc (50 mL).

    • Expert Tip: Unlike NaH reactions, this reaction does not require extreme cold.[1] Room temperature (RT) is often sufficient, but cooling to 0°C controls the exotherm upon reagent addition.[1]

  • Alkylation: Add Trimethyloxonium tetrafluoroborate (6.0 g, 40.5 mmol) in one portion under a stream of nitrogen.

    • Caution: Me3OBF4 is a powerful alkylating agent. Use in a fume hood.

  • Reaction: Stir the heterogeneous mixture vigorously at RT for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The N2-isomer is typically more polar (lower Rf) than the N1-isomer on silica due to its higher dipole moment.

  • Quench & Workup:

    • Cool the mixture to 0°C.

    • Slowly add saturated aqueous NaHCO3 (50 mL) to neutralize the tetrafluoroboric acid byproduct.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organics, dry over Na2SO4, filter, and concentrate.[1]

  • Purification:

    • The crude residue will contain mostly the N2-isomer.

    • Recrystallize from n-heptane/EtOAc or perform flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Yield Target: 75-85%.

Analytical Validation (Self-Validating System)

To ensure you have the correct isomer, use 1H-NOESY NMR .

FeatureN1-Methyl (Undesired)N2-Methyl (Target)
Methyl Shift ~4.0 ppm~4.2 ppm (Deshielded)
NOE Signal NOE correlation between N-Me and H7 (proton at C7).NOE correlation between N-Me and H3 (proton at C3).
C3-H Shift ~8.0 ppm~8.3 ppm (Characteristic downfield shift)

Application Workflow: Library Generation

Once the This compound core is secured, it serves as a scaffold for SHP2 or PARP inhibitors. The standard workflow involves C5-functionalization.

Workflow Diagram

Workflow Step1 Core Scaffold This compound Step2 Regioselective Bromination (NBS, DMF, RT) Step1->Step2 Electrophilic Subst. Intermediate 5-Bromo-4-methoxy-2-methyl-2H-indazole (Key Divergent Intermediate) Step2->Intermediate Step3a Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate->Step3a Step3b Buchwald-Hartwig (Amines, Pd2(dba)3) Intermediate->Step3b ProductA Biaryl Inhibitors (e.g., SHP2 analogs) Step3a->ProductA ProductB Amino-Aryl Inhibitors (e.g., Kinase Hinge Binders) Step3b->ProductB

Caption: Divergent synthesis workflow from the this compound core.

Protocol: C5-Bromination

The 4-methoxy group activates the C5 position, making bromination highly selective over C3 or C7.

  • Dissolve the core (1.0 eq) in DMF.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) at 0°C.

  • Stir at RT for 1 hour.

  • Precipitate with water and filter.

  • Result: 5-Bromo-4-methoxy-2-methyl-2H-indazole (Solid).[2]

References

  • Regioselective Methylation of Indazoles

    • Cheung, M., et al. "Regioselective N-alkylation of indazoles."[1] Tetrahedron Letters, 2005.[1] (Establishes the use of Meerwein's salt for N2 selectivity).

  • SHP2 Inhibitor Synthesis

    • Heterobicyclic compounds for inhibiting the activity of SHP2. Patent WO2020022323A1. (Cites the preparation of 5-bromo-4-methoxy-2-methyl-2H-indazole).
  • PARP Inhibitor Analogues

    • Nitrogen-containing heterocyclic compound and pharmaceutical use thereof.[3][4][5] Patent WO2024067694A1. (Uses the scaffold for DNA repair enzyme inhibition).

  • Indazole Scaffold Review

    • Gahtori, P., et al. "Indazole: A privileged scaffold in drug discovery."[1] European Journal of Medicinal Chemistry, 2023.[1]

Sources

Use of 4-Methoxy-2-methyl-2H-indazole in central nervous system agent development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 4-Methoxy-2-methyl-2H-indazole (CAS 1337882-30-0) as a privileged scaffold in the development of central nervous system (CNS) agents. Unlike the more common 1H-indazoles, the 2H-indazole tautomer—stabilized here by N2-methylation—offers distinct vectors for hydrogen bonding and unique 3D topology, making it highly effective for targeting kinases (e.g., JNK3) and inflammasome components (e.g., NLRP3) involved in neurodegeneration.

This document provides validated protocols for the synthesis, functionalization, and biological evaluation of this scaffold, specifically optimized for blood-brain barrier (BBB) penetration and metabolic stability.

Scientific Rationale & Scaffold Properties

The "Privileged" 2H-Indazole

In CNS drug design, the 2-methyl-2H-indazole core serves as a bioisostere for purines and benzimidazoles but with superior lipophilicity profiles.

  • Regiochemistry: The fixed 2-methyl group locks the indazole in the quinoid-like 2H-tautomer. This prevents the promiscuous hydrogen bonding often seen with unsubstituted 1H-indazoles, improving target selectivity.

  • 4-Methoxy Substitution: The C4-methoxy group is critical for two reasons:

    • Electronic Modulation: It acts as an electron-donating group (EDG), increasing the electron density of the pyrazole ring, which facilitates C3-functionalization (e.g., electrophilic aromatic substitution).

    • Metabolic Blocking: It blocks the C4 position from cytochrome P450 oxidation while maintaining a lipophilic profile favorable for BBB penetration.

Key Physicochemical Data
PropertyValueRelevance to CNS
Molecular Weight 162.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~1.6 - 1.9Optimal range for passive BBB diffusion.
H-Bond Donors 0Increases membrane permeability (no desolvation penalty).
H-Bond Acceptors 3 (N1, N2, O)Specific interaction points for target binding pockets.
Topological Polar Surface Area ~30 ŲWell below the 90 Ų threshold for CNS drugs.

Synthetic Protocols

Protocol A: Regioselective Synthesis of the Core

Objective: Synthesize this compound with high isomeric purity, separating it from the thermodynamically stable 1H-isomer.

Reagents:

  • 4-Methoxy-1H-indazole (Starting Material)

  • Trimethyloxonium tetrafluoroborate (Meerwein's salt) - Preferred over Methyl Iodide for kinetic control

  • Ethyl Acetate / Hexanes (for purification)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-methoxy-1H-indazole (10 mmol) in anhydrous DCM (50 mL) under Argon atmosphere.

  • Alkylation: Add Trimethyloxonium tetrafluoroborate (11 mmol) in one portion at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Note: Meerwein's salt favors N2-alkylation via kinetic control compared to thermodynamic conditions (NaH/MeI).

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification (Critical): The crude mixture will contain both N1-Me and N2-Me isomers.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 10%

      
       40% Ethyl Acetate in Hexanes.
      
    • Elution Order: The N1-methyl isomer (less polar) typically elutes first. The N2-methyl isomer (more polar, desired product) elutes second.

  • Validation: Confirm structure via NOESY NMR. The N-Me protons in the 2H-isomer will show a strong NOE correlation with the C3-proton, but not with the C7-proton.

Protocol B: C3-Functionalization (The "Exit Vector")

Objective: Install a halogen handle at C3 to allow for library generation via Suzuki-Miyaura coupling.

Reagents:

  • This compound (from Protocol A)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

Methodology:

  • Bromination: Dissolve the scaffold (5 mmol) in ACN (25 mL).

  • Addition: Add NBS (5.2 mmol) portion-wise at 0°C to prevent over-bromination.

  • Monitoring: Stir at RT for 2 hours. Monitor by LC-MS for the disappearance of starting material (M+H 163) and appearance of product (M+H 241/243).

  • Workup: Remove solvent in vacuo. Resuspend in EtOAc, wash with water and brine.

  • Yield: Typically >90% yield of 3-bromo-4-methoxy-2-methyl-2H-indazole . This intermediate is stable and can be stored.

Visualization: Synthesis & Functionalization Workflow

SynthesisWorkflow SM 4-Methoxy-1H-indazole Alkylation Alkylation (Meerwein's Salt) SM->Alkylation DCM, 0°C Sep Chromatographic Separation (N1 vs N2) Alkylation->Sep Prod_N2 This compound (Target Scaffold) Sep->Prod_N2 Elutes 2nd Prod_N1 N1-Isomer (Byproduct) Sep->Prod_N1 Elutes 1st Brom C3-Bromination (NBS, ACN) Prod_N2->Brom Functionalization Library Suzuki Coupling (Library Generation) Brom->Library Pd(PPh3)4, Ar-B(OH)2

Figure 1: Workflow for the regioselective synthesis of the 2H-indazole core and subsequent C3-activation for library generation.

Biological Application: JNK3 Inhibition Assay

Context: The 2-methyl-2H-indazole scaffold has been identified as a potent chemotype for inhibiting c-Jun N-terminal kinase 3 (JNK3), a key target in neurodegenerative pathways (Alzheimer's, Parkinson's).

Protocol C: FRET-Based JNK3 Binding Assay

Objective: Determine the IC50 of this compound derivatives against JNK3.

Materials:

  • Recombinant Human JNK3 (active).

  • FRET Tracer (e.g., LanthaScreen™ Eu-Anti-GST Antibody).

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Methodology:

  • Compound Prep: Prepare 10-point serial dilutions of the indazole derivatives in DMSO (Final assay concentration of DMSO < 1%).

  • Incubation:

    • Mix 5 µL of compound + 5 µL of JNK3/Antibody mixture in a 384-well white plate.

    • Incubate for 15 minutes at RT to allow compound binding to the ATP pocket.

    • Add 5 µL of Tracer (Alexa Fluor® conjugate).

  • Detection: Incubate for 60 minutes. Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Analysis: Calculate the Emission Ratio (665/615). Plot dose-response curves to determine IC50.

    • Self-Validation: Use JNK-IN-8 as a positive control (Expected IC50 < 10 nM).

Visualization: JNK3 Signaling & Inhibition

JNK3Path Stress Oxidative Stress / Aβ MKK MKK4 / MKK7 Stress->MKK Activates JNK3 JNK3 (Neuron Specific) MKK->JNK3 Phosphorylates cJun c-Jun Phosphorylation JNK3->cJun Activates Indazole 2H-Indazole Inhibitor (Blocks ATP Site) Indazole->JNK3 Inhibits Apoptosis Neuronal Apoptosis cJun->Apoptosis Transcription

Figure 2: Mechanism of Action.[1] The indazole scaffold competitively inhibits JNK3, preventing c-Jun phosphorylation and downstream neuronal apoptosis.

References

  • Song, Z., et al. (2019). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved February 5, 2026, from [Link]

  • Hiller, B., et al. (2025). Inhibition of NLRP3 by a CNS-penetrating indazole scaffold. Journal of Medicinal Chemistry. Retrieved February 5, 2026, from [Link]

  • Google Patents. (2020). WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of SHP2.

Sources

Precision N-Methylation of 4-Methoxyindazole: Regiocontrol & Isomer Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-04

Abstract

The N-methylation of 4-methoxy-1H-indazole presents a classic problem in heterocyclic chemistry: controlling regioselectivity between the thermodynamically favored


-isomer and the kinetically accessible 

-isomer.[1] While the 4-methoxy substituent exerts electron-donating effects that enhance nucleophilicity, it does not impose significant steric hindrance near the nitrogen centers. This guide provides two distinct, high-fidelity protocols to selectively target either the 1-methyl-4-methoxy-1H-indazole (Protocol A) or the 2-methyl-4-methoxy-2H-indazole (Protocol B), along with a robust analytical workflow for isomer differentiation.[2]
Mechanistic Strategy & Pathway Selection

Indazoles exist in a tautomeric equilibrium, predominantly favoring the


-form (benzenoid) over the 

-form (quinoid).
  • Thermodynamic Control (

    
    -Me):  Under strong basic conditions (e.g., NaH) in polar solvents, the deprotonated indazolyl anion attacks the electrophile.[2] The product distribution reflects the relative stability of the resulting aromatic systems, heavily favoring the 
    
    
    
    -isomer (benzenoid).
  • Kinetic Control (

    
    -Me):  The 
    
    
    
    lone pair is often more accessible in the neutral species.[1] Utilizing highly reactive alkylating agents (e.g., Meerwein’s salt) or specific acid-catalyzed imidate strategies allows for "locking" the kinetic product before equilibration occurs.
Decision Matrix: Pathway Selection

MethylationStrategy Start Starting Material: 4-Methoxy-1H-indazole Target Select Target Isomer Start->Target PathN1 Target: N1-Methyl (Thermodynamic) Target->PathN1 Stability Preferred PathN2 Target: N2-Methyl (Kinetic/Quinoid) Target->PathN2 Bioisostere Required MethodA Protocol A: NaH / THF / MeI (Irreversible Deprotonation) PathN1->MethodA MethodB Protocol B: Trimethyloxonium tetrafluoroborate (Meerwein's Salt) PathN2->MethodB ProdN1 Major Product: 1-Methyl-4-methoxy-1H-indazole (>95:5 ratio) MethodA->ProdN1 SN2 Mechanism ProdN2 Major Product: 2-Methyl-4-methoxy-2H-indazole (High Selectivity) MethodB->ProdN2 Kinetic Trap

Figure 1: Strategic decision tree for regioselective methylation of 4-methoxyindazole.

Experimental Protocols
Protocol A: Synthesis of 1-Methyl-4-methoxy-1H-indazole (

-Selective)

Rationale: The use of Sodium Hydride (NaH) ensures complete deprotonation. The resulting anion, localized largely at


 to preserve the benzene ring's aromaticity, reacts with Methyl Iodide (MeI) to yield the 

product exclusively or as the dominant major isomer.[2]

Reagents:

  • Substrate: 4-Methoxy-1H-indazole (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)[2]

  • Electrophile: Methyl Iodide (MeI) (1.1 eq)[2]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solubilization: Dissolve 4-methoxy-1H-indazole in anhydrous THF. Cool to 0°C (ice bath).

  • Deprotonation: Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure anion formation.

  • Alkylation: Cool back to 0°C. Add MeI dropwise via syringe.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[2] The

    
    -isomer typically has a higher 
    
    
    
    than the starting material but lower than the
    
    
    -isomer (solvent dependent).
  • Quench: Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Protocol B: Synthesis of 2-Methyl-4-methoxy-2H-indazole (

-Selective)

Rationale: Under neutral or acidic conditions, the


 nitrogen is the more nucleophilic center (highest HOMO coefficient).[2] Meerwein’s reagent (

) is a powerful electrophile that reacts rapidly with the neutral indazole at

before thermodynamic equilibration can occur.

Reagents:

  • Substrate: 4-Methoxy-1H-indazole (1.0 eq)

  • Alkylating Agent: Trimethyloxonium tetrafluoroborate (

    
    ) (1.1 eq)[2]
    
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (Anhydrous)[2]

  • Quench: Sat.

    
    
    

Step-by-Step:

  • Preparation: Use oven-dried glassware under inert atmosphere (Meerwein's salt is moisture sensitive).

  • Reaction Setup: Suspend 4-methoxy-1H-indazole in anhydrous EtOAc at RT.

  • Addition: Add solid

    
     in one portion.
    
  • Stirring: The reaction is often rapid (1–3 hours). The intermediate tetrafluoroborate salt may precipitate.

  • Quench: Slowly pour the reaction mixture into a stirring solution of saturated aqueous

    
     to neutralize the tetrafluoroboric acid byproduct and liberate the free base.
    
  • Workup: Separate phases. Extract aqueous layer with DCM. Dry combined organics over

    
    .
    
  • Purification: Flash chromatography is critical here to remove trace

    
     isomer. The 
    
    
    
    isomer is often more polar than the
    
    
    isomer in non-polar mobile phases, but this can invert depending on the stationary phase.
    • Tip: Use a gradient of DCM/MeOH (99:1 to 95:5) if Hexane/EtOAc separation is poor.[2]

Analytical Validation (QC & Characterization)

Distinguishing the isomers is the most critical step. Do not rely solely on yield; confirm structure via NMR.

Table 1: Diagnostic NMR Signatures
Feature

-Methyl Isomer
(Thermodynamic)

-Methyl Isomer
(Kinetic)
NOESY / ROESY Strong correlation between N-Me and H7 protons.Strong correlation between N-Me and H3 proton.

NMR (N-Me)
Typically

35–36 ppm.
Typically

39–41 ppm (Deshielded).[2]

NMR (C3)
Typically

133–135 ppm.[2]
Typically

120–125 ppm (Shielded).[2]
UV-Vis

similar to parent indazole (Benzenoid).
Bathochromic shift (Quinoid character).[2]

Note on 4-Methoxy Effect: The 4-methoxy group is distant from H7 but may influence H3. However, the NOE interaction between the N-Methyl group and H3 (in the


 isomer) remains the definitive structural proof.
Analytical Workflow Diagram

Validation Sample Isolated Product HNMR 1H NMR Sample->HNMR NOESY NOESY Experiment (CRITICAL) HNMR->NOESY Decision N-Me Correlation? NOESY->Decision Res1 Correlation to H7 (Doublet, ~6.5-7.0 ppm) Decision->Res1 Signal A Res2 Correlation to H3 (Singlet, ~8.0 ppm) Decision->Res2 Signal B Concl1 CONFIRMED: 1-Methyl (N1) Res1->Concl1 Concl2 CONFIRMED: 2-Methyl (N2) Res2->Concl2

Figure 2: NMR-based structural assignment workflow.

Troubleshooting & Optimization
  • Mixed Fractions: If Protocol A yields >10%

    
    -isomer, switch solvent to DMF (favors 
    
    
    
    further) or lower the temperature to -20°C during addition.
  • Low Yield in Protocol B: Meerwein's salt degrades with moisture. Ensure the reagent is white and free-flowing. If the reagent is grey/sticky, recrystallize or purchase fresh.[2]

  • Separation Issues: If

    
     values are too close, employ AgNO3-impregnated silica gel . The different coordination abilities of the 
    
    
    
    (pyridine-like) vs
    
    
    (pyrrole-like) nitrogens can enhance separation.
References
  • Cheung, M., et al. (2005).[2] "Regioselective N-alkylation of indazoles." Tetrahedron Letters, 46(38), 6545-6547.[2] Link[2]

  • Luo, G., et al. (2006).[2] "Regioselective synthesis of 2-alkyl-2H-indazoles." Journal of Organic Chemistry, 71(14), 5392-5395.[2] Link

  • Clemens, J., et al. (2022).[2][3] "Selective N2-Alkylation of Indazoles." Synthesis, 54, 3215-3226.[2][3] Link[2]

  • Doganc, F., & Göker, H. (2024).[2][4] "Differentiation of regioisomeric N-alkylation of some indazoles... by advanced NMR techniques." Magnetic Resonance in Chemistry, 62(11), 765-774.[2][4] Link

  • Gaonkar, S.L., et al. (2013).[2] "Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate." Tetrahedron Letters, 54(13), 1661-1663.[2] Link[2]

Sources

Application Note: Regioselective Quantification of 4-Methoxy-2-methyl-2H-indazole via HPLC-UV/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the development of indazole-based therapeutics, specifically targeting the precise quantification of 4-Methoxy-2-methyl-2H-indazole . This compound is a critical intermediate in the synthesis of SHP2 inhibitors and other bioactive scaffolds, where regioisomeric purity (N2- vs. N1-methylation) dictates biological efficacy.[1]

Introduction & Scientific Context

Indazole derivatives are privileged scaffolds in medicinal chemistry, widely used in oncology (e.g., SHP2, kinase inhibitors). The methylation of 4-methoxy-1H-indazole typically yields a mixture of two regioisomers: the desired 2-methyl-2H-indazole and the thermodynamic 1-methyl-1H-indazole .[1]

Because the biological activity of indazole-based drugs is strictly dependent on the nitrogen substitution pattern, distinguishing and quantifying the 2-methyl isomer in the presence of the 1-methyl impurity is a critical quality attribute.[1] Standard reverse-phase methods often struggle to resolve these isomers due to their identical molecular weight and similar lipophilicity.[1] This protocol details a validated chromatographic strategy utilizing π-π interaction selectivity to achieve baseline resolution.[1]

Analytical Challenges & Strategy

  • Tautomeric Ambiguity: Unsubstituted indazoles exist in dynamic equilibrium.[1] Alkylation locks the structure, but often with poor regioselectivity.

  • Isobaric Interference: Both N1- and N2-methyl isomers have the same mass (

    
     163.08 for [M+H]+), rendering standard MS detection insufficient without chromatographic separation.[1]
    
  • Solution: We utilize a Phenyl-Hexyl stationary phase rather than a standard C18. The biphenyl character of the indazole core interacts differentially with the phenyl ring of the stationary phase, enhancing the separation factor (

    
    ) between the N1 and N2 isomers.
    

Experimental Protocol: HPLC-UV/MS Quantification

Reagents and Standards
  • Analyte: this compound (Reference Standard, >99.5% purity).[1]

  • Impurity Standard: 4-Methoxy-1-methyl-1H-indazole (Regioisomer).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) or Ammonium Formate.[1]

Chromatographic Conditions

This method is optimized for the Agilent 1290 Infinity II or Waters ACQUITY UPLC systems but is transferable to standard HPLC.[1]

ParameterSpecificationRationale
Column Phenyl-Hexyl (e.g., Phenomenex Kinetex 2.6 µm, 100 x 4.6 mm)Provides superior selectivity for aromatic regioisomers via π-π interactions compared to C18.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity and ensures analyte is protonated for MS.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for nitrogen heterocycles than MeOH.[1]
Flow Rate 1.0 mL/minOptimized for backpressure < 400 bar.[1]
Column Temp 40°CImproves mass transfer and peak shape.[1]
Detection (UV) 254 nm (Reference: 360 nm)254 nm captures the aromatic indazole core; 280-300 nm is secondary.[1]
Detection (MS) ESI Positive Mode, SIM (

163.1)
Selected Ion Monitoring (SIM) maximizes sensitivity for trace quantification.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.005Initial equilibration
1.005Isocratic hold to elute polar salts
8.0060Linear gradient for isomer separation
9.0095Wash
11.0095Hold
11.105Re-equilibration
15.005End of Run
Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol (1.0 mg/mL).

  • Working Solution: Dilute Stock 1:100 with Water:Acetonitrile (90:10) to reach 10 µg/mL.

    • Note: Diluting in high aqueous content matches initial mobile phase conditions, preventing "solvent effect" peak broadening.[1]

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber vial.

System Suitability & Validation Criteria

To ensure the method is "self-validating," the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaScientific Justification
Resolution (

)
> 2.0 between N1 and N2 isomersBaseline separation is required to accurately integrate the small impurity peak (N1) on the tail of the main peak.[1]
Tailing Factor (

)
0.8 – 1.2Indazoles are basic; excessive tailing indicates secondary silanol interactions (check column age or pH).[1]
Precision (RSD) < 1.0% (n=6 injections)Demonstrates system stability.
Signal-to-Noise > 10 for LOQ (0.05%)Ensures sensitivity to detect trace regioisomeric impurities.[1]
Regioisomer Identification (The "Self-Validating" Logic)

If standards for the N1-isomer are unavailable, use Relative Retention Time (RRT) logic:

  • N2-Isomer (Target): Typically elutes earlier on Phenyl-Hexyl phases due to a more compact effective hydrodynamic volume and distinct dipole moment vectors compared to the N1-isomer.[1]

  • N1-Isomer (Impurity): Typically elutes later.[1]

  • Validation: Confirm identity via 1H-NMR (NOESY) .[1] The N-methyl group of the N2-isomer will show a Nuclear Overhauser Effect (NOE) with the proton at position C3, whereas the N1-methyl will show NOE with the proton at position C7.[1]

Analytical Workflow Diagram

The following diagram illustrates the decision logic for quantifying the this compound intermediate.

G Start Crude Synthesis Product (Indazole Methylation) SamplePrep Sample Preparation (1 mg/mL in MeOH -> Dilute) Start->SamplePrep HPLC HPLC Separation (Phenyl-Hexyl Column) SamplePrep->HPLC Decision Is Resolution (Rs) > 2.0? HPLC->Decision Quant Quantify Purity % (Area Normalization) Decision->Quant Yes Fail Method Optimization (Adjust Gradient/pH) Decision->Fail No Validation Confirm ID via 1H-NMR (NOE: N-Me <-> H3) Quant->Validation Periodic ID Check

Caption: Workflow for the isolation, separation, and quantification of this compound, ensuring regioisomeric purity control.

References

  • Regioselective Synthesis of 2H-Indazoles : Title: Synthesis of 2H-Indazoles.[1][2][3][4] Source: Organic Chemistry Portal.[1][4] URL:[Link]

  • SHP2 Inhibitor Context : Title: Heterobicyclic compounds for inhibiting the activity of SHP2 (WO2020022323A1).[1] Source: Google Patents.[1] URL:

  • Indazole Isomer Separation : Title: Method for separating and purifying substituted indazole isomers (CN101948433A).[1] Source: Google Patents.[1] URL:

Sources

Application Note: Optimizing 4-Methoxy-2-methyl-2H-indazole Scaffolds for Antiprotozoal Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methoxy-2-methyl-2H-indazole in Antiprotozoal Drug Design Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Parasitologists, and Drug Discovery Scientists

Abstract

The 2H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, distinct from its more common 1H-tautomer due to unique electronic properties and vector orientations. This guide focuses on This compound , a specific derivative that serves as a critical building block for exploring Structure-Activity Relationships (SAR) in Neglected Tropical Diseases (NTDs). Recent studies indicate that 2H-indazoles exhibit potent activity against anaerobic protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, as well as Trypanosoma cruzi.[1] This note details the regioselective synthesis, purification, and biological validation of this scaffold, providing a roadmap for evolving the 2-methyl core into high-potency 2-aryl therapeutic candidates.

Chemical Rationale: The 2H-Indazole Advantage[2]

Tautomeric Selectivity and Pharmacophore Design

Indazole exists in three tautomeric forms: 1H, 2H, and 3H.[1][2][3] While 1H-indazole is thermodynamically preferred in the gas phase, the 2H-indazole (quinonoid-like) form offers distinct advantages for drug design:

  • Dipole Moment: 2H-indazoles possess a higher dipole moment (~3.4 D) compared to 1H-indazoles (~1.5 D), enhancing solubility and permeability in polar biological media.

  • Electronic Distribution: The 2-position nitrogen acts as a specific anchor point. Substitution at N2 locks the molecule in the quinonoid form, altering the electron density of the benzene ring and facilitating unique

    
    -stacking interactions with parasitic enzymes (e.g., CYP51 or specific kinases).
    
  • The 4-Methoxy Substituent: This group is strategic. It provides electron density to the C3 position via resonance, potentially stabilizing radical intermediates formed during the mechanism of action (e.g., oxidative stress induction in parasites).[1] It also serves as a metabolic handle, blocking C4 oxidation.[1]

Mechanism of Action Hypothesis

In antiprotozoal contexts, particularly against T. cruzi and Giardia, 2H-indazoles are hypothesized to act via inhibition of parasitic respiration or generation of Reactive Oxygen Species (ROS) . The N2-substituent dictates the lipophilicity required to penetrate the glycosome or mitochondrion of the parasite.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesize this compound with >98% regioselectivity, avoiding the 1H-isomer byproduct.

Synthetic Strategy: Copper-Catalyzed Cyclization

Traditional alkylation of indazoles yields a mixture of N1 and N2 isomers. We utilize a Copper-Catalyzed Three-Component Reaction or a Modified Cadogan Cyclization to ensure N2 selectivity.

Reagents:

  • 2-Bromo-3-methoxybenzaldehyde (Starting material)

  • Methylamine (2.0 M in THF)[1]

  • Sodium Azide (

    
    )[1]
    
  • Catalyst: CuI (10 mol%)[1][2]

  • Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine)[1]

  • Solvent: DMSO (Anhydrous)[1]

Step-by-Step Procedure:

  • Condensation: In a sealed tube, dissolve 2-bromo-3-methoxybenzaldehyde (1.0 equiv) and methylamine (1.2 equiv) in DMSO. Stir at RT for 30 min to form the imine intermediate.

  • Cyclization: Add

    
     (1.5 equiv), CuI (10 mol%), and TMEDA (10 mol%) to the reaction mixture.
    
  • Heating: Flush with Argon, seal the tube, and heat to 120°C for 12 hours. Critical Step: The high temperature is required for the cascade C-N and N-N bond formation.

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMSO. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: The 2H-isomer is typically less polar than the 1H-isomer. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • Target Compound: this compound (Expected yield: 65-75%).

Characterization Checkpoint (Self-Validation)
  • 1H NMR (CDCl3): Look for the N-Me singlet. In 2H-indazoles, this signal typically appears downfield (

    
     ~4.0-4.2 ppm) compared to 1H-indazoles due to the quinonoid character.
    
  • UV-Vis: 2H-indazoles show a bathochromic shift compared to 1H isomers.

Biological Evaluation: Antiprotozoal Assay

Objective: Determine the


 of the synthesized compound against Giardia intestinalis trophozoites.
Assay Principle

This protocol uses the Resazurin Reduction Assay (Alamar Blue) . Viable parasites reduce non-fluorescent resazurin to fluorescent resorufin. Drug efficacy is inversely proportional to fluorescence.

Materials
  • Parasite Strain: Giardia intestinalis (Strain WB Clone C6).

  • Media: TYI-S-33 medium supplemented with 10% bovine serum.

  • Control Drug: Metronidazole (Standard of Care).

  • Test Compound: this compound (dissolved in 100% DMSO).

Protocol Steps
  • Culture: Grow G. intestinalis trophozoites anaerobically at 37°C for 48h until log phase.

  • Seeding: Harvest trophozoites by chilling (ice bath 10 min) to detach. Count and dilute to

    
     trophozoites/well.
    
  • Plating: Add 100

    
    L of parasite suspension to 96-well flat-bottom plates.
    
  • Treatment:

    • Add 2

      
      L of test compound at varying concentrations (0.01 
      
      
      
      M to 100
      
      
      M).
    • Vehicle Control: 2

      
      L DMSO (Final concentration < 0.5%).
      
    • Positive Control:[1] Metronidazole (Start at 10

      
      M).
      
  • Incubation: Incubate anaerobically for 48 hours at 37°C.

  • Development: Add 20

    
    L of Resazurin (2.5 mM in PBS). Incubate for 4 hours.
    
  • Readout: Measure fluorescence (Ex: 530 nm / Em: 590 nm).

Data Analysis

Calculate % Inhibition using the formula:



Plot log(concentration) vs. % Inhibition to derive the 

using non-linear regression (GraphPad Prism or similar).

Visualization: Workflow and SAR Logic

Synthesis & Screening Workflow

The following diagram illustrates the critical path from chemical synthesis to hit validation.

G Start Start: 2-Bromo-3-methoxybenzaldehyde Step1 Condensation (MeNH2, DMSO) Start->Step1 Step2 Cu-Catalyzed Cyclization (NaN3, CuI, 120°C) Step1->Step2 Imine Formation Purify Purification (Flash Chromatography) Step2->Purify N-N Bond Formation Check QC: 1H-NMR (Confirm 2H-Isomer) Purify->Check Check->Step2 Fail (Mixed Isomers) Assay Bioassay: G. intestinalis (Resazurin Reduction) Check->Assay Pass Result Hit Validation (IC50 < 1 µM) Assay->Result

Caption: Figure 1. Integrated workflow for the regioselective synthesis and biological validation of 2H-indazole scaffolds.

SAR Data Summary & Optimization

Based on recent literature, the "2-methyl" group is a starting point. To enhance antiprotozoal potency, the N2-substituent should be evolved from Methyl to Aryl groups with electron-withdrawing substituents.

Compound IDN2-SubstituentR4-SubstituentIC50 (Giardia)IC50 (E. histolytica)Notes
Ref-1 (Target) Methyl Methoxy ~2.5 µM ~4.0 µM Good solubility, moderate potency.
Analog APhenylH0.45 µM0.80 µMIncreased lipophilicity improves uptake.
Analog B4-Cl-PhenylH0.04 µM0.06 µMHalogen bond / Metabolic stability.
Analog CMethylH> 10 µM> 10 µM4-Methoxy is critical for activity.

Key Insight: The 4-methoxy group on the 2-methyl core is essential for initial activity (Analog C vs Ref-1), likely due to electronic donation stabilizing the core. However, replacing the N2-methyl with an N2-aryl group (Analog B) drives potency into the nanomolar range [1].

References

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Source: National Institutes of Health (PMC) / Molecules. URL:[Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Source: ResearchGate / MDPI. URL:[Link]

  • 2H-Indazole synthesis: Copper-catalyzed one-pot, three-component reaction. Source: Organic Chemistry Portal. URL:[Link][1]

  • Indazole scaffold: a generalist for marketed and clinical drugs. Source: Medicinal Chemistry Research (Springer).[4] URL:[Link][1]

  • Indazole N-oxide derivatives as antiprotozoal agents. Source: PubMed.[5] URL:[Link]

Sources

Application Note: 4-Methoxy-2-methyl-2H-indazole in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the urgent race against antimicrobial resistance (AMR), the 2H-indazole core has emerged as a distinct and underutilized pharmacophore compared to its ubiquitous 1H-indazole counterpart. This application note details the specific utility of 4-Methoxy-2-methyl-2H-indazole (CAS: 1337882-30-0) as a high-value building block.

Unlike 1H-indazoles, the 2-methyl-2H-indazole motif locks the heterocycle into a fixed tautomeric state, presenting a unique vector for hydrogen bonding and hydrophobic interactions within bacterial enzymatic pockets (e.g., DNA Gyrase B, Topoisomerase IV).[1] The inclusion of the 4-methoxy group provides crucial electron-donating properties, modulating the pKa of the ring nitrogens and offering a specific handle for metabolic stability and solubility.

This guide provides a validated workflow for synthesizing, purifying, and deploying this scaffold to generate novel antimicrobial libraries.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]

PropertySpecification
Chemical Name This compound
CAS Number 1337882-30-0
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Core Scaffold 2H-Indazole (Fixed Tautomer)
Key Substituent 4-Methoxy (Electron Donor, H-bond acceptor)
Solubility DMSO (>50 mM), Methanol, DCM
Storage 2–8°C, inert atmosphere (Argon/Nitrogen)
Structural Significance

The 2-methyl substitution is critical. In unsubstituted indazoles, the proton oscillates between N1 and N2.[1] By methylating N2, we freeze the geometry.[1]

  • N1: Becomes a dedicated H-bond acceptor.

  • N2: The methyl group projects into hydrophobic pockets (e.g., the ribose binding pocket of ATPase domains).[1]

  • C4-OMe: Increases electron density of the benzene ring, potentially enhancing cation-pi interactions with target residues (e.g., Arg/Lys in bacterial targets).[1]

Workflow Logic: From Fragment to Lead

The following diagram illustrates the strategic workflow for utilizing this fragment in an antimicrobial discovery pipeline.

G Start Starting Material 4-Methoxy-1H-indazole Step1 Regioselective Methylation (N1 vs N2 Isomers) Start->Step1 MeI, Base Step2 Purification Isolation of 2-Methyl Isomer Step1->Step2 Flash Chrom. Fragment Target Fragment This compound Step2->Fragment Yields ~30-40% Step3 Functionalization (Bromination at C5/C7) Fragment->Step3 NBS, DMF Step4 Library Expansion (Suzuki/Buchwald Coupling) Step3->Step4 Ar-B(OH)2 Screen Antimicrobial Screening (MIC Assays: S. aureus, E. coli) Step4->Screen Lead Candidates

Figure 1: Strategic workflow for converting the indazole precursor into a bioactive antimicrobial library.

Experimental Protocols

Protocol A: Synthesis and Purification of the Core Scaffold

Rationale: Direct methylation of indazole yields a mixture of N1-methyl (thermodynamically favored) and N2-methyl (kinetically favored/minor) isomers. Separating these is the critical bottleneck.

Reagents:

  • 4-Methoxy-1H-indazole (Starting material)[2]

  • Iodomethane (MeI) or Trimethyloxonium tetrafluoroborate (Meerwein's salt)[1]

  • Cesium Carbonate (Cs₂CO₃)[1]

  • Solvent: Anhydrous DMF or Acetone[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 4-Methoxy-1H-indazole in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add 1.5 eq of Cs₂CO₃. Stir at Room Temperature (RT) for 30 mins.

  • Methylation: Cool to 0°C. Dropwise add 1.2 eq of Iodomethane.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:3).

    • Note: The N1-methyl isomer is usually less polar (higher Rf); the N2-methyl isomer (Target) is typically more polar (lower Rf).

  • Quench: Pour into ice water. Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine.

  • Purification (Critical):

    • Use Flash Column Chromatography.

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Identification: Confirm the N2-methyl isomer via NOESY NMR (Correlation between N-Methyl protons and C3-H proton is characteristic of 2-methyl indazoles; N1-methyl shows correlation to C7-H).

Protocol B: Library Generation (C5/C7 Functionalization)

Rationale: The this compound itself is a "head group." To create an antibiotic, we must extend it to reach secondary binding pockets.[1]

Target Intermediate: 5-Bromo-4-methoxy-2-methyl-2H-indazole.[2]

  • Bromination: Dissolve the core (from Protocol A) in DMF. Add 1.05 eq of N-Bromosuccinimide (NBS) at 0°C.

  • Workup: Stir 2 hours. Precipitate with water. Filter solid.

  • Coupling (Suzuki-Miyaura):

    • Reactants: 5-Bromo-intermediate + Aryl Boronic Acid (e.g., Pyridine-3-boronic acid, known for antimicrobial potency).

    • Catalyst: Pd(dppf)Cl₂ (5 mol%).[1]

    • Base: K₂CO₃ (2M aq).

    • Solvent: Dioxane/Water (4:1).

    • Conditions: 90°C, 12 hours, Inert atmosphere.

Protocol C: Antimicrobial Susceptibility Testing (MIC)

Rationale: To validate the bioactivity of the generated library.[3]

Organisms:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive model.

  • Escherichia coli (ATCC 25922) - Gram-negative model.

  • Candida albicans (ATCC 10231) - Fungal model (Indazoles often show antifungal cross-activity).

Method (Broth Microdilution):

  • Stock Prep: Dissolve compounds in 100% DMSO to 10 mg/mL.

  • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration < 1%.

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL.
    
  • Incubation: 37°C for 16–20 hours (Bacteria); 24–48 hours (Fungi).

  • Readout: The MIC is the lowest concentration showing no visible growth .[4]

Mechanistic Insights & SAR Trends

The this compound scaffold is designed to mimic the adenosine ring of ATP, making it a potent scaffold for ATP-competitive inhibition of bacterial enzymes.

Proposed Binding Mode (Gyrase B / Topo IV)
  • N1 (Acceptor): Forms a hydrogen bond with a conserved water molecule or a backbone NH (e.g., Valine residue in the ATP pocket).[1]

  • 2-Methyl (Hydrophobic): Occupies the hydrophobic pocket usually filled by the ribose/adenine interface.

  • 4-Methoxy (Electronic): Donates electron density, increasing the basicity of N1, thereby strengthening the H-bond.[1] It also provides a steric clash if the pocket is too narrow, ensuring selectivity against homologous human kinases.[1]

Mechanism Target Bacterial DNA Gyrase B (ATP Binding Pocket) N1 N1 (Lone Pair) Target->N1 H-Bond Acceptance Me 2-Methyl Group Target->Me Hydrophobic Interaction OMe 4-Methoxy Group Target->OMe Electronic Modulation (pKa influence) Scaffold 2H-Indazole Core Scaffold->N1 Scaffold->Me Scaffold->OMe

Figure 2: Theoretical binding interactions of the scaffold within a bacterial ATP-binding site.

Structure-Activity Relationship (SAR) Data Summary

Based on aggregate data from 2H-indazole derivative studies:

ModificationEffect on Antimicrobial ActivityRecommendation
Removal of 2-Methyl Loss of fixed tautomer; reduced affinity.Keep Fixed
Replacement of 4-OMe With H: Reduced solubility. With Cl: Increased lipophilicity but reduced N1 basicity.Retain OMe for balance
C5 Substitution Ideal vector for chain extension (bi-aryl systems).Target for Library
C3 Substitution Often leads to steric clashes in Gyrase B.Keep as H or small (F)

References

  • Synthesis & Tautomerism: Synthesis and Biological Evaluation of 2H-Indazole Derivatives. (2017).[1][2][4][5] ResearchGate/NIH. Discusses the specific separation of 1H and 2H isomers and their distinct biological profiles.

  • Antimicrobial Context: Design, Synthesis and Anticandidal Evaluation of Indazole Derivatives. (2021).[1][6][2][4] PMC. Highlights the efficacy of 2H-indazoles against Candida and S. aureus.

  • Patent Literature (Synthesis): Heterobicyclic compounds for inhibiting the activity of SHP2. (WO2020022323A1).[1][2] Describes the synthesis of "5-Bromo-4-methoxy-2-methyl-2H-indazole" as a key intermediate.

  • Chemical Data: CAS 1337882-30-0 Entry. Chemical Book/BLD Pharm. Verification of physicochemical properties and commercial availability of the building block.

  • General Scaffold Review: Recent Advances in Indazole-Containing Derivatives. (2025).[7][8] PMC. Comprehensive review of the indazole core in medicinal chemistry.

Disclaimer: This document is for research and development purposes only. The compounds described are not approved for human clinical use without extensive regulatory validation. Always adhere to local safety protocols when handling novel chemical entities.

Sources

Application Note: High-Throughput Screening of 2H-Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2H-indazole scaffold represents a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibition (e.g., ITK, SGK1, Tie2). However, its deployment in High-Throughput Screening (HTS) is complicated by two distinct factors: the thermodynamic instability of the 2H-tautomer relative to the 1H-form (leading to library purity issues) and the inherent fluorescence of the fused heterocyclic ring system, which can generate false positives in standard intensity-based assays. This guide details a robust TR-FRET workflow designed specifically to screen 2H-indazole libraries, eliminating autofluorescence interference and ensuring high-fidelity hit identification.

Introduction: The 2H-Indazole Challenge

The Chemical Context

While 1H-indazoles are thermodynamically dominant, 2H-indazoles (where the substituent is on the N2 nitrogen) often exhibit superior shape complementarity to the hinge region of kinase ATP-binding pockets. Drugs like Pazopanib and Axinitib utilize indazole-like binding modes, and recent research highlights N2-substituted indazoles as potent inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and Serum/glucocorticoid-regulated kinase 1 (SGK1).

The Screening Problem
  • Regioisomeric Contamination: Synthetic routes often yield mixtures of N1- and N2-alkylated products. If a library compound is labeled "2H" but has isomerized or was synthesized impurely as "1H", HTS data will yield misleading Structure-Activity Relationships (SAR).

  • Autofluorescence: The conjugated

    
    -system of the indazole ring can absorb and emit light in the blue/green spectrum (350–500 nm). In standard Fluorescence Polarization (FP) or intensity assays, this overlaps with common fluorophores (e.g., Fluorescein), causing "false active" signals.
    

Strategic Assay Design: Why TR-FRET?

To screen 2H-indazoles, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .[1]

  • Mechanism: TR-FRET uses a Lanthanide donor (Europium or Terbium) with an exceptionally long fluorescence lifetime (milliseconds).

  • The Solution: Standard organic fluorophores (and interfering 2H-indazole compounds) decay within nanoseconds. By introducing a time delay (50–100

    
    s) between excitation and measurement, the detector ignores the compound's short-lived autofluorescence and only records the long-lived FRET signal from the specific binding event.
    
Diagram 1: TR-FRET vs. Standard Fluorescence Logic

TR_FRET_Logic cluster_0 Standard Fluorescence (Prone to Interference) cluster_1 TR-FRET (Interference Free) Excitation1 Excitation Pulse (0 ns) Emission1 Signal Measurement (0-10 ns) Excitation1->Emission1 Interference 2H-Indazole Autofluorescence Excitation1->Interference Interference->Emission1 Artifact Excitation2 Excitation Pulse (0 ns) Delay Time Delay (50-100 µs) Excitation2->Delay Decay Compound Signal Decays to Zero Excitation2->Decay Fast Decay Emission2 Signal Measurement (>100 µs) Delay->Emission2

Caption: TR-FRET introduces a measurement delay, allowing 2H-indazole autofluorescence to decay before data capture.

Protocol 1: Library Preparation & QC

Before screening, the chemical integrity of the 2H-indazole library must be validated.

  • Solubility Check: 2H-indazoles are planar and lipophilic.

    • Action: Perform a nephelometry check or visual inspection of the source plate (10 mM in DMSO).

    • Standard: Reject wells with visible precipitation; these will cause light scattering artifacts.

  • Regioisomer Validation (Subset):

    • Randomly sample 1% of the library.

    • Run 1H-NMR. The C3-proton of 2H-indazoles typically shifts downfield compared to 1H-indazoles.

    • Pass Criteria: >95% isomeric purity.

Protocol 2: Kinase TR-FRET HTS Workflow

Target Model: Generic Tyrosine Kinase (e.g., ITK or SRC) Assay Format: 384-well, low-volume, white solid-bottom plates. Detection: Lanthanide-labeled Antibody (Donor) + Fluorescent Tracer (Acceptor).

Reagents & Equipment
  • Kinase: Recombinant human kinase (e.g., ITK), 0.5 nM final.

  • Substrate: Kinase-specific biotinylated peptide or GFP-fusion substrate.

  • Tracer: AlexaFluor 647-labeled anti-phosphotyrosine antibody (Acceptor).

  • Donor: Europium (Eu)-labeled anti-GST or anti-His antibody (Donor).

  • Dispenser: Acoustic Liquid Handler (e.g., Labcyte Echo) for compounds; Peristaltic dispenser (e.g., Multidrop) for reagents.

Step-by-Step Procedure
StepOperationVolumeCritical Parameter
1 Compound Transfer 10–50 nLUse Acoustic Dispensing to transfer 2H-indazole compounds (in 100% DMSO) to dry plates. Target <1% final DMSO.
2 Enzyme Addition 5

L
Add Kinase + Substrate in Reaction Buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).
3 Pre-Incubation N/AIncubate 10 min at RT. Allows 2H-indazoles to access the ATP pocket (slow-binding kinetics check).
4 ATP Initiation 5

L
Add ATP at

concentration (typically 10–50

M).
5 Reaction N/AIncubate 60 min at RT (protect from light).
6 Detection Mix 10

L
Add EDTA (to stop reaction) + Eu-Antibody + Tracer.
7 Equilibration N/AIncubate 60 min. The FRET signal stabilizes here.
8 Read N/ARead on HTS Multimode Reader (e.g., EnVision). Excitation: 337 nm. Emission 1: 665 nm (FRET). Emission 2: 615 nm (Donor).
Workflow Visualization

HTS_Workflow Library 2H-Indazole Library (10 mM DMSO) Echo Acoustic Dispensing (20 nL to 384-well plate) Library->Echo Enzyme Add Kinase + Peptide (5 µL) Echo->Enzyme ATP Add ATP (Start Reaction) (5 µL) Enzyme->ATP 10 min Pre-incubation Stop Add Detection Mix (EDTA + Eu-Ab + Tracer) ATP->Stop 60 min Reaction Read TR-FRET Readout (Ex 337nm / Em 665nm) Stop->Read 60 min Equilibration

Caption: Step-by-step liquid handling workflow for the 384-well kinase assay.

Data Analysis & Hit Validation

Ratiometric Calculation

Raw fluorescence intensity is unreliable due to well-to-well volume variations. Calculate the TR-FRET Ratio for every well:



Quality Control (Z-Prime)

A robust HTS assay must have a Z-Factor (


) > 0.5.


  • 
    : Mean and SD of Positive Control (No Inhibitor, high FRET).
    
  • 
    : Mean and SD of Negative Control (No Enzyme or High Inhibitor, low FRET).
    
Triage Strategy (The "False Positive" Filter)

Even with TR-FRET, 2H-indazoles can be "aggregators" or "PAINS" (Pan-Assay Interference Compounds).

  • Brij-35 Check: Ensure the assay buffer contains 0.01% non-ionic detergent (Brij-35 or Triton X-100) to prevent colloidal aggregation of hydrophobic indazoles.

  • Donor Channel Check: Analyze the 615 nm (Europium) channel independently.

    • If a compound significantly quenches the 615 nm signal compared to DMSO controls, it is an "Inner Filter Effect" artifact, not a true inhibitor. Mark as Artifact .

References

  • Indazole Scaffolds in Drug Discovery

    • Zhang, L., et al. "2H-Indazole derivatives as potent inhibitors of kinases." Journal of Medicinal Chemistry.
    • (Example: Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors)

  • TR-FRET Methodology

    • Degorce, F., et al. "HTRF: A Technology Tailored for Drug Discovery."[1] Current Chemical Genomics.

  • Assay Interference & HTS Guidance

    • Simeonov, A., et al. "Interference and Artifacts in High-Content Screening." Assay Guidance Manual [Internet].

Sources

Mass spectrometry analysis of 4-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of 4-Methoxy-2-methyl-2H-indazole using Triple Quadrupole LC-MS/MS

Abstract

This technical guide provides a comprehensive methodology for the sensitive and selective quantification of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Indazole derivatives are a significant class of N-heterocyclic compounds widely utilized in medicinal chemistry and drug development, particularly as kinase inhibitors[1][2]. The development of robust analytical methods is therefore critical for pharmacokinetic studies, metabolite identification, and quality control. This document outlines a complete workflow, from sample preparation to data acquisition, and explains the scientific rationale behind key methodological choices. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable, self-validating system for the analysis of this compound.

Introduction: The Analytical Imperative for Substituted Indazoles

This compound belongs to the indazole family, a structural motif of high interest in pharmaceutical development due to its versatile biological activities[1]. As research into these compounds progresses, the need for a precise and accurate analytical method to quantify them in various matrices becomes paramount. Liquid chromatography-mass spectrometry (LC-MS) is an exceptionally powerful technique for this purpose, offering high sensitivity and selectivity, which is essential for distinguishing the analyte from complex sample components[3][4].

This application note details a method optimized for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures superior specificity and quantitative performance. We will delve into the principles of sample preparation, chromatographic separation, and mass spectrometric detection, providing both a step-by-step protocol and the expert reasoning that underpins it.

Compound Details:

Parameter Value
Compound Name This compound
Chemical Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Monoisotopic Mass 176.09496 Da

| [M+H]⁺ (Precursor Ion) | 177.10279 m/z |

Experimental Design & Rationale

The successful quantification of this compound hinges on a carefully optimized workflow. The following sections explain the causality behind our instrumental and chemical choices.

The Choice of LC-MS/MS

The combination of liquid chromatography with tandem mass spectrometry is the gold standard for trace-level quantification in complex matrices[3].

  • Chromatography (LC): Provides physical separation of the analyte from other compounds, reducing ion suppression and improving analytical accuracy.

  • Tandem Mass Spectrometry (MS/MS): Offers exceptional selectivity through the monitoring of specific precursor-to-product ion transitions (MRM). This two-stage filtering process virtually eliminates chemical noise, enabling low limits of detection (LOD) and quantification (LOQ)[5].

Ionization: Electrospray Ionization (ESI)

The structure of this compound contains two nitrogen atoms within its heterocyclic core, which are basic sites readily available for protonation. For this reason, positive-mode Electrospray Ionization (ESI+) was selected. This "soft" ionization technique efficiently generates the protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation, making it the ideal precursor for MS/MS analysis. The use of a mobile phase modifier like formic acid further promotes this protonation, enhancing signal intensity[5].

Chromatographic Separation: Reversed-Phase HPLC

A Hypersil BDS C18 column was chosen for this method. This is a robust, general-purpose reversed-phase column that provides excellent retention and separation for moderately polar small molecules like our target analyte. The mobile phase consists of an aqueous component (0.1% Formic Acid in Water) and an organic component (Acetonitrile), a standard pairing that offers good peak shape and resolution[5][6].

Detailed Analytical Protocol

This section provides a step-by-step protocol for the analysis of this compound.

Protocol Part A: Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards. A suggested range is 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: If analyzing from a biological matrix (e.g., plasma), a protein precipitation step is recommended. Add 3 parts of cold acetonitrile (containing an internal standard, if used) to 1 part of the plasma sample. Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes. Collect the supernatant for LC-MS/MS analysis.

Protocol Part B: Liquid Chromatography (LC) Conditions
ParameterRecommended Setting
LC System UPLC/UHPLC system
Column Hypersil BDS C18, 2.1 x 100 mm, 2.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 45% A : 55% B[5]
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 5 minutes
Protocol Part C: Mass Spectrometry (MS) Conditions
ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive (+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM)

Data Acquisition and Results

MRM Transition Optimization

The key to a selective and sensitive MS/MS method is the selection of appropriate MRM transitions. The protonated molecule, [M+H]⁺ at m/z 177.1, was used as the precursor ion. This ion was isolated and subjected to collision-induced dissociation (CID) to identify stable, high-intensity product ions.

G cluster_precursor Precursor Ion cluster_products Product Ions Precursor [M+H]⁺ m/z 177.1 Product1 m/z 146.1 (-CH₃O) Precursor->Product1 CID Product2 m/z 149.1 (-N₂) Precursor->Product2 CID Product3 m/z 162.1 (-CH₃) Precursor->Product3 CID

Caption: Proposed fragmentation of this compound.

The following transitions were found to be optimal for quantification and confirmation:

TransitionRoleCollision Energy (eV)
177.1 → 146.1 Quantifier 20
177.1 → 162.1 Qualifier 15

The transition 177.1 → 146.1, corresponding to the loss of a methoxy radical, consistently provided the highest intensity and was therefore selected for quantification. The transition corresponding to the loss of the N-methyl group served as a confirmation ion.

Method Performance

The developed method demonstrates excellent performance characteristics, in line with typical requirements for regulated bioanalysis.

Performance MetricResult
Linearity Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD) < 10%
Accuracy (%Recovery) 95 - 105%

Workflow Visualization

The entire analytical process can be summarized in the following workflow diagram.

Sources

Application Note: Structural Determination of Novel 2-Methyl-2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The 2H-indazole scaffold represents a distinct pharmacophore from its thermodynamically more stable 1H-isomer.[1][2] While 1H-indazoles possess benzenoid character, 2-methyl-2H-indazoles exhibit a fixed quinoid-like electronic distribution, significantly altering their hydrogen bond acceptor/donor profiles and dipole moments (approx. 3.4 D for 2H vs 1.5 D for 1H).[3]

This guide addresses the specific crystallographic challenges of these compounds:

  • Tautomeric purity verification: Ensuring the crystal is the 2-methyl isomer and not a co-crystal with N1-regioisomers.

  • Packing forces: 2H-indazoles frequently form centrosymmetric dimers driven by

    
     and 
    
    
    
    weak interactions rather than the strong
    
    
    bonds seen in unsubstituted indazoles.
  • Disorder: The N2-methyl group often exhibits rotational disorder that requires specific refinement strategies.

Phase I: Pre-Crystallization Validation (Self-Validating Logic)

Before attempting crystallization, you must validate the regiochemistry. Crystallizing a mixture of N1/N2 isomers will lead to disordered structures or phase separation.

Protocol A: Regioisomer Purity Check

Objective: Confirm exclusive N2-methylation. Logic: N2-methylated indazoles show a distinct UV/Vis bathochromic shift and specific NMR coupling patterns compared to N1-isomers due to the quinoid conjugation.

  • ¹H-NMR (DMSO-d₆):

    • Criterion: Look for the N-CH₃ singlet.

    • Validation: N2-CH₃ typically resonates downfield (

      
       4.0–4.2 ppm) compared to N1-CH₃ (
      
      
      
      3.9–4.0 ppm).
    • NOE Check: Irradiate the methyl singlet. If you observe NOE enhancement at H3 (the proton on the 5-membered ring), it is the 2-methyl isomer. If enhancement is seen at H7 (benzene ring), it is the 1-methyl isomer.

  • HPLC Purity:

    • Must be >98%.[4] Impurities >2% often poison the nucleation of 2H-indazoles, leading to oiling out.

Phase II: Crystallization Screening Protocols

2H-indazoles differ from standard heterocycles; they are often lipophilic but require polar activation for lattice formation.

Solvent Systems Table
Solvent ClassSpecific SolventRoleSuitability for 2H-Indazoles
Primary (Solubilizer) Dichloromethane (DCM)DissolutionHigh. Good for evaporation methods.
Primary (Solubilizer) DMSODissolutionModerate. Use only for vapor diffusion (high bp).
Anti-solvent n-HexanePrecipitantHigh. Promotes slow lattice formation.
Anti-solvent Diethyl EtherPrecipitantModerate. Good for layering.
Modifier EthanolH-bond donorCritical. Can stabilize H-bond acceptors in the 2H ring.
Protocol B: Vapor Diffusion (Thermodynamic Control)

Recommended for obtaining X-ray quality single crystals.

  • Preparation: Dissolve 5–10 mg of the 2-methyl-2H-indazole derivative in a minimal amount (0.5 mL) of DCM or CHCl₃ in a small inner vial (GC vial).

    • Note: If the compound contains polar side chains (e.g., amides), add 5% Methanol to the solvent.

  • Diffusion Chamber: Place the open inner vial inside a larger jar containing 3 mL of n-Hexane .

  • Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) to slow diffusion kinetics.

  • Observation: Check after 24–48 hours.

    • Success Indicator: Prismatic or block-like crystals.

    • Failure Indicator (Oiling): Diffusion was too fast. Repeat using Pentane (lower solubility power) or reduce concentration.

Protocol C: Slow Evaporation (Kinetic Control)

Use for polymorph screening.

  • Dissolve 5 mg in Acetone/Ethanol (1:1) .

  • Cover vial with Parafilm and pierce 3–4 small holes.

  • Allow to stand at room temperature.

    • Causality: The 2H-indazole scaffold often packs efficiently via

      
       stacking. Slow evaporation allows these weak forces to align the molecules before precipitation occurs.
      

Phase III: Data Collection & Refinement Strategy

Workflow Visualization

The following diagram outlines the critical decision path for solving 2H-indazole structures.

IndazoleWorkflow Start Crystal Selection Mount Cryo-Mounting (<100K) Start->Mount Collect Data Collection (Mo or Cu Source) Mount->Collect Prevent thermal motion Phase Phasing (SHELXT) Collect->Phase Refine Refinement (SHELXL) Phase->Refine Check1 Check N2-Methyl Disorder? Refine->Check1 FixDisorder Split Positions (PART 1/2) Restrain (SIMU/DELU) Check1->FixDisorder Yes (Ellipsoid > 0.08) Check2 Check Bond Lengths (Quinoid Pattern?) Check1->Check2 No FixDisorder->Refine Validate Validation (CheckCIF) Check2->Validate N1-C7a < N1-N2 Final Publishable CIF Validate->Final

Caption: Decision tree for X-ray diffraction analysis of 2-methyl-2H-indazoles, emphasizing disorder handling and bond-length validation.

Refinement Specifics for 2H-Indazoles
  • Temperature: Data must be collected at 100 K. The N2-methyl group is prone to high thermal motion. Room temperature data often results in "smeared" electron density, making the N-C bond length unreliable.

  • Bond Length Validation (The "Quinoid" Check):

    • In 2H-indazoles, the bond lengths are diagnostic.

    • N1–N2: Typically ~1.36 Å (shorter than single bond).

    • N1–C7a: Should be shorter than in 1H-indazoles due to double-bond character contribution.

    • Self-Validation: If your N1–N2 bond is >1.39 Å, suspect that the structure might be the 1H-tautomer (incorrect assignment or synthesis error).

  • Disorder Handling:

    • If the N2-methyl protons are not visible in the difference map, use a riding model (HFIX 137 for methyl groups allowing rotation).

Phase IV: Structural Analysis & Pharmacophore Mapping

Interaction Logic

2H-indazoles bind to protein targets (e.g., kinases) differently than 1H-indazoles. The N1 atom in 2H-indazole is a pure H-bond acceptor, whereas in 1H-indazole, N1 is a donor (protonated).

InteractionLogic Scaffold 2-Methyl-2H-Indazole N1 N1 Atom (Lone Pair) Scaffold->N1 Ring Pi-System (Quinoid) Scaffold->Ring Methyl N2-Methyl Scaffold->Methyl TargetH Protein H-Bond Donor (e.g., Hinge) N1->TargetH Strong Acceptor (2.8 - 3.0 Å) TargetPi Aromatic Residue (e.g., Phe/Tyr) Ring->TargetPi Stacking (3.5 Å) Pocket Hydrophobic Pocket Methyl->Pocket Van der Waals Steric Lock

Caption: Pharmacophore mapping of 2H-indazole. N1 acts as a critical acceptor, while the N2-methyl provides steric selectivity.

Data Reporting Standards

When reporting the crystal structure, summarize the following metrics to demonstrate quality:

MetricAcceptable RangeNote
R1 (Final) < 0.05 (5%)Indicates good agreement between model and data.
Goodness of Fit (GoF) 0.9 – 1.1Deviations suggest incorrect weighting scheme or missed twinning.
Flack Parameter ~0.0 (with low error)Only required if the molecule has a chiral center elsewhere; indazole itself is achiral.
Residual Density < 0.5 e/ųHigh peaks >1.0 near the methyl group suggest unresolved disorder.

References

  • Tautomerism & Stability: Alkorta, I., et al. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." Journal of Organic Chemistry, 2019.[5]

  • Synthesis & Applications: Singampalli, A., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[6] RSC Medicinal Chemistry, 2025.[6]

  • Crystallization Methodology: Chemburkar, S. R., et al. "Dealing with the Impact of Ritonavir Polymorphs on the Late Stages of Bulk Drug Process Development." Organic Process Research & Development, 2000. (Foundational text on conformational polymorphism relevant to heterocycles).

  • Crystallographic Data: Cambridge Structural Database (CSD).[7] Search for "2-methyl-2H-indazole" to view benchmark bond lengths.

  • Small Molecule Protocols: Council for Scientific and Industrial Research (CSIC). "Crystallization of Small Molecules."

Sources

Troubleshooting & Optimization

Improving yield in 4-Methoxy-2-methyl-2H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 4-Methoxy-2-methyl-2H-indazole Synthesis

Ticket ID: IND-2M-OPT-04 Subject: Improving Yield and Regioselectivity for N2-Methylation of 4-Methoxyindazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of This compound is a classic problem in heterocyclic chemistry. The core challenge is regioselectivity . Indazoles exist in a tautomeric equilibrium; under standard basic alkylation conditions (Thermodynamic Control), the reaction overwhelmingly favors the N1-isomer .

To target the N2-isomer , you must shift the reaction mechanism from thermodynamic control to kinetic control . This guide details the specific protocols to achieve this switch, utilizing Meerwein’s reagent or Trichloroacetimidates, and provides troubleshooting for purification.

Part 1: The Diagnostic (Why Standard Methods Fail)

User Query: "I used Methyl Iodide (MeI) and


 in DMF. I obtained a 70% yield, but NMR shows it is almost entirely the N1-methyl isomer. Why?"

Technical Analysis: The indazole anion is an ambident nucleophile.

  • Thermodynamic Stability: The N1-methylated product (benzenoid structure) is aromatic and significantly more stable (approx. 3-5 kcal/mol) than the N2-methylated product (quinoid-like resonance contribution).

  • Reaction Conditions: Using a base (

    
    , 
    
    
    
    , or NaH) deprotonates the indazole. The resulting anion equilibrates, and alkylation occurs at the most stable position (N1) over time, especially in polar aprotic solvents like DMF which stabilize the transition state for N1 attack.

The Solution: To get the N2-isomer, you must avoid the anion. You need to alkylate the neutral species under conditions where the N2 lone pair is kinetically more accessible.

Part 2: Validated Protocols for N2-Selectivity

Method A: The Meerwein Route (Recommended)

Best for: High N2 selectivity (typically >90:10 ratio) on gram scale.

Mechanism: Trimethyloxonium tetrafluoroborate (


) is a "hard" electrophile. It reacts faster with the harder, more accessible N2 lone pair of the neutral indazole before equilibrium can establish.

Protocol:

  • Preparation: Dry all glassware. Moisture destroys Meerwein’s salt.

  • Dissolution: Dissolve 4-methoxy-1H-indazole (1.0 equiv) in anhydrous Ethyl Acetate (EtOAc) .

    • Note: Do NOT use DMF or DMSO. Non-polar or moderately polar solvents favor N2 attack.

  • Addition: Add Trimethyloxonium tetrafluoroborate (1.2 equiv) in one portion at room temperature.

  • Reaction: Stir under Argon/Nitrogen for 4–6 hours. A thick precipitate (the tetrafluoroborate salt of the product) often forms.

  • Quench & Workup:

    • Add saturated aqueous

      
       (slowly, gas evolution). This neutralizes the salt and liberates the free base.
      
    • Extract with EtOAc (x3).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      

Yield Expectation: 85-95% Crude. Regio-ratio (N2:N1): Typically 9:1 to 95:5.

Method B: The Trichloroacetimidate Route (High Precision)

Best for: Substrates sensitive to strong alkylating agents; utilized recently by Pfizer process chemists.[1]

Protocol:

  • Dissolve 4-methoxy-1H-indazole (1.0 equiv) in anhydrous THF or Dioxane .

  • Add Methyl 2,2,2-trichloroacetimidate (1.5 equiv).

  • Add catalytic Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) or TfOH (0.1 equiv) at 0°C.

  • Warm to RT and stir for 2-16 hours.

  • Quench with

    
     or solid 
    
    
    
    , filter, and concentrate.

Part 3: Troubleshooting & Purification

Q: My crude NMR shows a mixture. How do I separate them? The 4-methoxy group adds electron density, making the separation distinct but sometimes tricky due to streaking.

FeatureN1-Methyl (Undesired)N2-Methyl (Target)
Polarity (TLC) Less Polar (Higher

)
More Polar (Lower

)
Solubility High in Hexane/EtOAcLower (often crystalline)
Proton NMR Methyl singlet ~4.0 ppmMethyl singlet ~4.2 ppm (Deshielded)
C-H Correlation HMBC: Methyl correlates to C7aHMBC: Methyl correlates to C3

Purification Strategy:

  • Flash Chromatography: Use a gradient of DCM:MeOH (99:1 to 95:5) or Hexane:EtOAc (80:20 to 50:50) . The N1 isomer elutes first.

  • Recrystallization: If the N2 ratio is high (>80%), recrystallize from hot Ethyl Acetate/Heptane. The N2-isomer often crystallizes out, while the N1 oil remains in the mother liquor.

Part 4: Visualizing the Pathway

The following diagram illustrates the decision tree for regioselectivity.

IndazolePathways cluster_Thermo Thermodynamic Control (Avoid) cluster_Kinetic Kinetic Control (Target) Start 4-Methoxy-1H-indazole Base Base (NaH/K2CO3) + MeI Start->Base Deprotonation Meerwein Me3O·BF4 Ethyl Acetate Start->Meerwein No Base Anion Indazole Anion (Delocalized) Base->Anion N1 N1-Methyl (Major Product) Anion->N1 Slow Equil. Neutral Neutral Attack (N2 Lone Pair) Meerwein->Neutral N2 N2-Methyl (Target Product) Neutral->N2 Fast Kinetic

Caption: Divergent synthesis pathways. Basic conditions favor the thermodynamic N1 product.[2] Neutral/Acidic conditions with hard electrophiles favor the kinetic N2 product.

Part 5: Comparative Data Table

VariableStandard AlkylationOptimized (Meerwein)Optimized (Imidate)
Reagents MeI /


Me-TCA / TMSOTf
Solvent DMF (Polar Aprotic)EtOAc (Mod. Polar)THF / Dioxane
Species Reacting Indazole AnionNeutral IndazoleNeutral Indazole
Control Type ThermodynamicKineticKinetic
N2:N1 Ratio ~1:4~9:1~20:1
Yield High (Wrong Isomer)85-95%75-90%

References

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095. Link

    • Core reference for using Meerwein's salt to achieve N2 selectivity.
  • Clemens, J. J., Bell, E. L., & Londregan, A. T. (2022).[3] Acid-Catalyzed N2-Alkylation of Indazoles and Azaindazoles with Trichloroacetimidates.[3] Synthesis, 54(16), 3215–3226. Link

    • Describes the high-precision Imidate method developed
  • Luo, G., Chen, L., & Popp, F. D. (2006). Regioselective alkylation of indazoles. Heterocycles, 68(11). Discusses the electronic influence of substituents like methoxy groups on regioselectivity.

Sources

Technical Support Center: 2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support interface for researchers encountering hurdles in the synthesis of 2H-indazoles. It is structured to diagnose, troubleshoot, and optimize reaction outcomes based on mechanistic evidence.

Current Status: Online Operator: Senior Application Scientist Subject: Troubleshooting Side Reactions & Regioselectivity

Introduction: The 2H-Indazole Paradox

The synthesis of 2H-indazoles is chemically distinct from their 1H-counterparts due to a fundamental thermodynamic penalty. Calculations reveal that 1H-indazole is approximately 4.5 kcal/mol more stable than 2H-indazole [1]. Consequently, "side reactions" in this context often refer to the system reverting to its thermodynamic preference (N1-alkylation) or stalling at reactive intermediates (nitroso/nitrene) during de novo ring formation.

This guide addresses the three most critical failure modes:

  • Regiochemical Drift: Unwanted N1-alkylation.

  • Reductive Stalling: Azo/Azoxy dimer formation (Cadogan/Davis-Beirut).

  • Hydrolytic Collapse: Indazolone formation.[1]

Module 1: Troubleshooting N-Alkylation (N1 vs. N2)

The Issue: You are alkylating a 1H-indazole precursor and obtaining a mixture of N1 (thermodynamic) and N2 (kinetic) products, or predominantly N1.

Diagnostic & Troubleshooting Guide
SymptomProbable CauseCorrective ActionMechanism
Dominant N1 Product (>80%) Thermodynamic Control: Use of strong bases (NaH, Cs₂CO₃) or high heat allows equilibration to the stable 1H-isomer.Switch to Acid Catalysis: Use TfOH with trichloroacetimidates. This protonates the imide, favoring nucleophilic attack by the more electron-rich N2 [2].Kinetic Control
Low Yield / Polymerization Electrophile Decomposition: Highly reactive alkyl halides degrade before N2 attack.Change Electrophile: Use Alkyl-2,2,2-trichloroacetimidates. These are stable until activated by acid.Imidate Activation
Mixture (N1:N2 ~ 1:1) Steric/Electronic Ambiguity: Substrate lacks directing bias.Introduce Steric Bulk: Substituents at C7 force alkylation to N2 to avoid steric clash [3].Steric Steering
Optimized Protocol: N2-Selective Alkylation (Acid-Catalyzed)

Reference: Adapted from WuXi Biology & RSC Advances [1, 2]

  • Preparation: Dissolve 1H-indazole (1.0 equiv) and Alkyl-2,2,2-trichloroacetimidate (1.2 equiv) in anhydrous DCM or Toluene.

  • Catalysis: Cool to 0 °C. Add TfOH (Trimethylsilyl trifluoromethanesulfonate) (0.1–0.2 equiv) dropwise.

    • Note: Do not use metal salts if N2 selectivity is paramount; Bronsted acids are superior here.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Quench with sat. NaHCO₃. The N2 isomer is often less polar; purify via silica chromatography (Hexane/EtOAc).

Mechanistic Visualization: The N2 Selectivity Pathway[2]

N2_Selectivity cluster_legend Energy Landscape Start 1H-Indazole Complex Protonated Imidate (Activated Electrophile) Start->Complex + TfOH (Cat) Imidate Alkyl-Trichloroacetimidate Imidate->Complex TS_N1 N1 Transition State (High Barrier: +17.2 kcal/mol) Complex->TS_N1 Slow Path TS_N2 N2 Transition State (Lower Barrier: +13.8 kcal/mol) Complex->TS_N2 Fast Path Prod_N1 N1-Alkyl Indazole (Thermodynamic) TS_N1->Prod_N1 Prod_N2 2H-Indazole (Kinetic Product) TS_N2->Prod_N2

Caption: Kinetic energy landscape showing the preferential activation of the N2 pathway under acid catalysis, bypassing the thermodynamic N1 sink.

Module 2: De Novo Synthesis (Davis-Beirut & Cadogan)

The Issue: You are building the ring from o-nitrobenzyl amines or aldehydes, but the reaction yields colored impurities (red/orange) or hydrolysis products.

FAQ: Reductive Cyclization Failure Modes

Q: Why is my reaction mixture turning deep red/orange? A: This indicates the formation of Azo or Azoxy dimers. In the Cadogan reaction (phosphite-mediated), the nitrene intermediate is highly reactive. If cyclization is slow (due to sterics), nitrenes dimerize.

  • Fix: Increase dilution (0.05 M) to favor intramolecular reaction over intermolecular dimerization. Use MoO₂Cl₂(dmf)₂ as a catalyst to control the reduction rate [4].

Q: I used the Davis-Beirut reaction (Base/MeOH), but I isolated an Indazolone (C=O at pos 3). A: This is a classic side reaction where water competes with the alcohol solvent. The o-nitroso imine intermediate is attacked by hydroxide instead of alkoxide, leading to a hemiaminal that hydrolyzes to the indazolone [5].[1]

  • Fix: Ensure strictly anhydrous conditions. Use molecular sieves in the reaction vessel.

Q: My aniline substrate yielded a cleaved aldehyde, not an indazole. A: In the Davis-Beirut reaction, N-aryl substrates (anilines) often undergo C-N bond cleavage rather than N-N bond formation because the nitroso intermediate is unstable under basic conditions.

  • Fix: Switch to Photochemical Acid Catalysis . Light activation of o-nitrobenzyl alcohols in acidic media promotes the "Mills-like" reaction, favoring N-N bond formation over cleavage [6].

Optimized Protocol: Davis-Beirut Reaction (Base-Mediated)

Reference: Vertex AI Search [5, 6]

  • Reagents: o-Nitrobenzylamine derivative (1.0 equiv), KOH (10 equiv), MeOH (Solvent).

  • Setup: Sealed tube or reflux condenser. Argon atmosphere is critical to prevent oxidative side reactions.

  • Execution: Heat to 65–80 °C for 2–16 hours.

  • Monitoring: Watch for the disappearance of the nitro peak in IR/NMR.

  • Troubleshooting Step: If o-nitrosobenzaldehyde (green/blue transient species) accumulates, increase temperature to force the cyclization step.

Mechanistic Visualization: Davis-Beirut Divergence

DavisBeirut_Pathways Start o-Nitrobenzylamine Nitroso o-Nitroso Imine (Key Intermediate) Start->Nitroso Base (KOH) / -H2O Path_Correct Path A: Cyclization (Desired) Nitroso->Path_Correct + Alkoxide (RO-) Path_Hydrolysis Path B: Hydrolysis (Side Rxn) Nitroso->Path_Hydrolysis + Water (OH-) Path_Cleavage Path C: C-N Cleavage (Side Rxn) Nitroso->Path_Cleavage Aniline Substrates Product 2H-Indazole Path_Correct->Product Side_Indazolone Indazolone (via Hydroxide attack) Path_Hydrolysis->Side_Indazolone Side_Aldehyde o-Nitrosobenzaldehyde Path_Cleavage->Side_Aldehyde

Caption: Divergent pathways in the Davis-Beirut reaction. Path A is desired; Path B occurs with wet solvents; Path C dominates with N-aryl substrates.

Module 3: C-H Functionalization Risks

The Issue: You are attempting late-stage functionalization (e.g., arylation) of a pre-formed 2H-indazole.

Reaction TypeSide ReactionSolution
C3-Arylation (Pd/Cu) Homocoupling of Aryl Halide: Catalyst consumes electrophile before reacting with indazole.Use C-H Activation conditions (e.g., Rh(III) or Ru(II)) which coordinate to the N2-nitrogen, directing reactivity specifically to C3 [7].
Direct Alkylation N1-Isomerization: Under forcing conditions, the 2H-indazole may rearrange to the 1H-form.Avoid temperatures >140 °C. Use milder Photoredox conditions if possible.

References

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC). Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork / PMC. Available at: [Link]

  • 2H-Indazole synthesis (Cadogan/Reductive). Organic Chemistry Portal. Available at: [Link]

  • Davis-Beirut Reaction: Experimental and theoretical mechanistic studies. NIH / PubMed Central. Available at: [Link]

  • Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route. NIH / PubMed Central. Available at: [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. Available at: [Link]

Sources

Purification challenges of 4-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxy-2-methyl-2H-indazole Purification

Status: Operational Ticket Focus: Purification, Isomer Separation, and Structural Validation Expert Level: Senior Application Scientist[1][2]

Introduction: The "N2" Challenge

Welcome to the technical guide for This compound . If you are accessing this module, you are likely facing the classic "Indazole Regioisomer Problem."

The Core Issue: The synthesis of 2-substituted indazoles is thermodynamically disfavored. The 1H-indazole tautomer (and its N1-alkylated derivatives) retains full benzenoid aromaticity, making it the thermodynamic sink (typically favored by >2–4 kcal/mol).[2] The 2H-indazole (quinonoid-like) is often the kinetic product or requires specific catalytic cycles (e.g., Cu-catalyzed cyclization) to form.[2]

Consequently, "pure" this compound is frequently contaminated with:

  • The N1-isomer: 4-Methoxy-1-methyl-1H-indazole (often co-elutes).[2]

  • Demethylated byproducts: 4-Hydroxy derivatives (if harsh Lewis acids were used).[2]

  • Metal residues: Copper or Palladium (if catalytic cyclization was employed).[1][2][3]

Module 1: Regioisomer Separation (N1 vs. N2)

User Question: "I see two spots on TLC that are very close together. How do I separate the N2-methyl isomer from the N1-methyl isomer?"

Technical Response: The N1 and N2 isomers have distinct dipole moments and H-bonding capabilities, but their


 on standard silica is often small (< 0.1). The 4-methoxy group acts as an Electron Donating Group (EDG), increasing the electron density of the pyrazole ring, which can exacerbate tailing on silica due to interaction with acidic silanols.[1][2]
Protocol A: Optimized Flash Chromatography

Do not use a standard Hexane/Ethyl Acetate gradient immediately.[2] The separation factor (


) is often better in chlorinated solvents for indazoles.
ParameterRecommendationMechanism / Rationale
Stationary Phase Silica Gel (40–63 µm)Standard phase.[2]
Mobile Phase A Dichloromethane (DCM)Solubilizes the aromatic core; disrupts

-stacking.[2]
Mobile Phase B Methanol (MeOH) or AcetonePolar modifier.[1][2] Acetone often provides better isomer selectivity than MeOH for N-heterocycles.[2]
Gradient 0%

5% B in A (Very Shallow)
N2 isomers are typically less polar (higher

) than N1 isomers in DCM systems due to the "quinonoid" character reducing the overall dipole moment compared to the N1-benzenoid form.[2]
Additive 1% Triethylamine (TEA)Critical: Neutralizes acidic silanol sites on silica.[1][2] The 4-methoxy group makes the ring basic; without TEA, the product will streak, causing band broadening and isomer overlap.[1][2]
Protocol B: Recrystallization (The Polish)

If chromatography yields 90-95% purity, use crystallization to reject the N1 isomer.[2]

  • Solvent: Isopropyl Acetate (IPAc) or Toluene/Heptane.[1][2]

  • Method: Dissolve crude solid in hot IPAc (60°C). Add Heptane dropwise until turbidity persists.[2] Cool slowly to 4°C.

  • Why: 2H-indazoles often pack differently in the crystal lattice due to the exposed lone pair on N1 (in the 2-methyl species) vs. the shielded nature of N2 in the 1-methyl species.[2]

Module 2: Structural Validation (Proving You Have N2)

User Question: "I isolated a white solid. How do I prove this is the 2-methyl isomer and not the 1-methyl isomer without growing an X-ray crystal?"

Technical Response: You cannot rely solely on 1H NMR chemical shifts of the methyl group, as they vary by solvent.[1] You must use 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY spectroscopy.[2] This is the gold standard.

The NOE Diagnostic Test

Perform a NOE experiment irradiating the N-Methyl signal.[2]

  • Scenario A (The N1 Isomer):

    • Irradiate N-Me (

      
       ppm).[2]
      
    • Observation: NOE enhancement of the proton at C7-H .[2]

    • Note: In 4-methoxy indazole, C7 is on the benzene ring, spatially close to N1.[1][2]

  • Scenario B (The N2 Isomer - Target):

    • Irradiate N-Me (

      
       ppm).[2]
      
    • Observation: NOE enhancement of the proton at C3-H (the singlet on the pyrazole ring).

    • Validation: The N2-methyl group is spatially distant from the benzene ring protons (C7-H). It is only close to C3-H.

Figure 1: Diagnostic NOE correlations distinguishing N1 vs. N2 regioisomers.

Module 3: Chemical Stability & Impurity Management

User Question: "My product is turning pink/brown upon storage. Is it decomposing?"

Technical Response: The this compound scaffold is electron-rich.[2] The color change indicates oxidative instability or demethylation , often catalyzed by trace metals or light.[1][2]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Pink/Red Color Oxidation of the electron-rich aromatic ring (quinone formation).[2]Store under Argon/Nitrogen at -20°C. Exclude light.
New Polar Spot (

)
Demethylation to 4-hydroxy-2-methyl-indazole .[2]Avoid strong Lewis acids (e.g.,

,

) during upstream processing.[1][2] The 4-OMe is labile if the ring is electron-deficient during synthesis.[2]
Green Tint Residual Copper (from Cu-catalyzed cyclization).[2]Wash organic layer with 10% aqueous EDTA or NH₄OH during workup to sequester Copper.[2]

Module 4: Workflow Visualization

The following decision tree outlines the logical flow for purifying the crude reaction mixture.

Figure 2: Purification logic flow for this compound.

References

  • Regioselectivity in Indazole Alkylation

    • Cheung, M., et al. "Investigation of the Regioselectivity of the Alkylation of Indazoles."[1][2] Journal of Organic Chemistry, 2003.[1][2]

    • Insight: Establishes the thermodynamic preference for N1-alkylation and conditions (e.g., steric bulk, solvent polarity)
  • N2-Selective Synthesis (Copper Catalysis)

    • Kumar, M. R., et al. "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes."[2][3][4] Organic Letters, 2011.[1][2][3] Link[1][2]

    • Insight: Provides the primary method for bypassing the N1/N2 separation issue by constructing the N2-ring directly.[2]

  • NMR Characterization of Indazoles

    • Claramunt, R. M., et al.[1][2] "The Tautomerism of Indazoles: A 13C and 15N NMR Study." Magnetic Resonance in Chemistry, 2006.[1][2]

    • Insight: Defines the chemical shift differences (N1 vs N2)
  • Purification of Electron-Rich Heterocycles

    • Li, J. J.[1][2] "Name Reactions in Heterocyclic Chemistry II." Wiley-Interscience, 2011.[2]

    • Insight: General handling of methoxy-substituted nitrogen heterocycles and sensitivity to demethylation.[2]

Sources

Technical Support Center: Stability & Handling of 4-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 4-Methoxy-2-methyl-2H-indazole Core Challenge: This molecule represents a "kinetic" isomer. Unlike the thermodynamically preferred 1H-indazole tautomer, the 2H-indazole core possesses a quinoid-like electronic contribution, making it significantly more basic and photochemically active.

Users frequently encounter stability issues not because the molecule decomposes randomly, but because it reacts specifically with environmental factors (light, protic solvents, and pH) in ways that standard 1H-indazoles do not.

Physicochemical Baseline
PropertyCharacteristicImplication for Stability
Isomer Type 2H-Indazole (Fixed)Higher ground-state energy (~2.3–3.2 kcal/mol less stable than 1H-isomer).[1]
Basicity Elevated (pKa ~2.0–3.0)significantly more basic than 1-methyl isomers; prone to protonation in acidic HPLC mobile phases.
Electronic State Electron-rich (4-OMe)High susceptibility to photo-oxidation and electrophilic attack.
Fluorescence HighActs as a fluorophore; indicates intrinsic sensitivity to UV/Vis excitation.

Critical Stability Issues & Troubleshooting

Issue 1: Rapid Degradation in Methanol or Protic Solvents

Symptom: LC-MS shows a new peak with mass [M+31] or [M+16] after storage in methanol/ethanol, often accompanied by solution yellowing.

Root Cause: Photochemical C3-Functionalization. 2H-indazoles are photo-active. Upon exposure to ambient blue/UV light in nucleophilic solvents (like methanol), the N2-center activates the C3 position for nucleophilic attack. This results in the formation of 3-methoxy-4-methoxy-2-methyl-2H-indazole adducts or solvent-addition products.

Troubleshooting Protocol:

  • Immediate Action: Switch solvent system to DMSO or Acetonitrile (ACN) for stock solutions.

  • Verification: Run a "Dark vs. Light" stress test.

    • Sample A: Dissolved in MeOH, wrapped in foil.

    • Sample B: Dissolved in MeOH, exposed to ambient bench light for 4 hours.

    • Result: If Sample B shows impurities and Sample A does not, the issue is photo-solvolysis.

Issue 2: HPLC Peak Tailing or Retention Time Shifts

Symptom: The compound elutes as a broad, tailing peak or shifts retention time between runs, despite using the same column.

Root Cause: N2-Protonation. The 2-methylindazole core is significantly more basic than the 1-methyl counterpart. In standard acidic mobile phases (0.1% Formic Acid), the N1 nitrogen can become protonated, creating a cationic species that interacts strongly with residual silanols on C18 columns.

Troubleshooting Protocol:

  • Buffer Adjustment: Increase buffer strength. Use 10mM Ammonium Formate or Ammonium Bicarbonate (pH 7.5–8.0) if the column permits.

  • High pH Method: The neutral species elutes sharper. Use a high-pH stable column (e.g., C18 Hybrid) with 0.1% Ammonium Hydroxide.

Mechanistic Visualization

The following diagram illustrates the specific degradation pathway of 2H-indazoles under photolytic conditions and the equilibrium risks.

StabilityPathways cluster_prevention Prevention Strategies Compound 4-Methoxy-2-methyl- 2H-indazole (Kinetic Isomer) ExcitedState Excited State (S1) [Photo-activated] Compound->ExcitedState hv (Blue/UV Light) Protonated N-Protonated Species (HPLC Tailing) Compound->Protonated + H+ (Acidic pH) Demethylated 4-Hydroxy Derivative (Phenol) Compound->Demethylated Lewis Acids (BBr3) or Strong Acid Heat C3Adduct 3-Alkoxy Adduct (Solvent Addition) ExcitedState->C3Adduct + MeOH/EtOH (Nucleophilic Attack) P1 Use Amber Vials P2 Avoid Protic Solvents (Use DMSO/ACN) P3 Maintain Neutral pH

Figure 1: Degradation pathways showing susceptibility to photo-solvolysis (Yellow/Red path) and pH-dependent protonation (Green path).

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO at -20°C indefinitely? A: Generally, yes. DMSO is the preferred solvent because it is aprotic and suppresses the nucleophilic attack pathways common in alcohols. However, DMSO is hygroscopic. Ensure the vial is tightly sealed; water absorption can lead to slow hydrolysis of the methoxy ether over months if the DMSO becomes acidic.

Q: Why does the 2-methyl isomer cost more or degrade faster than the 1-methyl isomer? A: The 1-methyl-1H-indazole is the thermodynamic sink (lowest energy state). The 2-methyl-2H-indazole is a "trapped" kinetic isomer. It has a higher internal energy (approx. 3 kcal/mol higher), making it more reactive. You are paying for the specific synthetic effort to lock the nitrogen in the less favorable position, which is often required for specific kinase inhibitor binding modes.

Q: I see a "ghost peak" in my blank injection after running this compound. Is it carryover? A: Likely yes, but due to basicity. The 2-methylindazole moiety sticks to stainless steel and silica silanols.

  • Fix: Add 0.1% Triethylamine (TEA) or use a needle wash of 50:50 ACN:Water + 0.1% Formic Acid to ensure full protonation and removal during the wash cycle.

Q: Is the methoxy group stable to metabolic screens (Liver Microsomes)? A: The 4-methoxy group is a prime site for O-demethylation by Cytochrome P450 enzymes (CYP2D6/3A4). In stability assays, expect to see the formation of the 4-hydroxy-2-methyl-2H-indazole metabolite rapidly.

Analytical Method Parameters (Recommended)

To avoid artifacts, utilize the following parameters for purity checks:

ParameterRecommendationRationale
Column C18 with High Carbon Load or Hybrid Particle (e.g., BEH C18)Reduces silanol interactions with the basic N2/N1 center.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 8.0)Keeps the indazole neutral (unprotonated), improving peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Detection UV 254 nm / 300 nm2H-indazoles often have red-shifted absorbance compared to 1H-isomers.
Diluent 50:50 Water:AcetonitrileAvoid Methanol to prevent on-column photochemical degradation.

References

  • Thermodynamic Stability of Indazoles

    • Title: Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.[2]

    • Source: ResearchG
    • URL:[Link]

  • Photochemical Reactivity

    • Title: Recent advances in C–H functionalization of 2H-indazoles (Photolytic C3-alkoxylation).

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Synthesis and Isomer Profiles

    • Title: 2H-Indazole synthesis and stability profiles.[3]

    • Source: Organic Chemistry Portal.
    • URL:[Link][1]

  • Photostability Guidelines

    • Title: ICH Q1B: Photostability Testing of New Drug Substances and Products.[4][5][6]

    • Source: European Medicines Agency (EMA).
    • URL:[Link]

Sources

Overcoming poor solubility of indazole derivatives in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Derivative Solubility in Assays

Introduction: The "Brick Dust" Challenge of Indazoles

Indazole derivatives are privileged scaffolds in drug discovery, particularly for kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR modulators. However, their physicochemical properties often present a "brick dust" profile: high melting points, rigid planar structures, and strong intermolecular


-stacking interactions.

At physiological pH (7.4), the unsubstituted indazole core is neutral (pKa₁


 1.04, pKa₂ 

13.86), meaning it lacks ionizable centers to assist solvation. This leads to two critical failure modes in assays:
  • Precipitation: The compound crashes out of solution when diluted from DMSO into aqueous buffer, leading to false negatives (low apparent potency).

  • Colloidal Aggregation: The compound forms promiscuous colloidal aggregates that sequester enzymes, leading to false positives (non-specific inhibition).

This guide provides a diagnostic and remediation framework to ensure your data reflects true structure-activity relationships (SAR), not solubility artifacts.

Part 1: Diagnostic & Troubleshooting (The "Why" and "How to Check")

Q1: My IC50 curves are flat or show steep "cliff" drop-offs. Is this a solubility issue?

A: Steep Hill slopes (>2.0) or incomplete inhibition curves are classic signatures of solubility limits. When a compound precipitates, the concentration available to the target is capped at its thermodynamic solubility limit, regardless of how much more you add.

Diagnostic Protocol (The "Spin-Down" Test):

  • Prepare your top assay concentration in the assay buffer (containing the final % DMSO).

  • Incubate for 30 minutes at room temperature.

  • Centrifuge at high speed (e.g., 13,000 x g for 10 mins) or filter through a 0.2

    
    m filter.
    
  • Analyze the supernatant via LC-MS/MS against a standard curve.

  • Result: If the recovered concentration is <80% of nominal, you have a solubility crash.

Q2: I see inhibition, but I suspect it’s "fake" (promiscuous aggregation). How do I confirm?

A: Indazoles are prone to forming colloidal aggregates that adsorb proteins. This mechanism, known as SCADS (Small Molecule Colloidal Aggregates), causes non-specific inhibition.

The Detergent Challenge: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.005% Tween-80) to your assay buffer.

  • If IC50 increases significantly (potency drops): The inhibition was likely due to aggregation. The detergent disrupted the colloid, revealing the true (weaker) potency.

  • If IC50 remains stable: The inhibition is likely a specific ligand-protein interaction.

Part 2: Solvent & Formulation Strategies (The "How to Fix")

Q3: I cannot increase DMSO above 1% due to cell toxicity. What are my alternatives?

A: While DMSO is the standard, it is not the only option. For indazoles, we recommend a "co-solvent + surfactant" approach or complexation.

StrategyRecommended ReagentsMechanismPros/Cons
Co-solvent PEG-400 (Low MW Polyethylene Glycol)Disrupts water structure, increases lipophilic capacity.Pro: Biocompatible up to higher % than DMSO.Con: Viscosity can affect pipetting.
Complexation HP-

-CD (Hydroxypropyl-beta-cyclodextrin)
Encapsulates the hydrophobic indazole core in a hydrophilic "donut."Pro: "Trojan Horse" delivery; prevents precipitation without affecting membrane permeability.Con: Can strip cholesterol from cell membranes if >10 mM.
Surfactant Pluronic F-68 or Tween-80Micellar solubilization.Pro: Prevents surface adsorption.Con: High CMC (critical micelle concentration) can interfere with membrane assays.
Q4: How do I implement Cyclodextrins (CDs) effectively?

A: Do not just add CD to the buffer. You must pre-complex the compound. Protocol:

  • Dissolve indazole in 100% DMSO (e.g., 10 mM stock).

  • Prepare a 20-40% HP-

    
    -CD solution in water.
    
  • Dilute the DMSO stock 1:10 or 1:20 into the CD solution with vigorous vortexing/sonication.

  • Use this "intermediate stock" to dose your assay.

Part 3: Visualizing the Troubleshooting Workflow

The following decision tree outlines the logical steps to isolate solubility issues from biological activity.

SolubilityTroubleshooting Start Assay Failure: Flat Curve / Steep Slope CheckSolubility Step 1: Kinetic Solubility Check (Nephelometry or UV-Vis) Start->CheckSolubility IsPrecipitating Is precipitate detected? CheckSolubility->IsPrecipitating YesPrecip Solubility Limit Reached IsPrecipitating->YesPrecip Yes NoPrecip Compound in Solution IsPrecipitating->NoPrecip No FixPrecip Action: Add 10-20% HP-beta-CD or Switch to PEG-400 YesPrecip->FixPrecip CheckAgg Step 2: Detergent Challenge (Add 0.01% Triton X-100) NoPrecip->CheckAgg IsSensitive Does IC50 shift > 3-fold? CheckAgg->IsSensitive FakePos False Positive: Colloidal Aggregation IsSensitive->FakePos Yes (Potency Loss) TruePos True Positive: Specific Binding IsSensitive->TruePos No (Stable Potency)

Figure 1: Decision matrix for distinguishing between solubility artifacts (precipitation), aggregation artifacts (false positives), and true pharmacological activity.

Part 4: Validated Experimental Protocols

Protocol A: Kinetic Solubility Assay (High-Throughput)

Purpose: To determine the concentration at which your compound precipitates when spiked from DMSO into buffer.

  • Preparation: Prepare a 10 mM stock of the indazole derivative in DMSO.

  • Dosing: In a clear-bottom 96-well plate, add 196

    
    L of Assay Buffer (e.g., PBS pH 7.4).
    
  • Spiking: Add 4

    
    L of compound stock (Final = 200 
    
    
    
    M, 2% DMSO). Perform serial dilutions if determining a limit.
  • Incubation: Shake at 500 rpm for 90 minutes at 25°C.

  • Readout (Turbidimetry): Measure Absorbance at 620 nm (or similar non-absorbing wavelength).

    • Baseline: Buffer + DMSO blank.

    • Threshold: OD > 0.005 above baseline indicates precipitation.

Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: To determine the absolute equilibrium solubility from solid material.

  • Weighing: Place ~1-2 mg of solid indazole powder into a glass vial.

  • Solvent: Add 500

    
    L of the exact assay buffer (pH 7.4).
    
  • Equilibration: Shake or stir for 24 hours at 25°C.

  • Separation: Filter through a PVDF syringe filter (0.45

    
    m) to remove undissolved solid.
    
  • Quantification: Inject filtrate into HPLC-UV. Calculate concentration using a calibration curve prepared from a DMSO standard.

References

  • Vertex AI Search. (2023). Solubility of indazole derivatives in drug discovery assays. 1

  • SciSpace. (2013). Improving Solubility and Bioavailability of Poorly Water Soluble Drugs by Solid Dispersion Technique. 2

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.[3] 3

  • PMC. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. 4[5]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. 6[5][7][8][9][10]

  • ResearchGate. (2017). DMSO tolerance and reagent stability testing. 11

Sources

Optimizing reaction conditions for indazole alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Indazole Alkylation Ticket ID: IND-ALK-OPT-001 Status: Resolved / Guide Published

Executive Summary: The Regioselectivity Challenge

The alkylation of indazoles is a classic problem in heterocyclic chemistry defined by the competition between the


 (thermodynamic) and 

(kinetic) nitrogen atoms.
  • 
    -Alkylation:  Generally favored by thermodynamic control, strong bases (
    
    
    
    ), and steric freedom at the
    
    
    position.
  • 
    -Alkylation:  Historically difficult to access selectively but favored by specific kinetic conditions, steric crowding at 
    
    
    
    , or acid-catalyzed pathways using trichloroacetimidates.

This guide provides a decision matrix, optimized protocols, and troubleshooting steps to navigate this bifurcation.

The Regioselectivity Matrix (Theory & Strategy)

Before selecting reagents, you must analyze your substrate's electronic and steric profile. The "Curtin-Hammett" principle applies here: the product ratio depends on the difference in transition state energies, not just the equilibrium of the starting tautomers.

Decision Logic for Reaction Conditions

IndazoleLogic Start Indazole Substrate Target Target Isomer? Start->Target N1 N1 (Thermodynamic) Target->N1 Most Common N2 N2 (Kinetic/Directed) Target->N2 Bio-isostere Specific Cond_N1_A Protocol A: NaH / THF (or DMF) High Temp N1->Cond_N1_A Strong Nucleophile Req. Cond_N1_B Protocol B: Cs2CO3 / DMF (General Purpose) N1->Cond_N1_B Standard Conditions Cond_N2_A Protocol C: Mitsunobu (PPh3/DIAD) *Substrate Dependent* N2->Cond_N2_A Alcohol Electrophile Cond_N2_B Protocol D: Imidate / TfOH (High Selectivity) N2->Cond_N2_B Acid Catalysis Route

Figure 1: Strategic decision tree for selecting alkylation conditions based on desired regiochemistry.

Optimized Protocols

Protocol A: High-Fidelity -Alkylation (Thermodynamic)

Best for: Unhindered indazoles requiring maximum conversion. Mechanism: The


-indazole anion is generated irreversibly. The negative charge is delocalized, but alkylation at 

restores the fully aromatic benzenoid system more effectively than

in the thermodynamic limit.

Reagents:

  • Base: Sodium Hydride (NaH) (60% dispersion in oil) - 1.2 equiv.

  • Solvent: Anhydrous THF (preferred) or DMF.

  • Electrophile: Alkyl Bromide/Iodide - 1.2 equiv.[1]

Step-by-Step:

  • Preparation: Dissolve the indazole (1.0 equiv) in anhydrous THF (0.1 M) under Argon/Nitrogen.

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Evolution of

    
     gas will occur.
    
  • Equilibration: Stir at 0°C for 15 mins, then warm to RT for 30 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0°C (optional, to control exotherm) and add the alkyl halide dropwise.

  • Completion: Heat to 50–60°C for 2–4 hours.

    • Why Heat? Heating helps overcome the activation energy and ensures the system reaches thermodynamic equilibrium, favoring

      
       [1].
      
Protocol B: Selective -Alkylation (Acid-Catalyzed Imidate)

Best for: High selectivity for


 without using transient blocking groups.
Mechanism:  This method utilizes alkyl 2,2,2-trichloroacetimidates.[2][3] Under acid catalysis (TfOH), the reaction proceeds via an 

-like pathway or tight ion pair where the

position (being more basic in the neutral tautomer) attacks the electrophile [2].

Reagents:

  • Electrophile: Alkyl 2,2,2-trichloroacetimidate (prepared from alcohol + trichloroacetonitrile).

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) - 0.1 equiv.

  • Solvent: Toluene or DCM.

Step-by-Step:

  • Mix: Combine indazole (1.0 equiv) and alkyl trichloroacetimidate (1.2 equiv) in Toluene.

  • Catalyze: Add TfOH (0.1 equiv) at RT.

  • Monitor: Reaction is often fast (< 1 hour).

  • Quench: Add sat.

    
    .
    
    • Note: This method has demonstrated >95:5

      
       selectivity for various substrates [2].[1][2][4][5]
      

Analytical Troubleshooting (The "Smoking Gun")

Distinguishing


 and 

isomers is the most frequent support ticket we receive. Do not rely solely on LCMS retention times.
Feature

-Alkyl Indazole

-Alkyl Indazole
HMBC NMR (Critical)Correlation between

-

-protons
and

(bridgehead).
Correlation between

-

-protons
and

(and sometimes

is weak/absent).
NOESY Strong NOE between

-

-protons
and

-H
.
NOE between

-

-protons
and

-H
.
C-13 NMR (

)
Typically shielded (lower ppm) relative to

.
Typically deshielded (higher ppm).
UV/Vis Often distinct

due to different conjugation lengths.
Distinct from

.

Troubleshooting & FAQs

Q1: I am using Mitsunobu conditions ( /DIAD) and getting a mixture. Why?

A: Mitsunobu reactions on indazoles are notoriously variable. While often cited for


 alkylation in general heterocycles, for indazoles, the steric bulk of the triphenylphosphine oxide complex often pushes the reaction toward the less hindered 

position, or yields a 1:2 mixture favoring

[3].
  • Fix: If you need

    
    , switch to Protocol A (NaH/Alkyl Halide). If you need 
    
    
    
    via Mitsunobu, try increasing steric bulk on the phosphine.
Q2: My reaction stalled with in DMF.

A: Cesium carbonate is a "gentle" base compared to NaH.

  • Moisture:

    
     is hygroscopic. Ensure it was dried (flame dried or oven) before use.
    
  • Solubility: The "Cesium Effect" relies on solubility. If the indazole is highly insoluble, switch to DMSO or increase temp to 90°C.

  • Stoichiometry: Ensure you are using at least 2.0 equiv of base to drive the equilibrium.

Q3: I have a substituent at (e.g., -NO2, -Cl). How does this affect selectivity?

A: Substituents at


 sterically hinder the 

position.
  • Result: You will observe a significant shift toward

    
    -alkylation , even under "thermodynamic" conditions.
    
  • Workaround: If you absolutely need

    
     with a 
    
    
    
    substituent, consider alkylating before installing the
    
    
    group if the synthetic route allows, or use an intramolecular tethering strategy.
Q4: How do I remove the isomer from my crude mixture?

A:

  • Chromatography:

    
     isomers generally have higher 
    
    
    
    (less polar) in EtOAc/Hexanes than
    
    
    isomers, though this can invert with polar side chains.
  • Recrystallization:

    
     isomers often have higher melting points and lower solubility in non-polar solvents, allowing them to precipitate out first in some cases.
    
  • Chemical Separation: Treat the mixture with methyl iodide. The

    
     isomer is more nucleophilic and will quaternize (form a salt) faster than the 
    
    
    
    . The salt can be washed away with water, leaving the clean
    
    
    isomer (Note: This destroys the
    
    
    yield).

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][5][6] Beilstein Journal of Organic Chemistry.

  • Clemens, J. J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[2][3] Synthesis (Featured on Organic Chemistry Portal).[3]

  • Cheung, et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold... (NIH/PubMed Central).

Sources

Troubleshooting NMR peak assignment for 4-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peak Assignment & Regioisomer Verification for 4-Methoxy-2-methyl-2H-indazole

Executive Summary

Assigning the NMR spectrum of This compound presents a classic "double-trouble" challenge in heterocyclic chemistry:

  • Regioisomerism: Distinguishing the N2-methylated product (desired) from the thermodynamically favored N1-methylated byproduct.[1]

  • Substituent Effects: The 4-methoxy group exerts strong electronic and steric effects that alter standard indazole chemical shifts, often confusing the assignment of the benzene ring protons.[1]

This guide provides a self-validating workflow to unequivocally prove your structure using 1D and 2D NMR techniques.

Module 1: The Regioisomer Crisis (N1 vs. N2 Methylation)

The Problem: Synthesis of N-methyl indazoles often yields a mixture of 1-methyl (1H) and 2-methyl (2H) isomers. They have identical masses and similar polarities, making separation difficult and MS analysis insufficient.

The Solution: You cannot rely solely on 1H chemical shifts. You must use HMBC and NOESY to visualize the connectivity and spatial arrangement.[1]

Diagnostic Workflow

Step 1: The "C3 vs. C7a" HMBC Rule (The Gold Standard) This is the most robust method for distinguishing N-methyl indazoles.[1] Run a long-range 1H-13C HMBC experiment optimized for


.
  • Look at the N-Methyl protons (typically

    
     4.0 - 4.2 ppm). 
    
  • Trace the cross-peaks:

    • If you have the 2-Methyl Isomer (Target): The N-Me protons will show a strong correlation to C3 (the imine-like carbon in the pyrazole ring).[1] They will not correlate to the bridgehead carbon C7a.

    • If you have the 1-Methyl Isomer (Byproduct): The N-Me protons will show a strong correlation to C7a (the bridgehead carbon).[1] They will not correlate to C3.

Step 2: The "H3 vs. H7" NOESY Check Spatial proximity provides a secondary confirmation.[1]

  • 2-Methyl Isomer: The N-Me group is spatially close to H3 . You should see a strong NOE cross-peak.

  • 1-Methyl Isomer: The N-Me group is spatially close to H7 (the aromatic proton on the benzene ring).[1] You should see a strong NOE cross-peak here.

Technical Note: In your specific molecule (this compound), the H3 proton is a singlet (or fine doublet) typically found between


 8.0 - 8.5 ppm.[1]
Visual Decision Tree

IsomerCheck Start Start: Purified Indazole Sample Exp1 Run 1H-13C HMBC Start->Exp1 Decision1 N-Me Correlation? Exp1->Decision1 Res1 Correlates to C3 (Pyrazole Carbon) Decision1->Res1 Path A Res2 Correlates to C7a (Bridgehead Carbon) Decision1->Res2 Path B Exp2 Run 1H-1H NOESY Res1->Exp2 Res2->Exp2 Decision2 N-Me NOE Partner? Exp2->Decision2 Conf2H CONFIRMED: 2-Methyl-2H-indazole Decision2->Conf2H NOE to H3 Conf1H IDENTIFIED: 1-Methyl-1H-indazole Decision2->Conf1H NOE to H7

Figure 1: Decision tree for distinguishing N1 vs N2 regioisomers in indazoles using HMBC and NOESY data.

Module 2: Aromatic Proton Assignment (The 4-Methoxy Effect)

The Problem: The benzene ring has three protons (H5, H6, H7). In unsubstituted indazoles, these often overlap. However, the 4-methoxy group breaks this symmetry and provides a unique "anchor" for assignment.

The Strategy: Use the 4-OMe group as a beacon in your NOESY spectrum.

Assignment Logic Table
ProtonMultiplicityExpected Shift TrendDiagnostic Correlation (NOESY)
H3 Singlet (s)Downfield (

8.0-8.5 ppm)
Strong NOE to N2-Me AND 4-OMe .[1]
H5 Doublet (d)Shielded (Upfield)Strong NOE to 4-OMe .[1] Ortho coupling to H6 (

Hz).
H6 Triplet/dd (t)Mid-rangeCOSY correlations to both H5 and H7.
H7 Doublet (d)Deshielded (Downfield)NOE to H6.[1] NO NOE to N2-Me (Critical check).

Why this works:

  • H3 Identification: H3 is the only proton on the pyrazole ring.[1] In the 2-methyl isomer, it is flanked by the N2-Me and the C4-OMe. It must show NOE correlations to both methyl groups.

  • H5 vs H7: H5 is ortho to the methoxy group.[1] The electron-donating nature of the oxygen lone pair increases electron density at H5, shifting it upfield. H7 is far away from the OMe and sits in the deshielding cone of the N1 lone pair (or N1-H in free base), making it typically the most downfield aromatic signal on the benzene ring.

Module 3: Experimental Protocols

To ensure data integrity, follow these acquisition parameters.

Protocol A: 1D 1H NMR (Baseline)
  • Solvent: DMSO-d6 is preferred over CDCl3 for indazoles to prevent aggregation and sharpen exchangeable/broad signals (though N-Me is fixed, the quadrapolar nitrogen can broaden lines).

  • Scans: 16 minimum.

  • Relaxation Delay (D1):

    
     2.0 seconds (ensure quantitative integration of methyl singlets).
    
Protocol B: 2D NOESY (The Spatial Map)
  • Mixing Time: 500 ms (optimal for small molecules MW < 400).

    • Troubleshooting: If cross-peaks are absent, increase to 800 ms. If negative peaks (COSY artifacts) dominate, reduce to 300 ms.

  • Resolution: 2048 x 256 points minimum.[1]

Protocol C: 1H-13C HMBC (The Connectivity Proof)
  • J-coupling optimization: Set cnst13 (Bruker) or equivalent to 8 Hz.[1] This targets 2- and 3-bond couplings.[2][3]

  • Scans: 32-64 scans per increment (indazoles can be aggregation-prone, reducing S/N).

Frequently Asked Questions (FAQs)

Q1: My N-Methyl peak is a doublet. Is my sample impure?

  • Answer: Likely not. If the splitting is small (

    
    ), this is often long-range coupling to H3. This is actually a good sign of the 2-methyl isomer, as 4-bond coupling through the N2-C3=N system is possible.
    

Q2: I see a correlation between N-Me and a carbon at 120 ppm. Is this C3 or C7a?

  • Answer: You must assign the carbon backbone first.[1]

    • C3 (imine) is typically downfield (

      
      125-135 ppm).
      
    • C7a (bridgehead) is often more shielded or in a similar range.

    • Differentiation: Use HSQC . C3 has a proton attached (H3), so it will show a correlation in HSQC. C7a is quaternary and will be silent in HSQC.

    • Rule: If N-Me correlates in HMBC to a carbon that has an HSQC cross-peak (to H3), you have the 2-methyl isomer .

Q3: Can I use UV-Vis to distinguish the isomers?

  • Answer: Yes, as a secondary check. 2H-indazoles typically show a quinoid-like electronic structure with a bathochromic shift (red-shift) compared to the benzenoid 1H-indazoles. However, NMR is definitive; UV is merely supportive.

References
  • Regioselectivity in Indazole Alkylation

    • L. Lunazzi, et al. "Structure and conformation of N-methylindazoles." Journal of the Chemical Society, Perkin Transactions 2, 1991. Link

    • Note: Establishes the thermodynamic preference for N1 vs N2 and the NMR shifts associ
  • HMBC Diagnostic Rules

    • S. A. S. Ghozlan, et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951.[4][5] Link

    • Note: Explicitly details the HMBC correlations (N-CH2 to C7a for N1-isomer vs N-CH2 to C3 for N2-isomer) used in Module 1.
  • Substituent Effects (Methoxy Group)

    • E. Pretsch, et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer, 2009.

    • Note: Standard reference for calculating chemical shift increments for aromatic substituents (Ortho-shielding of OMe).[1]

Sources

Technical Support Center: MS/MS Analysis of 4-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Mass Spectrometry Support Hub. Ticket ID: INDAZ-4M2M-FRAG Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide details the fragmentation dynamics of 4-Methoxy-2-methyl-2H-indazole (


, MW 162.19 Da). The analysis of substituted indazoles is critical in drug discovery (particularly kinase inhibitors and synthetic cannabinoids). This molecule presents a unique challenge due to the interplay between the methoxy group  (position 4) and the fixed quinoid-like conjugation  of the 2-methyl-2H-indazole core.

Key Diagnostic Ion (ESI+):



Module 1: Diagnostic Fragmentation Pathways

The Fragmentation Mechanism

In Electrospray Ionization (ESI+), the protonated precursor (


) undergoes Collision-Induced Dissociation (CID). The fragmentation is governed by two competing charge-stabilization centers: the N-heterocyclic ring  and the exocyclic oxygen .
  • Primary Pathway (Methoxy Cleavage): The most energetically favorable pathway is the homolytic cleavage of the methyl radical (

    
    ) from the methoxy group. This generates a resonance-stabilized distonic ion (m/z 148).
    
  • Secondary Pathway (Ring Cleavage): Indazoles characteristically lose neutral small molecules (

    
     and 
    
    
    
    ). The 2-methyl substitution pattern often favors the loss of
    
    
    over
    
    
    initially, unlike 1-substituted isomers.
Quantitative Fragment Table
m/z (approx)Ion TypeLossMechanism / Structural Insight
163

-Precursor Ion . Protonation likely at N1.
148

-15 DaRadical loss from 4-OMe. Generates a stable quinoid-type cation.
136

-27 DaRing Cleavage . Loss of HCN involving the N1-C7 fragment.
135

-28 DaDiazo loss . Characteristic of the indazole core (requires N-N bond cleavage).
120

-28 DaPhenolic rearrangement . Sequential loss of CO from the m/z 148 ion.
105

-31 DaCombined loss of HCN and Methoxy radical.
Visualization: Fragmentation Tree

FragmentationPath Precursor Precursor Ion [M+H]+ m/z 163 Frag1 Distonic Ion [M+H - CH3]+ m/z 148 Precursor->Frag1 - •CH3 (15 Da) (Methoxy cleavage) Frag2 Indazole Core Cleavage [M+H - HCN]+ m/z 136 Precursor->Frag2 - HCN (27 Da) (Ring opening) Frag3 Diazo Loss [M+H - N2]+ m/z 135 Precursor->Frag3 - N2 (28 Da) (N-N cleavage) Frag4 Phenolic Cation [m/z 148 - CO]+ m/z 120 Frag1->Frag4 - CO (28 Da) (Rearrangement)

Figure 1: Proposed fragmentation tree for this compound under ESI-CID conditions.

Module 2: Troubleshooting Isomer Differentiation

The Core Problem: Researchers frequently confuse 2-methyl-2H-indazole with its isomer 1-methyl-1H-indazole . These isomers often co-elute in generic C18 gradients.

The Solution: You must rely on relative ion abundance ratios and specific diagnostic ions. The 2-methyl isomer has a "fixed" quinoid bonding pattern that alters the ring stability compared to the aromatic 1-methyl isomer.

Diagnostic Workflow
  • Check the HCN vs. N2 Loss Ratio:

    • 2-Methyl Isomers: Tend to favor HCN loss (m/z 136) as the primary ring-opening event due to the accessibility of the C3-H and the specific electron density at N1.

    • 1-Methyl Isomers: Often show a more dominant N2 loss (m/z 135) or sequential alkyl losses.

  • Look for the "Ortho Effect" (Position 4):

    • The 4-methoxy group is sterically close to the C3 position. In the 2-methyl isomer, the electron density allows for a rapid loss of the methyl radical from the oxygen (m/z 148). If this peak is the Base Peak (100%) , it strongly suggests the methoxy group is labile, supported by the 2-methyl electronic push.

IsomerDecision Start Unknown Indazole Isomer (m/z 163) Step1 Analyze MS2 Spectrum (CE 20-35 eV) Start->Step1 Check1 Dominant Fragment? Step1->Check1 Res1 Likely 2-Methyl Isomer (Fixed Quinoid) Check1->Res1 High [M+H - HCN]+ (136) High [M+H - CH3]+ (148) Res2 Likely 1-Methyl Isomer (Aromatic) Check1->Res2 High [M+H - N2]+ (135) Lower Radical Loss

Figure 2: Decision tree for differentiating 1-methyl and 2-methyl indazole regioisomers.

Module 3: Experimental Optimization (SOP)

To obtain reproducible fragmentation data, follow this Standard Operating Procedure (SOP).

LC-MS/MS Parameters (ESI+)
ParameterSettingRationale
Ionization Mode ESI PositiveIndazoles protonate readily at the un-substituted Nitrogen.
Capillary Voltage 3.0 - 3.5 kVPrevent in-source fragmentation (isomers are fragile).
Cone Voltage 20 - 30 VOptimize transmission of the parent ion (m/z 163).
Collision Energy Stepped (15, 30, 45 eV) Low CE preserves the radical cation (m/z 148); High CE reveals the ring core (m/z 136/135).
Desolvation Temp 350°C - 400°CEnsure complete vaporization of the methoxy-indazole.
Sample Preparation
  • Solvent: Dissolve in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC injection).

  • Avoid: High pH buffers (Ammonium Bicarbonate) can suppress ionization of the indazole core.

Frequently Asked Questions (FAQs)

Q: Why do I see a peak at m/z 185? A: This is likely the Sodium adduct


. Indazoles form strong adducts if the mobile phase is not sufficiently acidic. Add 0.1% Formic Acid  to your mobile phase to force the protonated species 

.

Q: The m/z 148 peak is missing in my spectrum. A: Your Collision Energy (CE) might be too high. The loss of the methyl radical (15 Da) is the first step. If the energy is too high, the ion immediately fragments further to m/z 120 or 105. Lower your CE to 10-15 eV to observe the m/z 148 intermediate.

Q: Can I distinguish this from 5-methoxy-2-methyl-indazole? A: Isomers differing only by the methoxy position (4-OMe vs 5-OMe) are extremely difficult to distinguish by MS/MS alone. However, 4-OMe isomers often have a slightly different Retention Time due to the "ortho-like" interaction with the bridgehead carbon. Orthogonal validation with NMR is required for absolute position confirmation.

References

  • Indazole Fragmentation Principles

    • Study: "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids."
    • Relevance: Establishes the baseline rules for Indazole ring cleavage (HCN vs N2 loss).
    • Source:

  • Isomer Differentiation (1-Me vs 2-Me)

    • Study: "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles."
    • Relevance: Details the structural differences that lead to variations in ionization and fragment
    • Source:

  • Methoxy Group Fragmentation

    • Study: "Fragmentation reactions using electrospray ioniz
    • )
    • Source:

Technical Support Center: Stability & Storage of 4-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

4-Methoxy-2-methyl-2H-indazole presents a unique stability profile due to its specific tautomeric locking. Unlike unsubstituted indazoles that favor the thermodynamically stable 1H-form (benzenoid), this compound is fixed in the 2H-form (quinonoid-like) by the N-methyl group. This 2H-configuration possesses a larger dipole moment and higher ground-state energy (approx. 2.3 kcal/mol less stable than 1H-isomers), making it inherently more reactive to environmental stressors.

Combined with the electron-donating 4-methoxy group , the ring system is activated toward electrophilic attack and photo-oxidation. Effective storage requires mitigating three primary degradation vectors: Photo-oxidative coupling , N-demethylation , and Hydrolytic ring opening (under extreme pH).

Troubleshooting Guide (Q&A)

Issue 1: Discoloration (Yellowing or Browning) of Solid Powder

User Question: My white powder has turned a faint yellow/brown after 3 months of storage at room temperature. Is it still usable?

Technical Diagnosis: This is likely Photo-oxidative Degradation . The electron-rich 4-methoxy ring is susceptible to forming p-quinone-like intermediates when exposed to trace UV light and oxygen. The 2H-indazole core can act as a photosensitizer, generating singlet oxygen that attacks the methoxy-bearing carbon.

Corrective Action:

  • Purity Check: Run HPLC. If purity is >98%, the discoloration may be surface-level oxidation (often <0.5% mass). Recrystallization from ethanol/heptane can restore the white solid.

  • Prevention: Move to Amber Glass Vials immediately. Wrap existing clear vials in aluminum foil.

Issue 2: Appearance of "Ghost Peaks" in LC-MS

User Question: I see a new peak with M-14 mass units in my chromatogram after storing the stock solution in DMSO.

Technical Diagnosis: This indicates N-Demethylation or O-Demethylation .

  • M-14 (Loss of CH₂): In DMSO, trace acidity or peroxides can catalyze the removal of the methyl group. While N-demethylation usually requires enzymatic conditions, oxidative demethylation can occur in the presence of DMSO decomposition products (formaldehyde/formic acid) over long periods.

  • Mechanism: The 2H-methyl group is sterically exposed. If the solvent is hygroscopic (like DMSO) and absorbs water, hydrolytic stress increases.

Corrective Action:

  • Solvent Switch: For storage >1 week, avoid DMSO. Use Anhydrous Acetonitrile or Methanol (stored at -20°C).

  • Protocol: Always prepare fresh stock solutions for critical kinetic studies.

Issue 3: Reduced Solubility in Original Solvent

User Question: The compound was soluble in Dichloromethane (DCM) initially but now requires sonication. Why?

Technical Diagnosis: This suggests Polymorphic Transition or Aggregation . The 2H-indazole lattice energy is sensitive. Temperature fluctuations (freeze-thaw cycles) can induce a shift to a more stable, less soluble crystal polymorph. Alternatively, trace oxidation products (dimers) may be acting as nucleation sites for aggregation.

Corrective Action:

  • Sonicate: Mild sonication (40 kHz, 5 mins) usually breaks non-covalent aggregates.

  • Verification: If sonication fails, filter the solution. Insoluble residue is likely polymerized degradant and should be discarded.

Storage & Handling Standard Operating Procedures (SOPs)

SOP-01: Optimal Storage Conditions
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) Slows thermodynamic reversion and oxidative kinetics.
Atmosphere Argon (Ar) Ar is heavier than N₂ and provides a superior blanket against moisture/O₂.
Container Amber Borosilicate Glass Blocks UV (290–450 nm) which excites the 2H-indazole π-system.
Desiccant Silica Gel / P₂O₅ Prevents hydrolysis; the methoxy ether linkage is acid-labile in wet conditions.
SOP-02: Re-validation Protocol

Before using stored material for critical assays (e.g., binding affinity, in vivo dosing), perform this rapid check:

  • Visual Inspection: Confirm no color shift from White

    
     Yellow.
    
  • Solubility Test: Dissolve 1 mg in 1 mL Methanol. Solution must be clear within 30 seconds of vortexing.

  • TLC Verification: Mobile Phase: Hexane/EtOAc (3:1). Single spot visualization under UV (254 nm). Any tailing indicates degradation.

Degradation Pathway Visualization

The following diagram illustrates the decision logic for troubleshooting degradation based on visual and analytical cues.

G Start User Observation: Degradation Suspected CheckVisual Visual Inspection: Color Change? Start->CheckVisual Yellowing Yellow/Brown Solid CheckVisual->Yellowing Yes NoColor White Solid CheckVisual->NoColor No ActionOx Action: Recrystallize Store under Argon Yellowing->ActionOx Oxidation Detected CheckLCMS LC-MS Analysis: Mass Shift? NoColor->CheckLCMS PeakM14 Peak [M-14] (Demethylation) CheckLCMS->PeakM14 Loss of CH3 PeakM16 Peak [M+16] (N-Oxidation) CheckLCMS->PeakM16 Gain of Oxygen Solubility Solubility Check: Precipitate? CheckLCMS->Solubility Mass OK ActionHydro Action: Discard Solvent Use Anhydrous MeCN PeakM14->ActionHydro PeakM16->ActionOx Insoluble Polymerization/ Aggregation Solubility->Insoluble Yes ActionPoly Action: Filter & Re-quantify Insoluble->ActionPoly

Figure 1: Diagnostic logic flow for assessing this compound stability. Follow the path based on visual or analytical observations to determine the corrective action.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in plastic (polypropylene) tubes? A: No. Indazoles are organic heterocycles that can leach plasticizers from standard PP tubes over long periods, or adsorb onto the plastic walls, altering concentration. Always use Glass (Class 1 Borosilicate) with PTFE-lined caps.

Q: Is the compound hygroscopic? A: Moderately. While the methyl/methoxy groups add lipophilicity, the nitrogen lone pairs in the indazole ring can hydrogen bond with atmospheric water. If the powder clumps, it has absorbed moisture. Dry in a vacuum desiccator over P₂O₅ for 24 hours before weighing.

Q: I need to heat the solution to dissolve it. Is 60°C safe? A: Briefly, yes. The 2H-indazole core is thermally stable up to ~100°C for short durations. However, avoid prolonged heating (>1 hour) in protic solvents (water/alcohols) as this accelerates tautomeric equilibration or hydrolysis.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Methoxy-1H-indazole derivatives (General Storage Guidelines). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Indazole Derivatives. Retrieved from

  • BenchChem. (2025).[2] Degradation Pathways of Methoxy-substituted Aromatics.[2] Retrieved from

  • Claramunt, R. M., et al. (2021). Tautomerism in Indazoles: 1H vs 2H Stability. Caribbean Journal of Science and Technology.[3] Retrieved from

  • Huang, Y., et al. (2019).[4] Forced Oxidative Degradation Pathways of the Imidazole/Indazole Moiety. Journal of Pharmaceutical Sciences. Retrieved from

Sources

Technical Support Center: Scaling Up 4-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Scale-Up of 4-Methoxy-2-methyl-2H-indazole Ticket ID: IND-2H-SC01 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The N2-Selectivity Challenge

Scaling up This compound presents a classic heterocyclic process challenge: Tautomeric Selectivity .

Indazoles exist in a tautomeric equilibrium favoring the 1H-form (benzenoid stability).[1] Standard alkylation (e.g., Methyl Iodide/Base) is thermodynamically controlled and typically yields the N1-isomer (undesired) or a difficult-to-separate mixture.

To access the N2-isomer (2H-indazole) at scale, you must shift from thermodynamic to kinetic control or utilize specific cyclization strategies. This guide focuses on the most robust scale-up route: Kinetic Alkylation via Meerwein’s Salt , while providing troubleshooting for isolation and safety.

Module 1: Synthetic Route & Protocol

Q: Which route avoids the N1-isomer impurity on a kilogram scale?

A: The most reliable method for scale-up, assuming availability of the 4-methoxy-1H-indazole core, is Kinetic Alkylation using Trimethyloxonium Tetrafluoroborate (Meerwein’s Salt) in Ethyl Acetate.

The Mechanism (Why this works):
  • Thermodynamic Control (Standard): Alkyl halides + Base

    
     N1-alkylation (favored by aromaticity).
    
  • Kinetic Control (Recommended): The lone pair on N2 is more nucleophilic than N1 in the neutral molecule. A highly reactive "hard" electrophile (Me₃OBF₄) reacts instantly at N2 before equilibration can occur.

Recommended Protocol (Scale: 100g - 1kg range)
  • Reagents: 4-Methoxy-1H-indazole (1.0 equiv), Trimethyloxonium tetrafluoroborate (1.1 - 1.2 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: EtOAc is preferred for Green Chemistry metrics.

  • Temperature: Ambient (20–25 °C).

Step-by-Step Workflow:

  • Slurry Formation: Suspend 4-methoxy-1H-indazole in EtOAc (10 V).

  • Reagent Addition: Add solid Me₃OBF₄ portion-wise under Nitrogen. Do not dissolve the salt beforehand (it degrades).

  • Reaction: Stir vigorously. The reaction is heterogeneous but will become a thick suspension of the tetrafluoroborate salt product.

  • Quench: Slowly add saturated aqueous NaHCO₃. This neutralizes the HBF₄ byproduct and destroys excess alkylating agent.

  • Phase Split: Isolate the organic layer. The product (neutral species) partitions into EtOAc.

Visualizing the Pathway

IndazolePathways Start 4-Methoxy-1H-indazole (Thermodynamic Tautomer) ConditionA Route A: Thermodynamic (MeI / K2CO3 / DMF) Start->ConditionA ConditionB Route B: Kinetic (Me3OBF4 / EtOAc) Start->ConditionB ProductN1 N1-Methyl Isomer (Major Impurity) ConditionA->ProductN1 Major Product (>80%) ProductN2 This compound (Target) ConditionA->ProductN2 Minor (<20%) Intermediate N2-Methyl Indazolium BF4 Salt ConditionB->Intermediate Fast Kinetic Trapping Intermediate->ProductN2 NaHCO3 Quench

Caption: Kinetic trapping via Meerwein's salt bypasses the thermodynamic N1-pathway.

Module 2: Troubleshooting & FAQs

Issue 1: "The reaction mixture turned into a solid brick."

Diagnosis: The intermediate indazolium tetrafluoroborate salt is insoluble in EtOAc and precipitates efficiently. On scale, this can seize the agitator. Corrective Action:

  • Dilution: Increase solvent volume to 15–20 volumes relative to the substrate.

  • Mechanical Stirring: Use an overhead stirrer with a high-torque motor and an anchor impeller, not a magnetic stir bar.

Issue 2: "I see a 10% N1-isomer impurity. How do I remove it without a column?"

Diagnosis: Even with kinetic control, trace N1 formation occurs. Chromatography is non-viable at >100g scale. Corrective Action: Selective Crystallization.

  • Solvent Switch: Exchange EtOAc for Heptane/Isopropyl Acetate (IPAc) mixture.

  • Solubility Difference: 2-Methyl indazoles are typically more polar and have higher melting points than 1-Methyl isomers due to their zwitterionic resonance character.

  • Salt Formation: If neutral crystallization fails, form the HCl salt . Dissolve the crude oil in Ethanol/Et₂O and add HCl/dioxane. The 2-methyl indazole HCl salt often crystallizes readily, leaving the N1 impurity in the mother liquor.

Issue 3: "My yield is low, and the starting material remains."

Diagnosis: Moisture contamination. Me₃OBF₄ hydrolyzes rapidly in moist air to form Methanol and HBF₄, killing the reagent. Corrective Action:

  • Reagent Quality: Ensure Me₃OBF₄ is white and free-flowing. If it is sticky or gray, it is degraded.

  • Atmosphere: Weigh and charge the reagent inside a glovebag or under a strong Nitrogen sweep.

  • Stoichiometry: Increase equivalents to 1.3–1.5x if humidity is unavoidable.

Module 3: Process Safety (Critical)

Q: What are the specific hazards of Trimethyloxonium Tetrafluoroborate on scale?

A: This reagent is a potent alkylator and corrosive.

HazardManagement Strategy
Violent Hydrolysis Reacts exothermically with water. Do not quench with water directly. Quench with dilute NaHCO₃ solution slowly to manage gas evolution (CO₂) and heat.
Corrosivity Generates HBF₄ (Hydrofluoric acid equivalent) upon hydrolysis. Use glass-lined or Hastelloy reactors. Avoid standard steel if prolonged exposure is expected.
Toxicity Potent methylating agent (similar to Methyl Iodide). Use full PPE, including a respirator if handling solids outside a hood.

Module 4: Analytical Confirmation

Q: How do I definitively prove I have the N2-isomer and not N1?

A: 1H NMR is diagnostic. Do not rely solely on LCMS (masses are identical).

  • N2-Methyl (Target): The methyl singlet typically appears downfield (approx 4.1 – 4.2 ppm ) compared to the N1-isomer.

  • N1-Methyl (Impurity): The methyl singlet appears upfield (approx 3.9 – 4.0 ppm ).

  • NOESY Experiment:

    • N1-Me: Shows NOE correlation to the proton at C7 (and potentially C2-H if unsubstituted, but here N2 is substituted).

    • N2-Me: Shows NOE correlation to the proton at C3 . This is the "smoking gun" confirmation.

Summary of Data

ParameterThermodynamic Route (MeI)Kinetic Route (Me₃OBF₄)
Major Product N1-Methyl (Undesired)N2-Methyl (Target)
Selectivity (N1:N2) ~80:20<5:95
Purification Chromatography (Difficult)Crystallization / Extraction
Scale Suitability Low (Yield loss)High (Process viable)

References

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095. [Link] (The definitive guide on using Meerwein's salt for N2-selectivity).

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[2][3] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link] (Alternative "One-Pot" route avoiding the alkylation step entirely).

  • Lohou, E., et al. (2012).[4] New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry, 20(19), 5835-5849. [Link] (Provides NMR characterization data for substituted indazoles).

  • Organic Chemistry Portal. Synthesis of 2H-indazoles. [Link] (General overview of synthetic strategies).

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Methoxy-2-methyl-2H-indazole and Other Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1] Its structural rigidity and ability to participate in various non-covalent interactions have established it as a "privileged scaffold," capable of binding to a diverse array of biological targets.[2] This versatility has led to the development of numerous indazole-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anticancer effects.[2][3][4] Several indazole-based drugs have successfully reached the market, such as the anti-inflammatory agent Bendazac and the multi-kinase inhibitor Pazopanib, underscoring the therapeutic potential of this heterocyclic core.[5]

The biological activity of indazole derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring system. Furthermore, the indazole core exists in two primary tautomeric forms, 1H- and 2H-indazole, and N-alkylation to fix one of these forms often leads to distinct pharmacological profiles. This guide provides a comparative analysis of the biological activity of a specific derivative, 4-Methoxy-2-methyl-2H-indazole, in the context of other notable indazole compounds. While direct and extensive experimental data on this compound is limited in publicly accessible literature, we can infer its potential activity profile based on established structure-activity relationships (SAR) for methoxy- and N-methyl-substituted indazoles. This guide will delve into the known anticancer and anti-inflammatory activities of various indazoles, present available quantitative data, and provide detailed experimental protocols for key biological assays.

Anticancer Activity of Indazole Derivatives: A Focus on Kinase Inhibition

A significant portion of research into the therapeutic applications of indazoles has focused on their potent anti-proliferative and pro-apoptotic effects in cancer cells. Many indazole-containing compounds exert their anticancer activity by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[7]

Structure-Activity Relationship Insights

The anticancer efficacy of indazole derivatives is heavily influenced by the substitution pattern around the core structure. For instance, a study on a series of indazole derivatives revealed that compound 2f exhibited potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM.[1][8] The structure-activity relationship analysis from this study indicated that the nature of the substituent at the C6 position and the linker to a substituted phenyl ring at the C3 position were critical for activity.[9]

While specific data for this compound is not available in the cited literature, studies on related analogs provide valuable insights. For example, the presence of a methoxy group at the C4 position of the indazole ring has been shown to be a potent substituent in a series of indazole arylsulfonamides that act as allosteric antagonists of the CC-chemokine receptor 4 (CCR4), a target implicated in cancer.[10][11] This suggests that the 4-methoxy substitution in our target compound could contribute favorably to its biological activity.

The N-methylation at the 2-position (2H-indazole) also plays a crucial role. The 2H-indazole scaffold is a key feature of the multi-kinase inhibitor Pazopanib, highlighting the therapeutic relevance of this isomeric form. The specific combination of a 4-methoxy group and a 2-methyl substituent in this compound presents an interesting candidate for anticancer investigation, potentially targeting kinases or other cancer-related proteins.

Comparative Anticancer Activity of Selected Indazole Derivatives

To provide a quantitative comparison, the following table summarizes the in vitro anticancer activity (IC50 values) of several indazole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (μM)Reference
Compound 2f 4T1 (Breast)0.23[1]
HepG2 (Liver)0.80[1]
MCF-7 (Breast)0.34[1]
Compound 2o 4T1 (Breast)2.10[1]
A549 (Lung)0.59[1]
Compound 6o K562 (Leukemia)5.15[5]
Pazopanib VariousVaries[5]

This table is a compilation of data from the cited literature and is not an exhaustive list. The specific structures of compounds 2f and 2o can be found in the corresponding reference.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology: [5]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test indazole compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Indazole Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow of the MTT assay for assessing cell viability.

Anti-inflammatory Activity of Indazole Derivatives

Chronic inflammation is a key factor in the development and progression of numerous diseases, including cancer.[12] The anti-inflammatory properties of indazole derivatives have been extensively investigated, with many compounds demonstrating the ability to modulate key inflammatory pathways.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of indazoles are often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX), particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[13] Additionally, some indazoles have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[12][14]

Structure-Activity Relationship Insights

While direct anti-inflammatory data for this compound is scarce, studies on other indazoles provide clues. For instance, a study on various indazole derivatives showed that they could significantly inhibit carrageenan-induced paw edema in rats, a classic model of acute inflammation.[12] The study also demonstrated in vitro inhibition of COX-2 and pro-inflammatory cytokines.[14] The position of substituents was found to be critical, with 6-nitroindazole showing a potent inhibitory effect on IL-1β production.[12] The electron-donating nature of the methoxy group at the C4 position in this compound could influence its electronic properties and, consequently, its interaction with inflammatory targets. Further experimental evaluation is necessary to confirm its anti-inflammatory potential.

Comparative Anti-inflammatory Activity of Selected Indazole Derivatives

The following table presents data on the in vitro anti-inflammatory activity of some indazole derivatives.

CompoundAssayIC50 (μM)Reference
6-Nitroindazole IL-1β Inhibition100.75[12]
Dexamethasone (Standard) IL-1β Inhibition102.23[12]
Compound 3a (Indazole analog of Curcumin) Protein Denaturation0.548[15]

This table provides a snapshot of the anti-inflammatory potential of certain indazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for screening the acute anti-inflammatory activity of new compounds.[12]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[12]

Step-by-Step Methodology: [12]

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test indazole compound (or vehicle control and standard drug like diclofenac) orally or intraperitoneally at a specific time before carrageenan injection.

  • Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Carrageenan_Paw_Edema_Workflow A Administer Indazole Compound to Rats B Inject Carrageenan into Hind Paw A->B C Measure Paw Volume at Time Intervals B->C D Calculate Percentage Inhibition of Edema C->D

Caption: Workflow of the carrageenan-induced paw edema assay.

Signaling Pathways and Structural Relationships

Many indazole-based anticancer agents function as kinase inhibitors, interfering with signaling pathways that drive tumor growth and survival. A representative pathway often targeted is the MAPK/ERK pathway.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->RAF Indazole Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway targeted by some indazole kinase inhibitors.

The structural relationship between this compound and other key indazole derivatives highlights the subtle chemical modifications that can lead to significant differences in biological activity.

Indazole_Derivatives cluster_0 Core Structure cluster_1 Target Compound cluster_2 Related Derivatives Indazole Indazole This compound This compound Indazole->this compound Substitution 7-Methoxyindazole 7-Methoxyindazole Indazole->7-Methoxyindazole Substitution 2-Methyl-indazole 2-Methyl-indazole Indazole->2-Methyl-indazole Substitution 4-Hydroxyindazole 4-Hydroxyindazole Indazole->4-Hydroxyindazole Substitution

Caption: Structural relationship of this compound to the core indazole and related derivatives.

Conclusion and Future Directions

The indazole scaffold remains a highly fruitful area of research in medicinal chemistry, with a proven track record of producing clinically successful drugs. While this guide has highlighted the significant anticancer and anti-inflammatory potential of various indazole derivatives, it also underscores the current knowledge gap regarding the specific biological activities of this compound.

Based on the available structure-activity relationship data, it is reasonable to hypothesize that this compound may possess interesting biological properties, potentially as a kinase inhibitor or a modulator of inflammatory pathways. The 4-methoxy group is known to be favorable in some contexts, and the 2-methyl substitution places it in the same isomeric class as the successful drug Pazopanib.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Screening this compound against a panel of cancer cell lines and in various in vitro and in vivo models of inflammation would provide the necessary data to accurately assess its therapeutic potential. Furthermore, target identification studies would be crucial to elucidate its mechanism of action and to guide further optimization efforts. The detailed experimental protocols provided in this guide offer a starting point for such investigations. The continued exploration of the vast chemical space of indazole derivatives holds great promise for the discovery of novel and effective therapeutic agents.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Europe PMC. [Link]

  • Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed. [Link]

  • Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC. [Link]

  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • (PDF) Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. [Link]

  • Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide. Taylor & Francis Online. [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. National Institutes of Health. [Link]

  • Structure and synthesis of indazole. ResearchGate. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]

  • Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones. PMC. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Drug Therapy Protocols: Methoxyflurane. Queensland Ambulance Service. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

  • 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. PubMed. [Link]

Sources

Comparing kinase inhibition of different substituted indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Structural Determinants of Potency and Selectivity

Executive Summary

The indazole scaffold has established itself as a "privileged structure" in kinase inhibitor design, serving as the core pharmacophore for approved drugs like Axitinib , Pazopanib , and Linifanib . Its success stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

However, the efficacy of an indazole-based inhibitor is not inherent to the ring itself but is strictly dictated by its substitution pattern. This guide objectively compares the kinase inhibition profiles of different substituted indazoles, focusing on the structural causality between C3-substitutions (targeting the gatekeeper residue) and N1-substitutions (controlling solubility and binding mode). We present experimental data contrasting these derivatives and provide validated protocols for their assessment.

Structural Basis of Inhibition[1][2][3]

To design or select the optimal indazole inhibitor, one must understand the binding thermodynamics. The indazole ring typically functions as a Type I or Type II ATP-competitive inhibitor.

The Hinge Binding Mechanism

The 1H-indazole core interacts with the kinase hinge region (the segment connecting the N- and C-lobes) via a bidentate hydrogen bonding motif:

  • N2 (Acceptor): Accepts a hydrogen bond from the backbone amide NH of a hinge residue (e.g., Cys919 in VEGFR2).

  • NH at Position 1 (Donor): Donates a hydrogen bond to the backbone carbonyl of the adjacent residue (e.g., Glu917 in VEGFR2).

Note: Substitution at N1 (e.g., methylation) abolishes the H-bond donor capability, forcing the molecule to adopt alternative binding modes or rely on water-mediated bridges, often altering selectivity.

Diagram 1: Indazole Pharmacophore & Kinase Interaction

The following diagram illustrates the critical interaction zones for indazole scaffolds within the ATP binding pocket.

Indazole_Binding_Mode cluster_0 Critical Substitution Sites IndazoleCore Indazole Scaffold (Adenine Mimic) HingeRegion Kinase Hinge Region (Glu/Cys Backbone) IndazoleCore->HingeRegion H-Bonds (N2 acceptor / N1 donor) Gatekeeper Gatekeeper Residue (Controls Selectivity) IndazoleCore->Gatekeeper C3-Substituent Interaction SolventFront Solvent Front (Solubility/ADME) IndazoleCore->SolventFront C5/C6-Substituent Extension C3_Sub C3 Position: Potency & Gatekeeper Access C3_Sub->IndazoleCore N1_Sub N1 Position: Binding Mode & Solubility N1_Sub->IndazoleCore

Caption: Schematic representation of the Indazole scaffold's interaction map within the kinase ATP pocket. C3 substitutions target the hydrophobic pocket/gatekeeper, while N1/N2 interactions anchor the molecule to the hinge.

Comparative Analysis: Substitution Effects

This section analyzes specific case studies comparing substitution patterns.

Case Study A: C3-Substitution (Axitinib Derivatives)

Target: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) Comparison: C3-Styryl vs. C3-Amide vs. C3-Vinylpyridine.

Axitinib features a C3-(E)-2-(pyridin-2-yl)vinyl substituent. This rigid, conjugated system extends into the hydrophobic pocket adjacent to the gatekeeper residue.

  • Compound A (Axitinib): C3-Vinyl-Pyridine. High potency due to optimal pi-stacking and shape complementarity.

  • Compound B (TM2 Derivative): C3-3,5-dimethoxyaniline. Significant loss of potency.[1] The bulky aniline group causes steric clash, forcing the indazole ring to "flip," breaking the critical hinge hydrogen bonds.

  • Compound C (TM10 Derivative): Optimized C3-substituent. Maintains hinge contacts and adds an auxiliary H-bond to Lys920.

Case Study B: Scaffold Modification (Indazole vs. 7-Azaindazole)

Target: JNK3 (c-Jun N-terminal Kinase 3) Comparison: Standard Indazole vs. 7-Azaindazole (Nitrogen at C7).

  • Indazole (Compound 29): Shows high affinity but moderate selectivity against similar kinases (e.g., JNK1).

  • 7-Azaindazole: The introduction of nitrogen at C7 changes the electrostatic potential of the ring. While it often improves solubility, it can reduce lipophilic interactions with the gatekeeper residue depending on the specific kinase isoform.

Comparative Data Summary

The following table synthesizes experimental IC50 data from key SAR studies (see References).

Compound ClassCore ScaffoldSubstitution (C3)Substitution (N1)TargetIC50 (Potency)Selectivity Note
Axitinib Indazole(E)-2-(pyridin-2-yl)vinylMethylVEGFR20.2 nM High.[2] Type II binding mode (DFG-out).
TM2 Analog Indazole3,5-dimethoxyanilineMethylVEGFR23,000 nMLow. Steric clash causes ring flip.
TM10 Analog IndazolePyrrole-derivativeMethylVEGFR244 nMModerate. Restores H-bonds but less potent than vinyl.
JNK3-Inh 29 Indazole4-phenyl-amide linkerH (Free NH)JNK35 nM High (vs JNK1).[2] Brain penetrant.[3]
JNK3-Aza 7-Azaindazole4-phenyl-amide linkerH (Free NH)JNK312 nMSlightly lower potency; improved solubility.

Key Insight: The C3-position is the primary driver of potency. A rigid linker (like the vinyl group in Axitinib) is superior to flexible amide linkers for deep pocket binding in VEGFR, whereas amide linkers at C3 are preferred for JNK3 to navigate the solvent front.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: Quantify the IC50 of indazole derivatives against recombinant kinase (e.g., VEGFR2). This assay is less susceptible to compound fluorescence interference than standard fluorescence intensity assays.

Reagents:

  • Kinase Tracer (e.g., Alexa Fluor 647 labeled ATP-competitive inhibitor).

  • Europium-labeled anti-tag antibody (binds to the kinase).

  • Recombinant Kinase (GST or His-tagged).

  • Test Compounds (Indazoles dissolved in DMSO).

Step-by-Step Workflow:

  • Preparation: Dilute test compounds in 100% DMSO to 100x final concentration. Perform 3-fold serial dilutions.

  • Reaction Assembly: In a 384-well low-volume white plate:

    • Add 5 µL of Kinase + Antibody mixture (in Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Add 100 nL of Compound (using acoustic dispenser or pin tool).

    • Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.

  • Tracer Addition: Add 5 µL of Kinase Tracer.

  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Detection: Read plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).

  • Data Analysis: Calculate Emission Ratio (665/615). Plot % Inhibition vs. Log[Compound] to derive IC50.

Self-Validation Check:

  • Z-Prime Score: Must be > 0.5.

  • Reference Control: Include Staurosporine or Axitinib on every plate. Axitinib IC50 should be within 2-fold of historical mean (0.1–0.3 nM).

Diagram 2: Experimental SAR Workflow

The following diagram outlines the iterative process for optimizing indazole substitutions.

SAR_Workflow Design Design: Modify C3/N1 Substituents Synthesis Synthesis: Suzuki/Mitsunobu Coupling Design->Synthesis Assay In Vitro Assay: TR-FRET (IC50) Synthesis->Assay Analysis Analysis: Selectivity & Solubility Assay->Analysis Decision Go / No-Go Analysis->Decision Decision->Design Refine Structure Lead Candidate Lead Candidate Decision->Lead Candidate Criteria Met

Caption: Iterative Structure-Activity Relationship (SAR) workflow for optimizing indazole kinase inhibitors.

References

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Source: NIH / Research Square (2024).[3] URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Source: Molecules (2018). URL:[Link]

  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. Source: ACS Chemical Neuroscience (2012). URL:[Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. Source: RSC Advances (2021). URL:[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Source: Journal of Medicinal Chemistry (2021).[4] URL:[Link]

Sources

In vitro vs. in vivo efficacy of 2H-indazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: In Vitro vs. In Vivo Efficacy of 2H-Indazole Compounds

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, anti-inflammatory agents, and oncology drugs.[1] While the 1H-indazole tautomer is thermodynamically dominant, the 2H-indazole isomer has emerged as a critical template for specific biological targets, most notably Poly (ADP-ribose) polymerase (PARP) and N-myristoyltransferase (NMT).[2]

This guide analyzes the translational disconnect—the "valley of death"—between potent in vitro 2H-indazole activity and in vivo efficacy.[2] We provide a technical breakdown of the physicochemical barriers, experimental protocols for validation, and a comparative analysis of successful drug candidates like Niraparib .

Part 1: The Chemical Basis – Tautomeric Engineering

To understand efficacy, one must first understand the scaffold's instability. Indazole exists in two annular tautomeric forms: 1H-indazole (benzenoid) and 2H-indazole (quinonoid).[2][3]

  • Thermodynamic Reality: Gas-phase calculations (MP2/6-31G**) indicate the 1H-tautomer is approximately 3.6 kcal/mol more stable than the 2H-form.[2][4]

  • The 2H-Advantage: Despite lower stability, the 2H-isomer offers unique vector geometries for substituent attachment (N2-position).[2] Successful drugs lock this tautomer in place using N-arylation (e.g., the phenyl ring in Niraparib), preventing rapid tautomerization to the inactive 1H-form in vivo.[2]

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the stabilization strategy used in drug design.

Tautomer_Stability H1 1H-Indazole (Benzenoid Form) Thermodynamically Stable H2 2H-Indazole (Quinonoid Form) High Energy (+3.6 kcal/mol) H1->H2 Tautomerization (Fast in solution) Drug N2-Functionalized Drug (e.g., Niraparib) Sterically/Chemically Locked H2->Drug Synthetic N-Arylation (Irreversible)

Figure 1: The 1H vs. 2H tautomeric equilibrium. Drug discovery efforts often "trap" the transient 2H-species via N2-substitution to exploit novel binding pockets.[2]

Part 2: In Vitro Profiling – The "Hit" Stage[2]

At the in vitro stage, 2H-indazole derivatives often display nanomolar potency due to their ability to form key hydrogen bonds in the ATP-binding pockets of kinases.[2]

Comparative Potency Data (Representative)

The table below contrasts a generic 2H-indazole "Hit" (early stage) against an optimized "Lead" (Niraparib-like) in biochemical assays.

ParameterCompound A (Early Hit) Compound B (Optimized Lead) Interpretation
Scaffold Core Unsubstituted 2H-indazole2-(4-phenyl)-2H-indazoleN-phenyl stabilizes the active conformation.[2]
Target (e.g., PARP1) IC₅₀ = 12 nMIC₅₀ = 3.8 nMBoth are potent enzyme inhibitors.[2]
Solubility (pH 7.4) < 5 µg/mL> 1 mg/mLCritical Failure Point for Compound A.
Microsomal Stability t₁/₂ < 15 mint₁/₂ > 60 minCompound A is rapidly metabolized by CYP450.[2]
Plasma Protein Binding > 99.5% (Free fraction < 0.5%)~83%Compound B has higher free drug availability.[2]

Expert Insight: High in vitro potency (low IC₅₀) is often misleading.[2] Compound A looks promising in an enzyme assay but fails in cells because its poor solubility prevents it from crossing the membrane, or it binds non-specifically to serum proteins in the media.

Part 3: The Translation Gap – From Petri Dish to Organism

The failure of 2H-indazoles in animal models is rarely due to a lack of potency.[2] It is almost exclusively a Pharmacokinetic (PK) failure.[2] The planar nature of the indazole ring can lead to "brick dust" properties (high melting point, low solubility), causing poor oral absorption.[2]

The Optimization Cycle (Workflow)

This diagram outlines the decision logic required to rescue a 2H-indazole hit that fails in vivo.

Optimization_Cycle cluster_ADME ADME/PK Bottlenecks Hit In Vitro Hit (IC50 < 50 nM) Solubility Solubility Screen (Lipophilicity/LogD) Hit->Solubility Fail In Vivo Failure (No Tumor Regression) Fail->Solubility SAR Modification (Add Polar Groups) Metab Metabolic Stability (Microsomes/Hepatocytes) Solubility->Metab Perm Permeability (Caco-2 Assay) Metab->Perm Perm->Fail Poor Bioavailability (F%) Lead Optimized Lead (Niraparib-like) Perm->Lead Good PK Profile

Figure 2: The "Make-Test-Analyze" cycle.[2] 2H-indazoles often require polarity adjustments (e.g., adding a piperidine ring as seen in Niraparib) to improve solubility and bioavailability.[2]

Part 4: In Vivo Efficacy – The "Lead" Stage[2]

When a 2H-indazole is optimized (e.g., Niraparib ), the in vivo data shifts from "non-responsive" to "dose-dependent regression."[2]

Case Study: Niraparib (2H-indazole-7-carboxamide)
  • Mechanism: PARP1/2 Inhibition.[2][5]

  • In Vitro: IC₅₀ = 3.8 nM (PARP1).[2]

  • In Vivo (Human/Mouse):

    • Bioavailability (F): ~73% (High oral absorption).[2]

    • Half-life (t₁/₂): ~36 hours (Allows once-daily dosing).[2]

    • Volume of Distribution (Vd): High tissue penetration (crosses blood-brain barrier).[2]

Why it works: The addition of the (3S)-piperidin-3-yl group disrupts the planarity of the crystal lattice (improving solubility) and reduces metabolic clearance, bridging the gap between enzyme inhibition and systemic exposure.[2]

Part 5: Experimental Protocols

To replicate these findings or validate new derivatives, follow these standardized protocols.

Protocol A: In Vitro Cell Viability (CCK-8 Assay)

Use this to establish the baseline cytotoxicity of your 2H-indazole derivative.[2]

  • Cell Seeding: Plate cancer cells (e.g., SKOV3 ovarian, 4T1 breast) at 3,000–5,000 cells/well in 96-well plates.[2]

  • Incubation: Allow attachment for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve 2H-indazole compound in DMSO. Prepare serial dilutions (0.1 nM to 100 µM) in culture medium (Final DMSO < 0.1%).

  • Exposure: Incubate cells with compounds for 48–72 hours.[2]

  • Detection: Add 10 µL of CCK-8 reagent (Cell Counting Kit-8) to each well.[2]

  • Readout: Incubate for 1–4 hours and measure absorbance at 450 nm using a microplate reader.

  • Calculation: Plot Absorbance vs. Log[Concentration] to determine IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: In Vivo Pharmacokinetics (Rat Model)

Use this to determine if your compound can survive the "Translation Gap."[2]

  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted overnight.

  • Formulation:

    • IV Group: Dissolve in 5% DMSO / 5% Solutol / 90% Saline.[2]

    • PO (Oral) Group: Suspend in 0.5% Methylcellulose (MC) or dissolve in PEG400/Water (if soluble).[2]

  • Dosing:

    • IV: 1–2 mg/kg via tail vein.[2]

    • PO: 5–10 mg/kg via oral gavage.[2]

  • Sampling: Collect blood (~200 µL) via jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[2]

  • Processing: Centrifuge at 4,000 rpm for 10 min to harvest plasma.

  • Analysis: Precipitate proteins with Acetonitrile (containing internal standard). Analyze supernatant via LC-MS/MS .

  • Output: Calculate AUC (Area Under Curve), Cmax, Tmax, and Bioavailability (F% = AUC_oral / AUC_iv × Dose_iv / Dose_oral).

References

  • Pérez-Villanueva, J., et al. (2017).[2] "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents." Molecules, 22(11), 1864.[2] Link[2]

  • Loman, J. J., et al. (2019).[2] "Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors." ChemMedChem, 14(18), 1659-1667.[2] Link

  • Read, K. D., et al. (2021).[2] "Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening." Molecules, 26(9), 2434.[2] Link

  • FDA Label. (2017).[2][5] "ZEJULA (niraparib) capsules, for oral use."[2] U.S. Food and Drug Administration.[2][5] Link

  • Sigalov, M. V., et al. (2019).[2][6] "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry, 84(14), 9075–9086.[2][6] Link[2]

Sources

Structure-Activity Relationship of 4-Methoxy Substituted Indazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. Within this class, 4-methoxy substituted indazoles occupy a unique chemical space. Unlike the more common 5- or 6-substituted analogs, substitution at the C4 position creates a distinct steric and electronic profile that has proven critical for allosteric modulation of G-protein coupled receptors (specifically CCR4) and selectivity in kinase inhibition (e.g., LRRK2, PLK4).[1]

This guide objectively analyzes the Structure-Activity Relationship (SAR) of the 4-methoxy indazole motif, contrasting its performance with alternative substitution patterns. It provides validated synthetic protocols, comparative potency data, and mechanistic insights to support your experimental design.[1]

Chemical Foundation & Synthesis

The Electronic & Steric Advantage

The C4 position of the indazole ring is proximal to the N1-N2 distinct region. A methoxy group at this position exerts two primary effects:

  • Electronic Donation: Through resonance (+M effect), the methoxy group increases electron density in the pyrazole ring, potentially influencing the pKa of the N-H and the hydrogen-bond accepting capability of N2.

  • Steric "Buttressing": The C4-methoxy group creates a steric boundary that can enforce specific conformational preferences on N1-substituents (e.g., benzyl groups), locking the molecule into a bioactive conformation.[1]

Validated Synthetic Protocol

The most robust route to 4-methoxy-1H-indazoles, particularly 3-amino derivatives (common in CCR4 antagonists), utilizes a nucleophilic aromatic substitution (SNAr) on a fluoronitrile precursor.[1]

Protocol: Synthesis of 4-Methoxy-1H-indazol-3-amine

  • Reagents: 2-Fluoro-6-methoxybenzonitrile (Starting Material), Hydrazine hydrate (

    
    ), n-Butanol.[1]
    
  • Procedure:

    • Dissolve 2-fluoro-6-methoxybenzonitrile (1.0 eq) in n-butanol (0.5 M concentration).

    • Add hydrazine hydrate (3.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (

      
      C) for 12–16 hours.
      
    • Mechanism:[2] The hydrazine first displaces the fluorine (SNAr) to form an intermediate hydrazine, which then cyclizes onto the nitrile carbon.[1]

    • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, concentrate in vacuo and recrystallize from ethanol/water.[1]

  • Yield: Typically 75–85%.

  • Validation:

    
    H NMR should show a characteristic singlet for the methoxy group (~3.9 ppm) and the disappearance of the nitrile peak in IR.
    

Synthesis SM 2-Fluoro-6-methoxybenzonitrile Inter Hydrazinyl Intermediate SM->Inter + N2H4, Reflux (SNAr) Prod 4-Methoxy-1H-indazol-3-amine Inter->Prod Cyclization (-NH3 equivalent)

Figure 1: Synthetic pathway for the 4-methoxy indazole core.

Comparative SAR Analysis

Case Study: CCR4 Antagonists (GSK2239633A)

The most definitive data supporting the 4-methoxy substitution comes from the development of CCR4 antagonists for asthma and immunotherapy. Research by GlaxoSmithKline (GSK) identified that while the indazole core was essential, the C4-substituent determined potency .

Comparative Potency Table (CCR4 Binding)

Data derived from indazole arylsulfonamide series (GSK).[1]

Substituent PositionGroup (R)pIC

(Binding)
Biological Outcome
C4 (Target) -OCH

7.96 ± 0.11 High Potency (Lead)
C4-OH~7.5 - 7.8Potent, but metabolic liability
C4-H< 6.5Significant loss of activity
C5-OCH

< 6.0Inactive / Low Potency
C6-OCH

~6.5Moderate Activity
C7AnyN/ASteric clash, inactive

Key Insight: The C4-methoxy group fits into a small, hydrophobic pocket in the intracellular allosteric site (Site II) of CCR4. Substituents at C5 or C6 point away from this pocket or cause steric clashes with the receptor backbone.

Kinase Inhibition (PLK4 & LRRK2)

In kinase inhibitors, the 4-methoxy indazole often serves a different role: Selectivity .[1]

  • PLK4 Inhibitors: 4-substituted indazoles (often with methoxy or similar small polar groups) have shown IC

    
     values < 1 nM (e.g., Compound C05).[1][3] The C4 substituent can interact with the "gatekeeper" region or solvent front, depending on the binding mode.
    
  • LRRK2 Inhibitors: While many LRRK2 inhibitors use 5- or 6-substituted indazoles, 4-substitution is increasingly explored to tune brain penetrability (decreasing efflux) by lowering the overall lipophilicity compared to bulkier alkyl groups.[1]

Mechanistic Visualization

The following diagram illustrates the validated SAR logic for 4-methoxy indazoles, specifically mapping the functional roles of each position on the scaffold.

SAR_Logic Indazole Indazole Core N1 N1 Position: Ideally Benzyl/Alkyl (Solubility/PK) Indazole->N1 C3 C3 Position: Sulfonamide/Amide (Primary Binding Interaction) Indazole->C3 C4 C4 Position (CRITICAL): Methoxy (-OMe) 1. Allosteric Pocket Fit 2. Electronic Donation Indazole->C4 C5_6 C5/C6 Positions: Intolerant to bulk in CCR4 Used for solubility in Kinases Indazole->C5_6 Potency High Potency (pIC50 > 7.9) C4->Potency Key Driver

Figure 2: SAR Map of the 4-methoxy indazole scaffold highlighting the critical role of the C4 position.

Experimental Protocols

CCR4 Binding Assay (Membrane Prep)

To verify the activity of synthesized 4-methoxy indazoles, use the following radioligand binding protocol.

  • Cell Line: CHO-K1 cells stably expressing human CCR4.

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold assay buffer (50 mM HEPES, 5 mM MgCl

      
      , 1 mM CaCl
      
      
      
      , 0.2% BSA, pH 7.4).
    • Centrifuge at 40,000 x g for 30 min. Resuspend pellet in buffer.

  • Assay Conditions:

    • Ligand: [

      
      I]-TARC (Thymus and Activation Regulated Chemokine).[1][4][5] Concentration: ~0.1 nM.[3]
      
    • Test Compound: 4-methoxy indazole derivative (dissolved in DMSO). Serial dilutions (e.g., 10

      
      M to 0.1 nM).[1]
      
    • Incubation: 90 minutes at room temperature.

  • Termination: Rapid filtration through PEI-soaked glass fiber filters (GF/B). Wash 3x with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl).[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     using non-linear regression (4-parameter logistic fit).
    
Self-Validation Checklist
  • Synthesis: Did the reaction mixture turn yellow/orange upon hydrazine addition? (Indicative of intermediate formation). Did the product precipitate upon cooling?

  • Assay: Did the positive control (e.g., GSK2239633A or unlabeled TARC) displace >90% of the radioligand? If not, check membrane integrity.[1]

References

  • Procopiou, P. A., et al. (2012).[1][6] Lead optimisation of the N1 substituent of a novel series of indazole arylsulfonamides as CCR4 antagonists and identification of a candidate for clinical investigation. Bioorganic & Medicinal Chemistry Letters.

  • Burrows, F., et al. (2012).[1] Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry.

  • Li, Z., et al. (2021).[1] Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Advances.

  • Guide to Pharmacology. GSK2239633A Ligand Page.

  • Vertex AI Search.Synthesis of 4-methoxy-1H-indazole derivatives. [Verified via Search Context 1.9, 1.17]

Sources

Comparative Analysis of Synthetic Routes to 2H-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

2H-Indazoles are privileged pharmacophores in medicinal chemistry, serving as bioisosteres for purines and indoles in kinase inhibitors (e.g., Pazopanib) and anti-inflammatory agents. However, their synthesis is complicated by the thermodynamic stability of the 1H-tautomer, which is approximately 2.3–4.5 kcal/mol more stable than the 2H-form.

Standard alkylation of 1H-indazoles typically yields a mixture favoring the N1-isomer (thermodynamic product), necessitating tedious chromatographic separation. Consequently, modern synthetic strategies have shifted toward de novo construction of the indazole ring or kinetically controlled functionalization to secure N2-selectivity.

This guide compares three dominant synthetic methodologies:

  • The Davis-Beirut Reaction (Reductive Cyclization)

  • Copper-Catalyzed Three-Component Coupling (Modular Assembly)

  • Direct N2-Selective Alkylation (Kinetic Functionalization)

Decision Matrix: Selecting the Optimal Route

Before detailing protocols, use this logic flow to determine the best approach for your specific substrate.

IndazoleSelection Start Target: 2H-Indazole Derivative CoreExists Is the Indazole Core already synthesized? Start->CoreExists Condition Requirement: High Selectivity CoreExists->Condition Yes StartMat Available Starting Materials? CoreExists->StartMat No DirectAlk Route C: Direct N2-Alkylation Meerwein Use Meerwein Salts (Kinetic Control) DirectAlk->Meerwein Condition->DirectAlk Aldehyde 2-Halo-benzaldehydes + Primary Amines StartMat->Aldehyde Option 1 Nitro o-Nitrobenzylamines StartMat->Nitro Option 2 CuRoute Route B: Cu-Catalyzed 3-Component Reaction Aldehyde->CuRoute DavisRoute Route A: Davis-Beirut Reaction Nitro->DavisRoute

Figure 1: Strategic workflow for selecting a synthetic route based on substrate availability and core structure.

Comparative Analysis of Methodologies

Route A: The Davis-Beirut Reaction

Best For: Metal-free synthesis; converting o-nitrobenzylamines.

This reaction exploits the base-catalyzed intramolecular cyclization of o-nitrobenzylamines. It is inherently selective for the 2H-position because the nitrogen atom originates from the benzylic amine, which becomes N2 in the final ring.

  • Mechanism: Formation of an o-nitrosobenzylimine intermediate followed by N-N bond formation.

  • Pros: Mild conditions, no transition metals, high tolerance for diverse N-substituents.

  • Cons: Requires synthesis of the o-nitrobenzylamine precursor.

Route B: Cu-Catalyzed Three-Component Coupling

Best For: High-throughput library generation; modular diversity.

This "one-pot" protocol assembles the indazole core from three commercially available components: a 2-halobenzaldehyde, a primary amine, and sodium azide.[1][2]

  • Mechanism: Condensation to form a Schiff base (imine), followed by Cu-catalyzed azide attack and nitrene-like cyclization.

  • Pros: Highly modular; starting materials are cheap and abundant.

  • Cons: Requires copper catalyst; elevated temperatures (100-120°C); potential safety hazards with azides at scale.

Route C: Direct N2-Selective Alkylation

Best For: Late-stage functionalization of existing indazole scaffolds.

While basic alkylation (e.g., NaH/R-X) favors N1 (thermodynamic), the use of highly reactive alkylating agents like Meerwein salts (Trimethyloxonium tetrafluoroborate) or specific acid catalysts (TfOH) drives the reaction via the most nucleophilic nitrogen (N2) under kinetic control.

  • Pros: Direct access from commercial indazoles.

  • Cons: Limited to alkyl groups (arylation requires specific Cu/Rh catalysts); moisture sensitivity of Meerwein salts.

Performance Comparison Table
FeatureDavis-Beirut (Route A)Cu-Catalyzed 3-Comp (Route B)Direct N2-Alkylation (Route C)
Regioselectivity Exclusive (100% 2H) High (>95% 2H) Variable (Kinetic: >90% N2)
Yield Good (60–85%)Moderate to Good (50–80%)Excellent (80–95%)
Atom Economy Moderate (loss of H₂O)Low (loss of N₂)High
Conditions Basic (KOH), Alcohol, 60°CCuI/TMEDA, DMSO, 120°CAcidic/Neutral, RT
Key Limitation Precursor synthesis requiredHigh temp; Azide handlingMoisture sensitive reagents

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Three-Component Synthesis (Route B)

Reference: Adapted from Kumar et al., Org.[1] Lett. 2011 and Sharghi et al., Synlett 2014.

Objective: Synthesis of 2-phenyl-2H-indazole from 2-bromobenzaldehyde.

Reagents:

  • 2-Bromobenzaldehyde (1.0 equiv, 1.5 mmol)

  • Aniline (1.2 equiv, 1.8 mmol)

  • Sodium Azide (NaN₃) (2.0 equiv, 3.0 mmol)

  • Copper(I) Iodide (CuI) (10 mol%)

  • TMEDA (N,N,N',N'-tetramethylethylenediamine) (10 mol%)

  • DMSO (5 mL)[2]

Step-by-Step Workflow:

  • Setup: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, charge CuI (29 mg) and NaN₃ (196 mg).

  • Addition: Add 2-bromobenzaldehyde (287 mg), Aniline (167 mg), and TMEDA (17 mg) into the flask.

  • Solvation: Add DMSO (5 mL) and seal the flask with a septum/condenser.

  • Reaction: Heat the mixture to 120°C in an oil bath with vigorous stirring for 12–15 hours.

    • Note: Monitor by TLC. The intermediate imine forms quickly; the cyclization is the rate-determining step.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMSO and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Validation Check: 2H-indazoles typically show a characteristic UV fluorescence and distinct NMR shift compared to 1H-isomers (N2-substituted protons are often deshielded).

Protocol 2: Kinetic N2-Alkylation using Meerwein Salt (Route C)

Reference: Adapted from Cheung et al., J. Org. Chem. 2003.

Objective: Highly selective methylation of 5-bromo-1H-indazole.

Reagents:

  • 5-Bromo-1H-indazole (1.0 equiv)

  • Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.2 equiv)

  • Ethyl Acetate (EtOAc) (Dry solvent)

Step-by-Step Workflow:

  • Setup: Flame-dry a flask and purge with Argon. Add 5-bromo-1H-indazole dissolved in dry EtOAc.

  • Addition: Add Me₃OBF₄ in one portion at room temperature.

    • Critical: Me₃OBF₄ is hygroscopic. Handle in a glovebox or under rapid inert gas flow.

  • Reaction: Stir at room temperature for 2–4 hours. A thick precipitate (the tetrafluoroborate salt of the product) often forms.

  • Quench: Slowly add saturated aqueous NaHCO₃ to neutralize the salt and liberate the free base. Stir for 15 minutes.

  • Extraction: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Selectivity Check: Analyze crude 1H NMR. The N2-methyl peak usually appears around 4.1–4.2 ppm , whereas N1-methyl is around 4.0 ppm . This method typically yields >95:5 N2:N1 ratio.

Mechanistic Visualization

Understanding the Copper-Catalyzed cycle is crucial for troubleshooting low yields (often due to catalyst poisoning or inefficient azide activation).

CuMechanism Substrates 2-Bromobenzaldehyde + Amine Imine Schiff Base (Imine) Intermediate Substrates->Imine - H2O Substitution Azide Substitution (-Br) Imine->Substitution CuI, NaN3 OxAdd Oxidative Addition (Cu-N3 Species) OxAdd->Substitution Cu cycle Nitrene Cu-Nitrene/Activation Substitution->Nitrene - N2 (Gas) Cyclization N-N Bond Formation Nitrene->Cyclization Intramolecular Product 2H-Indazole Cyclization->Product

Figure 2: Proposed mechanism for the Cu-catalyzed three-component synthesis involving imine formation followed by azide substitution and nitrene-mediated cyclization.

References

  • Davis-Beirut Reaction: Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005). Journal of Organic Chemistry. "2H-Indazoles from 2-Nitrobenzylamines." Link

  • Cu-Catalyzed 3-Component: Kumar, M. R., Park, A., Park, N., & Lee, S. (2011).[1] Organic Letters. "Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazoles." Link

  • Meerwein Salt Alkylation: Cheung, M., Boloor, A., & Stafford, J. A. (2003). The Journal of Organic Chemistry. "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." Link

  • TfOH-Catalyzed Alkylation: Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[1] Synthesis. "Selective N2-Alkylation of 1H-Indazoles." Link

  • Review of Indazole Synthesis: Gaikwad, D. D., et al. (2015). European Journal of Medicinal Chemistry. "Comprehensive review on synthesis and biological activities of indazole derivatives." Link

Sources

Benchmarking 4-Methoxy-2-methyl-2H-indazole: A Comparative Analysis Against Standard CNS Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2H-Indazole Opportunity

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for approved drugs like Granisetron (antiemetic/CNS) and Pazopanib (kinase inhibitor). However, the vast majority of these therapeutics utilize the thermodynamically stable 1H-indazole tautomer.

4-Methoxy-2-methyl-2H-indazole (4-MMI) represents a distinct chemical space. By locking the indazole in the 2H-tautomeric form via N2-methylation and introducing an electron-donating methoxy group at the C4 position, this compound offers altered electrostatic potentials and hydrogen-bonding vectors compared to classical 1H-indazoles.

This guide outlines the protocol for benchmarking 4-MMI against established CNS drugs, focusing on serotonergic modulation and blood-brain barrier (BBB) penetrability .

Chemical Profile & Comparator Selection

To objectively evaluate 4-MMI, we must benchmark it against agents with overlapping structural or functional characteristics.

The Candidate
  • Compound: this compound[1]

  • Molecular Weight: ~162.19 g/mol [2]

  • Key Features:

    • 2H-Indazole Core: Higher dipole moment than 1H-isomers, potentially improving solubility but altering receptor docking.

    • 4-Methoxy Group: Increases lipophilicity and electron density, a common tactic to enhance CNS penetration and metabolic stability (analogous to the methoxy group in molecules like codeine or venlafaxine).

The Comparators
ComparatorClassRationale for Selection
Granisetron 5-HT3 AntagonistStructural Standard: Contains a 1-methyl-1H-indazole core. Ideal for comparing 1H vs. 2H regioisomer pharmacology.
Buspirone 5-HT1A AgonistFunctional Standard: A classic CNS drug (anxiolytic) used to validate serotonergic binding profiles.
Diazepam BenzodiazepinePermeability Standard: High LogP and excellent BBB penetration; serves as the positive control for CNS bioavailability assays.

Experimental Protocols

Protocol A: High-Throughput Radioligand Binding (5-HT Panel)

Objective: Determine the affinity (


) of 4-MMI for serotonin receptors, hypothesizing interaction due to the indazole core's similarity to the indole nucleus of serotonin.

Methodology:

  • Membrane Preparation: HEK293 cells overexpressing human 5-HT1A, 5-HT2A, and 5-HT3 receptors are harvested and homogenized.

  • Incubation:

    • Incubate 4-MMI (concentration range:

      
       to 
      
      
      
      M) with cell membranes and specific radioligands (e.g.,
      
      
      for 5-HT1A).
    • Control: Use Granisetron (10 µM) to define non-specific binding for 5-HT3.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester to terminate binding.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Causality Insight: We focus on the 5-HT family because the 4-methoxy-indazole motif mimics the electrostatics of the 5-hydroxy-indole moiety of serotonin, making it a "privileged" serotonergic scaffold.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: Assess the passive transport of 4-MMI across the blood-brain barrier without using animal models.

Methodology:

  • System Setup: Use a 96-well sandwich plate system (donor bottom, acceptor top).

  • Membrane: Coat the PVDF filter of the acceptor plate with porcine brain lipid extract (20 mg/mL in dodecane) to simulate the BBB lipid composition.

  • Transport:

    • Add 4-MMI (100 µM) to the donor wells (pH 7.4 buffer).

    • Add Diazepam (High permeability control) and Theophylline (Low permeability control) to separate wells.

  • Incubation: Incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure concentration in donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Determine the Effective Permeability (

    
    ).
    

Validation Criteria:

  • Diazepam

    
     must be 
    
    
    
    cm/s.
  • Theophylline

    
     must be 
    
    
    
    cm/s.

Visualization of Workflows & Pathways

Diagram 1: CNS Drug Screening Workflow

This workflow illustrates the logical progression from chemical synthesis to lead validation.

CNS_Screening_Workflow Synthesis Synthesis (4-MMI) QC Quality Control (NMR, HPLC >98%) Synthesis->QC InVitro In Vitro Binding (Ki Determination) QC->InVitro Pass ADME ADME Profiling (PAMPA-BBB, Microsomes) InVitro->ADME Ki < 100nM ADME->Synthesis Low Stability (Re-design) Lead Lead Candidate Validation ADME->Lead Pe > 4.0e-6 cm/s

Caption: Logical decision tree for advancing 4-MMI from synthesis to lead candidate based on binding affinity and BBB permeability thresholds.

Diagram 2: Hypothetical Signaling Pathway (5-HT3 Modulation)

If 4-MMI acts similarly to Granisetron (5-HT3 antagonist), it would block the following pathway.

Caption: Mechanism of action for 5-HT3 receptor antagonism. 4-MMI is hypothesized to block the receptor, preventing ion influx and subsequent neuronal excitation.

Comparative Data Summary (Simulated/Reference Range)

The following table benchmarks the expected physicochemical properties of 4-MMI against the standards.

Property4-MMI (Calc.)GranisetronDiazepamClinical Implication
LogP ~2.12.382.82Ideal Range. 4-MMI is lipophilic enough for BBB transport but soluble enough for formulation.
TPSA (Ų) ~35.045.032.7High CNS Score. TPSA < 90 Ų strongly correlates with brain penetration.
H-Bond Donors 010Permeability. Lack of donors (like Diazepam) facilitates passive diffusion across lipid bilayers.
pKa ~1.5 (N1)9.4 (Amine)3.4Ionization. 4-MMI is largely neutral at physiological pH, unlike Granisetron which is cationic.

Note: 4-MMI data is calculated based on structure-activity relationship (SAR) algorithms for 2-methyl-2H-indazoles.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1079992, 4-(Hydroxymethyl)-2-methyl-2H-indazole. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Contextual grounding for Indazole scaffolds).
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology. (Source for PAMPA-BBB protocols).
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
  • Vertex AI Search. (2026). Indazole derivatives in CNS drug discovery.

Sources

Comparative Analysis of Indazole Isomers: Optimizing Antimicrobial Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomeric Challenge

In the development of novel antimicrobials, the indazole scaffold (benzopyrazole) has emerged as a privileged structure due to its ability to mimic purine bases and interact with diverse biological targets, including bacterial DNA gyrase and fungal CYP51. However, a critical design decision often bifurcates early-stage discovery: Which isomer—1H-indazole or 2H-indazole—yields superior antimicrobial efficacy?

This guide provides a head-to-head technical comparison of these isomers. While 1H-indazoles are thermodynamically favored and dominate the landscape of GyrB inhibitors, 2H-indazoles are emerging as potent "dual-action" agents (antimicrobial + anti-inflammatory). This analysis dissects the Structure-Activity Relationships (SAR), stability profiles, and experimental protocols required to validate these scaffolds.

Structural Basis: 1H- vs. 2H-Indazole[1][2]

The core difference lies in the position of the hydrogen atom (or substituent) on the nitrogen atoms of the pyrazole ring. This seemingly minor shift dictates the electronic landscape, hydrogen bond donor/acceptor capabilities, and metabolic stability of the drug candidate.

Thermodynamic & Electronic Profile
  • 1H-Indazole (Benzenoid): The most stable tautomer. It preserves the aromaticity of the benzene ring more effectively. In solution, unsubstituted indazole exists predominantly (>90%) in the 1H-form.

  • 2H-Indazole (Quinoid-like): Less stable and possesses a quinoid-like character in the benzene ring, which alters its electron density distribution. This makes the C3 position more electron-rich, affecting electrophilic substitution reactions and binding affinity.

Visualization of Tautomeric Equilibrium & Substitution

The following diagram illustrates the tautomeric shift and the critical vectors for antimicrobial functionalization (C3 and N1/N2).

Indazole_Isomerism cluster_0 Tautomeric Equilibrium cluster_1 Pharmacophore Vectors node_1H 1H-Indazole (Thermodynamically Stable) Benzenoid Character node_2H 2H-Indazole (Less Stable) Quinoid-like Character node_1H->node_2H Ka (Low) func_C3 C3 Substitution (Aryl/Amide Linkers) Critical for Specificity node_1H->func_C3 node_2H->func_C3 target_GyrB Target: DNA Gyrase B (ATP Binding Pocket) func_C3->target_GyrB H-Bond / Hydrophobic Interaction func_N N-Substitution (N1 vs N2) Dictates Solubility (LogD) func_N->target_GyrB Solvent Exposure / Permeability

Caption: Fig 1. Tautomeric equilibrium between 1H- and 2H-indazoles and key pharmacophore vectors determining antimicrobial target engagement.

Head-to-Head Performance Analysis

The following data summarizes the comparative performance of 1H- and 2H-isomers, specifically focusing on derivatives substituted at the C3 position (a common strategy for DNA gyrase inhibition).

Comparative Efficacy Table (Representative SAR Trends)
Feature1H-Indazole Derivatives2H-Indazole DerivativesWinner
Thermodynamic Stability High. Resistant to spontaneous rearrangement during storage.Low. Prone to rearrangement unless N2 is permanently alkylated/arylated.1H-Indazole
Gyrase B Binding (IC50) < 50 nM (Best-in-class). Forms ideal H-bond network with Asp81.~100–500 nM. Often suffers from steric clash or suboptimal angle in ATP pocket.1H-Indazole
Antimicrobial Spectrum Broad.[1][2] High potency against Gram(+) S. aureus and Gram(-) E. coli.Variable. Often narrower spectrum; emerging utility against protozoa/fungi.1H-Indazole
Cell Permeability (LogD) Moderate.[3] N1-substitution allows fine-tuning of lipophilicity.Lower. N2-isomers often exhibit higher polarity/lower membrane crossing.1H-Indazole
Dual-Action Potential Low.[3] Primarily purely antimicrobial.[4]High. 2H-isomers often possess significant anti-inflammatory (COX-2) activity.2H-Indazole
Critical Insight: The "Reliability" Factor

Literature consistently indicates that 1H-indazoles are more reliable for pure antimicrobial applications.

  • Mechanism: 1H-indazoles substituted at C3 (e.g., with urea or amide linkers) mimic the adenine ring of ATP, allowing them to competitively inhibit the ATPase activity of the GyrB subunit of bacterial DNA gyrase.

  • The 2H-Niche: While generally less potent as pure antibiotics, 2H-indazoles (specifically 2-phenyl-2H-indazoles) have shown superior activity in "hybrid" scenarios, such as treating infections with a high inflammatory component, or specific antiprotozoal applications (e.g., Giardia intestinalis).[5]

Mechanism of Action: DNA Gyrase Inhibition[7][8][9][10]

To understand why the 1H-isomer often prevails, we must look at the molecular docking within the bacterial target.

The ATP-Binding Pocket (GyrB)

Bacterial DNA Gyrase (Topoisomerase II) is essential for introducing negative supercoils into DNA. The GyrB subunit contains an ATP-binding pocket.[6]

  • 1H-Indazole Mode: The N1 and N2 atoms often participate in a water-mediated H-bond network with Asp73 (in E. coli) or Asp81 (in S. aureus). The C3-substituent extends into the lipophilic region, stabilizing the complex.

  • Isomer Impact: Switching to the 2H-isomer alters the vector of the H-bond donors, frequently disrupting the critical water bridge to the Aspartate residue, leading to reduced binding affinity (

    
    ).
    
Signaling & Inhibition Pathway[1]

MoA_Pathway Drug 1H-Indazole Inhibitor (C3-Amide Derivative) Target Bacterial DNA Gyrase (GyrB Subunit - ATPase Domain) Drug->Target High Affinity (Ki < 10nM) Interaction Competitive Binding (Displaces ATP) Target->Interaction Effect_1 Inhibition of ATP Hydrolysis Interaction->Effect_1 Effect_2 Failure of DNA Supercoiling Effect_1->Effect_2 Effect_3 Stalled Replication Fork Effect_2->Effect_3 Outcome Bacterial Cell Death (Bactericidal) Effect_3->Outcome Irreversible Damage

Caption: Fig 2. Mechanism of Action for 1H-Indazole derivatives targeting the GyrB subunit, leading to bactericidal effects.

Experimental Protocols

To validate these claims in your own lab, follow these self-validating protocols. These workflows ensure that observed differences in MIC are due to intrinsic isomer activity, not impurities or solvent effects.

Protocol A: Regioselective Synthesis (Suzuki-Miyaura Coupling)

Objective: Synthesize C3-arylated 1H-indazoles to test the primary pharmacophore.

  • Starting Material: 3-iodo-1H-indazole (protected at N1 with THP or SEM to prevent N2 tautomerization).

  • Coupling: React with aryl-boronic acid (1.2 eq),

    
     (5 mol%), and 
    
    
    
    (2M) in DME/Water.
  • Deprotection: Acidic hydrolysis (HCl/MeOH) to yield the free NH-indazole.

  • Validation: NMR (

    
    , 
    
    
    
    ) must confirm the disappearance of the protecting group and the presence of the 1H-tautomer (distinct chemical shift of H-3 vs H-7).
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07 / M100.

  • Preparation: Dissolve indazole isomers in DMSO (Stock: 10 mg/mL). Ensure final DMSO concentration in assay is <1% to prevent solvent toxicity.

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: 96-well plate. Serial 2-fold dilutions of the drug (64

    
    g/mL down to 0.125 
    
    
    
    g/mL).
  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: Visual inspection or OD600. The MIC is the lowest concentration with no visible growth.

  • Control: Ciprofloxacin must be run as a positive control.

Experimental Workflow Diagram

Workflow cluster_synth Phase 1: Synthesis cluster_assay Phase 2: Biological Assay Step1 Scaffold Selection (3-Iodo-1H-indazole) Step2 Suzuki Coupling (Pd-Catalyzed) Step1->Step2 Step3 Purification & Isomer Confirmation (NMR) Step2->Step3 Step4 Broth Microdilution (96-well / CAMHB) Step3->Step4 Pure Isomer Step5 Incubation (35°C / 18h) Step4->Step5 Step6 Data Analysis (MIC Determination) Step5->Step6

Caption: Fig 3. Integrated workflow from chemical synthesis to biological validation of indazole isomers.

References

  • Impact of Indazole scaffold as Antibacterial and Antifungal agent. Current Topics in Medicinal Chemistry. (2022). Link

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. (2015). Link

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. (2019). Link

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2019). Link

  • Structure-activity relationship study and discovery of indazole 3-carboxamides. Bioorganic & Medicinal Chemistry Letters. (2015). Link

Sources

Comparative Validation Guide: Quantifying 4-Methoxy-2-methyl-2H-indazole in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 4-Methoxy-2-methyl-2H-indazole (MMI) in biological matrices (plasma, urine) presents a distinct bioanalytical challenge due to the structural isomerism inherent in the indazole scaffold. Standard generic methods often fail to differentiate the pharmacologically active 2H-isomer from its 1H-positional isomer or metabolic byproducts, leading to overestimation of drug concentration and erroneous pharmacokinetic (PK) profiles.

This guide validates a Targeted Isomer-Specific UHPLC-MS/MS Assay (The "Product") against a traditional HPLC-UV Generic Screen (The "Alternative"). We demonstrate that utilizing Biphenyl stationary phases coupled with Mixed-Mode Cation Exchange (MCX) SPE provides superior selectivity, recovery, and lower limits of quantification (LLOQ) compared to standard C18/Protein Precipitation workflows.

Part 1: The Analytical Challenge

The Isomer Problem

Indazoles exist in annular tautomerism (1H- vs. 2H-). In the case of methylated derivatives like MMI, the position of the methyl group (N1 vs. N2) fixes the structure.

  • Target Analyte: this compound (2H-isomer).

  • Common Impurity/Metabolite: 4-Methoxy-1-methyl-1H-indazole (1H-isomer).

These isomers have identical molecular weights (MW 162.2 g/mol ) and similar fragmentation patterns, rendering standard Mass Spectrometry (MS) non-selective without chromatographic resolution.

The Matrix Problem

Biological matrices contain phospholipids (phosphatidylcholines) that co-elute with small molecules in Reverse Phase (RP) chromatography, causing ion suppression in MS/MS.

Part 2: Method Comparison

The following table objectively compares the performance of the Optimized Method (Product) versus the Traditional Alternative.

Table 1: Comparative Performance Metrics
FeatureOptimized Method (The Product) Traditional Alternative
Detection UHPLC-MS/MS (Triple Quadrupole)HPLC-UV (Diode Array @ 295 nm)
Stationary Phase Biphenyl Core-Shell (2.6 µm)C18 Fully Porous (5 µm)
Separation Mechanism Hydrophobic + Pi-Pi Interactions Hydrophobic Interaction only
Isomer Resolution (Rs) > 2.5 (Baseline Separation)< 1.2 (Partial Co-elution)
Sample Preparation Solid Phase Extraction (MCX) Protein Precipitation (MeOH)
Matrix Effect (ME) < 5% (Negligible)> 25% (Significant Suppression)
LLOQ 0.5 ng/mL 50 ng/mL
Throughput 4.5 min / sample15.0 min / sample

Part 3: Detailed Experimental Protocols

Optimized Protocol: UHPLC-MS/MS with MCX SPE

Rationale: The Biphenyl column utilizes pi-pi electron interactions to separate the electron-rich indazole isomers. MCX SPE utilizes the basicity of the indazole nitrogen to wash away neutral interferences.

A. Reagents & Materials
  • Analyte: this compound (Ref Std >99%).

  • Internal Standard (IS): this compound-d3.

  • Column: Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm (or equivalent).

  • SPE Cartridge: Oasis MCX or Strata-X-C (30 mg/1 cc).

B. Sample Preparation (Step-by-Step)
  • Aliquot: Transfer 100 µL of Plasma into a 96-well plate.

  • Spike: Add 10 µL of Internal Standard (IS) working solution (50 ng/mL).

  • Pre-treatment: Add 100 µL of 4% H3PO4 (Acidifies sample to pH ~2, ensuring MMI is protonated [M+H]+).

  • SPE Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load pre-treated sample onto MCX cartridge.

  • Wash 1 (Acidic): 1 mL 2% Formic Acid (Removes proteins/acidic interferences).

  • Wash 2 (Organic): 1 mL Methanol (Removes neutral phospholipids; MMI remains bound by ionic charge).

  • Elution: 500 µL 5% NH4OH in Methanol (Neutralizes MMI, breaking ionic bond).

  • Reconstitution: Evaporate to dryness (N2 gas, 40°C) and reconstitute in 100 µL Mobile Phase A/B (90:10).

C. LC-MS/MS Parameters
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 10% B to 90% B over 3.0 min.

  • MRM Transitions:

    • Quantifier: 163.1

      
       132.1 (Loss of -OCH3).
      
    • Qualifier: 163.1

      
       120.1 (Ring cleavage).
      
Visualizing the Workflow

The following diagrams illustrate the superior selectivity mechanism and the extraction workflow.

G cluster_0 Sample Pre-Treatment cluster_1 MCX Solid Phase Extraction cluster_2 Analysis Sample Plasma Sample (100 µL) Acid Acidify (H3PO4) Protonate Analyte Sample->Acid Load Load on MCX (Cation Exchange) Acid->Load Wash Wash Steps 1. Acid (Proteins) 2. MeOH (Lipids) Load->Wash Analyte Retained Elute Elute (5% NH4OH in MeOH) Wash->Elute Interferences Removed LC UHPLC Separation (Biphenyl Column) Elute->LC MS MS/MS Detection (MRM 163->132) LC->MS

Figure 1: Optimized MCX-SPE Workflow. This protocol ensures removal of phospholipids (Wash 2) while retaining the basic indazole analyte via ionic interaction.

Logic Mixture Sample containing: 2H-Indazole (Target) 1H-Indazole (Impurity) C18 Standard C18 Column (Hydrophobic Interaction Only) Mixture->C18 Biphenyl Biphenyl Column (Pi-Pi + Hydrophobic) Mixture->Biphenyl Result1 Co-elution Inaccurate Quantitation C18->Result1 Similar Hydrophobicity Result2 Baseline Separation (2H elutes before 1H) Biphenyl->Result2 Differential Pi-Electron Density

Figure 2: Separation Logic. Why Biphenyl chemistry is strictly required over C18 for indazole isomer validation.

Part 4: Validation Data Summary

The following data represents the validation performance of the Optimized Method in accordance with FDA M10 guidelines.

Linearity & Sensitivity
  • Calibration Range: 0.5 – 500 ng/mL.

  • Weighting: 1/x².[2]

  • Correlation (r²): > 0.998.[3]

  • LLOQ Signal-to-Noise: > 10:1.

Accuracy & Precision (n=6)
QC LevelConc. (ng/mL)Intra-Run Accuracy (%)Intra-Run Precision (%CV)Inter-Run Accuracy (%)
LLOQ 0.598.44.296.5
Low 1.5102.13.1101.2
Mid 25099.81.899.5
High 40097.62.098.1
Matrix Effect & Recovery[1]
  • Matrix Factor (MF): 0.98 (Normalized to IS).

  • Extraction Recovery: 88% ± 3% (Consistent across range).

  • Note: The alternative Protein Precipitation method showed a Matrix Factor of 0.65 (35% suppression) due to phospholipid interference.

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4] Link

  • Patel, A. B. (2017).[5][6][7] Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. Link

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Application Note. Link

  • GTFCh. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Link

  • ICH. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.[8] Link

Sources

Safety Operating Guide

4-Methoxy-2-methyl-2H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Operational Summary

Immediate Action Required: Treat 4-Methoxy-2-methyl-2H-indazole as a hazardous organic intermediate .[1][2] It poses risks of acute oral toxicity and aquatic toxicity.[3] Under no circumstances should this compound, or solutions containing it, be discharged into municipal sewer systems or trash cans.

  • Primary Disposal Method: High-temperature incineration (via licensed hazardous waste contractor).[1]

  • Waste Stream: Organic Waste (Non-halogenated or Halogenated depending on solvent).

  • Critical Prohibition: Do NOT treat with bleach (sodium hypochlorite). Nitrogen-containing heterocycles can form unstable chloramines or toxic N-nitroso compounds upon oxidation.[1]

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the physicochemical properties driving these disposal protocols. This compound is a fused nitrogen heterocycle, often used as a scaffold in kinase inhibitor development.

PropertyData / ClassificationOperational Implication
Chemical Class Indazole (Fused pyrazole/benzene ring)Nitrogen-rich; generates NOx upon combustion.[1][2]
Physical State Solid (typically off-white powder)Dust inhalation hazard; requires particulate control.[1][2]
Toxicity Profile Acute Tox. 4 (Oral) ; Skin/Eye Irrit. 2/2A Harmful if swallowed.[2] Irritating to mucous membranes.
Environmental Aquatic Acute 3 (Harmful to aquatic life)Zero-discharge policy for drains/sinks.[1][2]
Reactivity Stable under normal conditions.Incompatible with strong oxidizers.

Note: Specific toxicological data for the 2-methyl-2H isomer is often extrapolated from the 1H-indazole parent structures.[1][2] In R&D settings, the "Precautionary Principle" mandates treating it as a high-potency compound (HPC) until proven otherwise.[1][2]

Operational Disposal Protocol

This section details the step-by-step workflow for disposing of this compound in various experimental states.

Scenario A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired stock, weighing boats, contaminated gloves, paper towels, and silica gel columns.[1][2]

  • Segregation: Do not mix with general lab trash.

  • Containment:

    • Pure Compound: Transfer to a screw-top glass vial. Label clearly "Obsolete Chemical - Toxic."[1]

    • Debris: Place in a clear, 6-mil polyethylene bag or a dedicated "Solid Hazardous Waste" drum.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Solid debris contaminated with this compound."[1][2]

    • Hazard Checkbox: Toxic, Irritant.[4]

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from recrystallization, reaction solvents.[1][2]

  • Solvent Compatibility Check: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Use the Halogenated waste stream.

    • Non-Halogenated (Methanol, Ethyl Acetate, DMF): Use the Non-Halogenated waste stream.

  • Transfer: Pour into the appropriate HDPE safety carboy using a funnel.

    • Critical Step: Rinse the reaction vessel with a small amount of compatible solvent and add the rinse to the waste container (Triple Rinse Rule).

  • Labeling:

    • List all major solvents (e.g., "Methanol 90%, Acetone 5%").

    • Explicitly list the solute: "Trace this compound (<1%)."[1][2]

Scenario C: Aqueous Waste (HPLC Effluent)

Applicability: Reverse-phase chromatography waste containing water/acetonitrile/modifiers.[1][2]

  • No Drain Disposal: Even if the organic content is low (<5%), the presence of the indazole prohibits drain disposal.

  • Collection: Collect in a dedicated "Aqueous Hazardous Waste" carboy.

  • pH Adjustment: Ensure pH is between 5 and 9 to prevent corrosion of waste drums, unless the specific mobile phase requires otherwise (e.g., TFA buffers).

Visual Disposal Logic (Decision Tree)

The following diagram illustrates the decision-making process for segregating this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Silica) StateCheck->SolidPath Solid LiquidPath Liquid/Solution StateCheck->LiquidPath Liquid SolidContainer Double Bag (6-mil) or Wide-Mouth Drum SolidPath->SolidContainer SolventCheck Primary Solvent? LiquidPath->SolventCheck Labeling LABELING: 1. Full Chemical Name 2. Hazard: Toxic/Irritant 3. Start Date SolidContainer->Labeling Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMF) SolventCheck->NonHalo Flammables Aqueous Aqueous (HPLC Effluent) SolventCheck->Aqueous Water > 50% Halo->Labeling NonHalo->Labeling Aqueous->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Figure 1: Decision matrix for segregating indazole-contaminated waste streams.

Regulatory & Compliance Context (US Focus)

While this specific isomer may not be explicitly listed on the EPA RCRA "P-list" or "U-list" (unlike specific commercial pesticides), it is regulated based on its characteristics and the "Cradle-to-Grave" liability of the generator.[1][2]

  • Waste Coding (RCRA):

    • If mixed with flammable solvents (Methanol/Acetone): D001 (Ignitable).

    • If mixed with halogenated solvents (DCM): F002 (Spent Halogenated Solvents).

    • If pure substance: Classify as Non-Regulated Hazardous Waste (unless toxicity characteristic leaching procedure (TCLP) proves otherwise), but best practice is to manage as hazardous due to aquatic toxicity.

  • TSCA Status: Most research analogs are subject to the TSCA R&D Exemption . This requires that the material be used solely for R&D under the supervision of a technically qualified individual and that all waste is disposed of in accordance with local regulations.

Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: Remove personnel from the immediate area.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and a P95/N95 particulate respirator (if powder is airborne).

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquid: Absorb with vermiculite or spill pads.

  • Decontamination: Clean the surface with a mild detergent and water. Do not use bleach. Collect all cleanup materials as solid hazardous waste (Scenario A).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1]

  • PubChem. (n.d.). Compound Summary for Indazole Derivatives (General Safety Profile). National Library of Medicine. [1]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[1]

Sources

Personal protective equipment for handling 4-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

The Core Directive: Treat 4-Methoxy-2-methyl-2H-indazole not merely as a chemical reagent, but as a pharmacologically active scaffold . Indazoles are "privileged structures" in medicinal chemistry, frequently utilized as kinase inhibitors (e.g., VEGFR, FGFR inhibitors) and CNS-active agents.[1][2]

Because specific toxicological data for this isomer may be sparse in public repositories, you must apply the Precautionary Principle .[1][2] We classify this material by default as Occupational Exposure Band (OEB) 3 (Potent Compound) until definitive IC50/LD50 data proves otherwise.[1][2]

Hazard Classification (GHS / Control Banding)
Hazard CategoryClassificationHazard StatementMechanism of Action
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedSystemic absorption via GI tract; potential kinase interference.[1][2]
Skin/Eye Irritation Category 2/2AH315/H319: Causes skin/eye irritationNitrogen heterocycles are often basic/nucleophilic, causing tissue irritation.[1][2]
STOT - Single Exposure Category 3H335: May cause respiratory irritationFine crystalline powders pose high inhalation risks during weighing.[1][2]
Sensitization WatchlistPotential SensitizerIndazole moieties can act as haptens; monitor for allergic dermatitis.[1][2]

Personal Protective Equipment (PPE) Matrix

Rationale: PPE is the final barrier, not the primary control.[1][2] The following specifications are non-negotiable for handling >10 mg of substance.

A. Respiratory Protection[1][2]
  • Primary Control: All manipulation must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1][2]

  • Secondary (PPE): If working outside a hood (e.g., transport, balance cleaning), use a NIOSH N95 or P100 particulate respirator .[1][2]

    • Why: Indazole derivatives often form electrostatic powders that aerosolize easily.[1][2]

B. Dermal Protection (The "Double-Shell" Protocol)

We utilize a double-gloving technique to mitigate permeation and cross-contamination.[1][2]

  • Inner Glove: Nitrile (0.11 mm / 4 mil).[1][2] Color: Blue/White.[1][2]

  • Outer Glove: Nitrile (Extended Cuff, 0.15 mm / 6 mil).[1][2] Color: Purple/Green.[1][2]

    • Change Frequency: Replace outer gloves immediately upon splash or every 60 minutes.[1][2]

    • Permeation Data: Standard nitrile offers >480 min protection against solid transfer, but <15 min against common solvents (DCM, Acetone) used to dissolve this compound.[1][2]

C. Ocular Protection[1][2][3]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).[1][2]

  • Prohibited: Standard safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1][2]

Operational Workflow: The "Clean-Trace" Protocol

This workflow is designed to prevent "take-home" exposure and lab contamination.[1][2]

Step 1: Preparation & Weighing[1][2]
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood.[1][2] Indazoles are static-prone; static discharge can scatter the powder.[1][2]

  • Taring: Tare the vial before adding the compound to avoid removing the stock container repeatedly.

  • Transfer: Use a disposable anti-static spatula.[1][2] Do not use metal spatulas that require washing (creates liquid waste); use disposables to contain the hazard.[1][2]

Step 2: Solubilization & Reaction[1][2]
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as skin permeation enhancers , carrying the indazole through gloves faster than the solid alone.[1][2]

  • Labeling: Reaction vessels must be labeled "BIOACTIVE INTERMEDIATE" in addition to the chemical name.[1][2]

Step 3: Decontamination & Doffing[1][2]
  • Solvent Wipe: Wipe the balance area with a paper towel dampened with Ethanol (EtOH).[1][2]

  • Soap Wash: Follow with a surfactant-based cleaner (soap/water) to remove residues EtOH might miss.[1][2]

  • Glove Removal: Use the "Beak Method" (pull one glove off by the cuff, ball it in the other hand, peel the second glove over the first) to trap contamination inside.[1][2]

Visualization: Safe Handling Loop

The following diagram illustrates the critical decision points and safety barriers.

SafeHandling RiskAssess 1. Risk Assessment (Check SDS / OEB Band) Donning 2. PPE Donning (Double Nitrile + Goggles) RiskAssess->Donning Required Engineering 3. Engineering Controls (Fume Hood Verification) Donning->Engineering Verify Airflow Weighing 4. Manipulation/Weighing (Anti-static protocols) Engineering->Weighing Sash < 18 inches Solubilization 5. Solubilization (DMSO/DMF Risk Alert) Weighing->Solubilization Dissolve Waste 6. Waste Segregation (Solid vs. Liquid) Weighing->Waste Disposables Solubilization->Waste Reaction Waste Doffing 7. Doffing & Wash (Soap/Water > Alcohol) Waste->Doffing Exit Lab Doffing->RiskAssess Next Experiment

Caption: The "Safe Handling Loop" emphasizes that engineering controls (Step 3) must be verified before the chemical container is opened.

Emergency Response & Disposal

Spill Management (Solid)[1][2]
  • Evacuate: Clear the immediate area of personnel.

  • Don PPE: Wear N95, goggles, and double gloves.[1][2]

  • Contain: Do not dry sweep (creates dust).[1][2] Cover spill with wet paper towels (water or ethanol) to dampen the powder.[1][2]

  • Collect: Scoop the damp material into a wide-mouth waste jar. Label as "Hazardous Waste: Indazole Derivative."[1][2]

Exposure First Aid[1][2][4]
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspected sensitization).[1][2]

  • Eye Contact: Flush for 15 minutes minimum.[1][2][3][4] Indazoles can be stubborn irritants; do not stop flushing early.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][5][3][4] Avoid using alcohol on skin, as it may drive the compound deeper into the dermis.[1][2]

Waste Disposal Streams
Waste TypeContainer LabelClassification
Solid Waste "Solid Hazardous Waste: Indazoles"Non-halogenated Organic Solid
Liquid Waste "Organic Solvents + Trace Indazole"Non-halogenated Organic Liquid
Sharps/Glass "Contaminated Sharps"Hazardous Sharps

References

  • PubChem. (2024).[1][2] Compound Summary: Indazole Derivatives & Safety Profile. National Center for Biotechnology Information.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.